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  • Product: 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol
  • CAS: 1261946-56-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Executive Summary: This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, a biaryl compound with potential applications as a key intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, a biaryl compound with potential applications as a key intermediate in pharmaceutical and materials science research. The core of this strategy revolves around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2][3] We will dissect the strategic selection of precursors, detail the multi-step synthesis of the requisite aryl halide, and provide a comprehensive, field-proven protocol for the final cross-coupling step. This document is intended for researchers, chemists, and drug development professionals seeking a practical and mechanistically sound approach to this synthesis.

Strategic Foundation: Retrosynthetic Analysis

The molecular architecture of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is characterized by a central carbon-carbon single bond connecting a 3-fluorophenol moiety and a 3-chloro-4-methoxyphenyl ring. This biaryl linkage is the prime target for disconnection in a retrosynthetic analysis. The Suzuki-Miyaura reaction is the preeminent strategy for forging such bonds, offering high yields, mild conditions, and exceptional functional group tolerance.[3][4]

Two logical retrosynthetic disconnections emerge:

  • Route A: Coupling of (3-Fluoro-4-hydroxyphenyl)boronic acid with a 1-halo-3-chloro-4-methoxybenzene derivative.

  • Route B: Coupling of (3-Chloro-4-methoxyphenyl)boronic acid with a 4-halo-3-fluorophenol derivative.

Strategic Choice: A thorough analysis of precursor availability reveals that (3-Fluoro-4-hydroxyphenyl)boronic acid is a commercially available starting material .[5][6] This significantly streamlines the synthetic workflow, reduces development time, and eliminates the need for a separate synthesis of the boronic acid component. Conversely, Route B would necessitate the synthesis of 4-bromo-3-fluorophenol and likely require protection of the phenolic hydroxyl group prior to coupling to prevent side reactions, adding complexity and steps to the overall process. Therefore, Route A represents the most efficient and logical pathway .

G cluster_disconnect Retrosynthetic Disconnection cluster_precursors Key Precursors (Route A) Target 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol Disconnect C-C Bond Formation (Suzuki Coupling) Target->Disconnect Retrosynthesis BoronicAcid Precursor 1 (3-Fluoro-4-hydroxyphenyl)boronic acid (Commercially Available) Disconnect->BoronicAcid Partner 1 ArylHalide Precursor 2 1-Bromo-3-chloro-4-methoxybenzene (Requires Synthesis) Disconnect->ArylHalide Partner 2

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Synthesis of Key Precursor: 1-Bromo-3-chloro-4-methoxybenzene

This section details the multi-step synthesis of the aryl bromide coupling partner, proceeding from the commercially available starting material, 2-chloro-4-nitrophenol. The chosen pathway leverages a sequence of classical and highly reliable organic transformations.

Synthetic Workflow

The synthesis involves three primary transformations:

  • O-Methylation: Protection of the acidic phenolic proton and installation of the required methoxy group via a Williamson ether synthesis.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine, which serves as a handle for the introduction of bromine.

  • Sandmeyer Reaction: Diazotization of the amine followed by displacement with a bromide salt to yield the target aryl bromide.

G Start 2-Chloro-4-nitrophenol Step1 O-Methylation (Williamson Ether Synthesis) Start->Step1 Intermediate1 1-Chloro-2-methoxy-4-nitrobenzene Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Intermediate2 3-Chloro-4-methoxyaniline Step2->Intermediate2 Step3 Sandmeyer Reaction Intermediate2->Step3 Final 1-Bromo-3-chloro-4-methoxybenzene Step3->Final

Caption: Workflow for the synthesis of the aryl bromide precursor.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-2-methoxy-4-nitrobenzene

  • Rationale: The phenolic proton of 2-chloro-4-nitrophenol is acidic and would interfere with subsequent reactions. Methylation via the Williamson ether synthesis is a robust method for its protection and for installing the target methoxy group. A mild base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Protocol:

    • To a solution of 2-chloro-4-nitrophenol (1.0 equiv.) in acetone or DMF, add potassium carbonate (1.5 equiv.).

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add methyl iodide (1.2 equiv.) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 60-70 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of 3-Chloro-4-methoxyaniline

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Alternatively, reduction using a metal salt like tin(II) chloride in acidic media is also effective.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve 1-chloro-2-methoxy-4-nitrobenzene (1.0 equiv.) in ethanol or ethyl acetate in a suitable pressure vessel.

    • Add 10% Pd/C catalyst (approx. 1-2 mol%).

    • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

    • Stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 2-4 hours).

    • Carefully vent the vessel and purge with nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the aniline product, which is often pure enough for the next step.

Step 3: Synthesis of 1-Bromo-3-chloro-4-methoxybenzene

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into an aryl halide. The amine is first converted to a diazonium salt under cold, acidic conditions, which is then decomposed in the presence of a copper(I) bromide catalyst to install the bromine.

  • Protocol:

    • Prepare a solution of 3-chloro-4-methoxyaniline (1.0 equiv.) in 48% hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after addition is complete.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv.) in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition.

    • Cool the mixture, extract with diethyl ether or dichloromethane, wash the organic layer with water, 1 M NaOH, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final aryl bromide.

The Core Transformation: Suzuki-Miyaura Cross-Coupling

With both key precursors in hand, the final C-C bond formation can be executed. The Suzuki-Miyaura reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation, where the aryl group from the boronic acid is transferred to the palladium center, facilitated by a base. The cycle concludes with reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br (Ln) OxAdd->PdII Trans Transmetalation (Base) PdII->Trans PdII_Ar Ar-Pd(II)-Ar' (Ln) Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArBr->OxAdd ArBOH->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol
  • Rationale: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.[7] Tetrakis(triphenylphosphine)palladium(0) is a highly effective and commonly used pre-catalyst. A base such as potassium carbonate is required to activate the boronic acid for transmetalation. A mixed aqueous-organic solvent system like dioxane/water ensures solubility of both the organic precursors and the inorganic base.

  • Protocol:

    • To an oven-dried Schlenk flask, add 1-bromo-3-chloro-4-methoxybenzene (1.0 equiv.), (3-fluoro-4-hydroxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.5 equiv.).

    • Add the catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solution should be thoroughly sparged with the inert gas for 15-20 minutes prior to addition.[7]

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol as a pure solid.

Quantitative Data and Characterization

The efficiency of a synthetic route is best judged by its yields. The following table provides expected yields for each step of the proposed pathway, based on literature precedents for similar transformations.

StepTransformationStarting MaterialProductExpected Yield (%)
1O-Methylation2-Chloro-4-nitrophenol1-Chloro-2-methoxy-4-nitrobenzene90-98%
2Nitro Reduction1-Chloro-2-methoxy-4-nitrobenzene3-Chloro-4-methoxyaniline>95%
3Sandmeyer Reaction3-Chloro-4-methoxyaniline1-Bromo-3-chloro-4-methoxybenzene75-85%
4Suzuki CouplingAryl Bromide + Boronic Acid4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol80-95%

Final Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, including:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: As an indicator of purity.

References

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Goosen, L. J., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(23), 4587–4590. Retrieved from [Link]

  • Dehli, J. R., et al. (2012). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. European Journal of Organic Chemistry. Retrieved from [Link]

  • Ghaffari, B., et al. (2019). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. ACS Catalysis, 9(11), 10514–10523. Retrieved from [Link]

  • Levin, M. D., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2715-2727. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1. Retrieved from [Link]

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2567. Retrieved from [Link]

  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent 8,822,730 B2.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Fluoro-4-hydroxyphenyl boronic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene. Retrieved from [Link]

  • Google Patents. (1960). Process for making fluorophenols. US2950325A.
  • Molefe, P. T., et al. (2021). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 26(16), 4933. Retrieved from [Link]

  • de la Torre, V., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry, 5(4), 2633-2643. Retrieved from [Link]

  • Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. WO2016125185A2.
  • Google Patents. (1991). Process for preparing 2-chloro-4-fluorophenol. US5053557A.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

For distribution to researchers, scientists, and drug development professionals. Foreword: Understanding the Physicochemical Landscape of a Modern Drug Candidate In the intricate tapestry of drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Foreword: Understanding the Physicochemical Landscape of a Modern Drug Candidate

In the intricate tapestry of drug discovery and development, the physicochemical properties of a molecule are the foundational threads that dictate its behavior and ultimate therapeutic potential. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), and by extension, its efficacy and safety profile.[1][2] This guide provides a comprehensive technical overview of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, a biaryl compound with structural motifs of interest in medicinal chemistry.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that intertwines theoretical predictions with the practical realities of experimental determination. We will explore the predicted physicochemical landscape of this molecule and then delve into the robust, validated methodologies for empirically measuring these critical parameters. This dual approach ensures a thorough understanding, empowering researchers to make informed decisions in their drug development endeavors.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems.[3][4] The following table summarizes the known and predicted core properties of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

PropertyValueSource
IUPAC Name 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol[5]
CAS Number 1261946-56-8[5]
Molecular Formula C₁₃H₁₀ClFO₂[5]
Molecular Weight 252.67 g/mol [5][6]
Predicted Melting Point 135-145 °CComputational Prediction
Predicted Boiling Point 350-370 °CComputational Prediction
Predicted LogP 4.2Computational Prediction
Predicted pKa (Phenolic OH) 8.5 - 9.5Computational Prediction
Predicted Aqueous Solubility LowComputational Prediction

Note: Predicted values are generated from established computational algorithms and should be confirmed by experimental data.

The Interplay of Physicochemical Properties and Drug Action

The journey of a drug molecule from administration to its target site is a complex odyssey governed by its physicochemical characteristics.

  • Lipophilicity (LogP): This parameter, representing the partitioning of a compound between an oily (n-octanol) and an aqueous phase, is a critical determinant of its ability to cross biological membranes.[7] A balanced LogP is often sought; too high, and the compound may become sequestered in lipid bilayers, leading to poor aqueous solubility and potential toxicity; too low, and it may not effectively cross cell membranes to reach its intracellular target.[3]

  • Ionization (pKa): The pKa value dictates the extent of a molecule's ionization at a given pH. For 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, the phenolic hydroxyl group is the primary ionizable moiety. The pKa of this group will influence its solubility, permeability, and interaction with its biological target.[2] The ionization state of a drug can significantly impact its absorption in the gastrointestinal tract, where pH varies considerably.

  • Solubility: The ability of a compound to dissolve in aqueous media is a prerequisite for its absorption and distribution in the body.[8] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.

The intricate relationship between these properties dictates the overall ADME profile of a drug candidate.

ADME_Properties cluster_properties Physicochemical Properties cluster_adme ADME Profile Lipophilicity (LogP) Lipophilicity (LogP) Absorption Absorption Lipophilicity (LogP)->Absorption Membrane Permeability Distribution Distribution Lipophilicity (LogP)->Distribution Tissue Partitioning Ionization (pKa) Ionization (pKa) Solubility Solubility Ionization (pKa)->Solubility pH Dependence Ionization (pKa)->Absorption GI Tract Ionization Solubility->Absorption Dissolution Rate Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Interdependence of physicochemical properties and ADME profile.

Experimental Determination of Core Physicochemical Properties

While predictive models offer valuable initial insights, empirical determination of physicochemical properties remains the gold standard for accurate characterization of a drug candidate. The following sections detail the standard, field-proven protocols for measuring solubility, LogP, and pKa.

Thermodynamic Solubility Assay

The thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. This is a critical parameter for understanding the maximum achievable concentration in solution.

Principle: An excess of the solid compound is equilibrated with the solvent of interest over a defined period. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined, typically by High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a 10 mM stock solution of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol in a suitable organic solvent (e.g., DMSO).

    • Generate a series of calibration standards by serial dilution of the stock solution in the assay buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Analyze the standards by a validated HPLC-UV method to construct a calibration curve of peak area versus concentration.

  • Equilibration:

    • Add an excess of solid 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (approximately 1-2 mg) to a series of vials containing the desired aqueous buffer (e.g., PBS at pH 5.0, 7.4, and 9.0).

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, carefully filter the solutions through a 0.45 µm syringe filter to remove undissolved solid.

    • Dilute the filtrate with the assay buffer to a concentration within the range of the calibration curve.

  • Analysis and Calculation:

    • Analyze the diluted filtrate by HPLC-UV using the same method as for the calibration standards.

    • Determine the concentration of the dissolved compound in the filtrate by interpolating its peak area from the calibration curve.

    • Calculate the thermodynamic solubility, taking into account the dilution factor.

Solubility_Workflow A Add Excess Solid to Buffer B Equilibrate (24-48h shaking) A->B C Filter to Remove Undissolved Solid B->C D Dilute Filtrate C->D E Analyze by HPLC-UV D->E F Calculate Solubility from Calibration Curve E->F

Caption: Workflow for thermodynamic solubility determination.

LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound.[7]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer of a specific pH for LogD determination). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentrations.

  • Pre-saturation of Solvents:

    • Mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) in a separatory funnel.

    • Shake vigorously and allow the layers to separate completely. This ensures that each solvent is saturated with the other prior to the experiment.

  • Partitioning:

    • Prepare a solution of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol in the pre-saturated aqueous buffer at a known concentration.

    • In a glass vial, combine a known volume of the aqueous solution with a known volume of the pre-saturated n-octanol.

    • Seal the vial and shake gently on a mechanical shaker for a sufficient time (e.g., 2-4 hours) to allow for complete partitioning.

  • Phase Separation:

    • Centrifuge the vial at a low speed to facilitate the separation of the two phases.

    • Carefully withdraw a sample from both the aqueous and the n-octanol layers, avoiding any cross-contamination.

  • Analysis and Calculation:

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The LogP is then calculated as the base-10 logarithm of P.

LogP_Workflow A Pre-saturate n-octanol and buffer B Partition compound between the two phases A->B C Equilibrate with shaking B->C D Separate phases by centrifugation C->D E Measure concentration in each phase (HPLC) D->E F Calculate LogP E->F

Caption: Workflow for LogP determination by the shake-flask method.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[2][9]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH electrode as the titrant is added. The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[9]

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffers of known pH (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation:

    • Accurately weigh a known amount of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol and dissolve it in a suitable solvent mixture (e.g., a co-solvent system of water and methanol for poorly soluble compounds).

    • Ensure the initial pH of the solution is adjusted to be at least 2 pH units below the expected pKa (for an acidic group) by adding a small amount of strong acid (e.g., HCl).

  • Titration:

    • Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) to the sample solution.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection in the curve.

    • The pKa is the pH at the half-equivalence point (i.e., when half the volume of titrant required to reach the equivalence point has been added).

pKa_Workflow A Calibrate pH meter B Dissolve compound and adjust initial pH A->B C Titrate with standardized base B->C D Record pH after each addition C->D E Plot titration curve (pH vs. volume) D->E F Determine pKa at half-equivalence point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion and Future Directions

The physicochemical properties of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, as predicted and outlined in the experimental protocols, provide a critical foundation for its further development as a potential therapeutic agent. The predicted moderate lipophilicity and the presence of an ionizable phenolic group suggest a molecule with the potential for good membrane permeability and pH-dependent solubility.

It is imperative that the predicted values presented in this guide are confirmed through rigorous experimental validation using the detailed protocols provided. Subsequent studies should focus on establishing a comprehensive ADME profile, including metabolic stability and permeability assays, to further elucidate the drug-like properties of this compound. By integrating a deep understanding of its physicochemical landscape with its biological activity, researchers can strategically advance the development of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol and unlock its full therapeutic potential.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]

  • ADME Properties and Their Dependence on Physicochemical Properties. (n.d.). ResearchGate. [Link]

  • Physicochemical properties. (n.d.). Fiveable. [Link]

  • What are the physicochemical properties of drug? (2023). LookChem. [Link]

  • In Vitro ADME & Physicochemical Profiling. (n.d.). Sygnature Discovery. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Research, 6(2), 456-464. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • LogP / LogD shake-flask method. (2024). protocols.io. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, min 98%, 1 gram. (n.d.). Oakwood Chemical. [Link]

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Foundational

An In-Depth Technical Guide to 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

CAS Number: 1261946-56-8 Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Substituted Biphenyls in Modern Drug Discovery The biphenyl scaffold is a privileged structural motif in medi...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1261946-56-8

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Biphenyls in Modern Drug Discovery

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its inherent conformational flexibility and the ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets. The strategic introduction of various functional groups onto the biphenyl core can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[1] This guide focuses on a specific, highly functionalized biphenyl derivative, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, a compound of significant interest for researchers and scientists in drug development. The presence of chloro, fluoro, and methoxy substituents on the biphenyl framework suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API) with tailored biological activity.[3]

This technical guide provides a comprehensive overview of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, including its chemical and physical properties, a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, an analysis of its expected spectroscopic characteristics, and a discussion of its potential applications in drug discovery, grounded in the established pharmacological relevance of related structures.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol are summarized in the table below.

PropertyValueSource
CAS Number 1261946-56-8Internal Data
Molecular Formula C₁₃H₁₀ClFO₂Internal Data
Molecular Weight 252.67 g/mol Internal Data
IUPAC Name 4-(3-chloro-4-methoxyphenyl)-3-fluorophenolInternal Data
Synonyms 3'-Chloro-2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-olInternal Data
Predicted LogP 3.6Internal Data
Predicted pKa 9.5 (phenolic hydroxyl)Internal Data

Synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol: A Proposed Protocol via Suzuki-Miyaura Cross-Coupling

The formation of the biaryl bond in 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[4] The proposed synthesis involves the coupling of two key building blocks: (3-Chloro-4-methoxyphenyl)boronic acid and 4-Bromo-3-fluorophenol .

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product reactant1 3-Chloro-4-methoxyphenylboronic acid coupling Suzuki-Miyaura Coupling reactant1->coupling Boronic Acid reactant2 4-Bromo-3-fluorophenol reactant2->coupling Aryl Halide catalyst Pd(PPh₃)₄ catalyst->coupling base K₂CO₃ base->coupling solvent Toluene/EtOH/H₂O solvent->coupling product 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol coupling->product

Proposed synthesis workflow for the target compound.
Step-by-Step Experimental Protocol

Materials:

  • (3-Chloro-4-methoxyphenyl)boronic acid (1.0 eq)

  • 4-Bromo-3-fluorophenol (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (5 mL/mmol of boronic acid)

  • Ethanol (2 mL/mmol of boronic acid)

  • Deionized Water (2 mL/mmol of boronic acid)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Chloro-4-methoxyphenyl)boronic acid, 4-Bromo-3-fluorophenol, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.

  • Base: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the catalytic cycle and is generally well-tolerated by many functional groups.

  • Solvent System: The biphasic solvent system of toluene, ethanol, and water is often employed to dissolve both the organic and inorganic reagents, facilitating the reaction. Ethanol also acts as a co-solvent to improve the solubility of the boronic acid.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar²-B(OR)₂ Base PdII_Biphenyl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biphenyl RedElim Reductive Elimination PdII_Biphenyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Spectroscopic Characterization: An Interpretive Guide

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings.

  • Aromatic Region (δ 6.8-7.5 ppm): A series of complex multiplets corresponding to the seven aromatic protons. The fluorine atom will cause additional splitting (coupling) of the signals from adjacent protons on its ring.

  • Phenolic Proton (δ ~5.0-6.0 ppm): A broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

  • Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to three protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (δ 110-160 ppm): Thirteen distinct signals are expected for the aromatic carbons. The carbons directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons two and three bonds away will show smaller couplings.

  • Methoxy Carbon (δ ~56 ppm): A single peak for the methoxy carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

  • C-O Stretch (Phenol and Methoxy): Strong bands in the region of 1200-1300 cm⁻¹.

  • C=C Stretch (Aromatic): Several sharp bands in the region of 1450-1600 cm⁻¹.

  • C-Cl Stretch: A band in the region of 600-800 cm⁻¹.

  • C-F Stretch: A strong band in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 252. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 254 with about one-third the intensity of the molecular ion peak.

  • Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and cleavage of the biaryl bond.

Applications in Drug Discovery and Development

Substituted biphenyls are a cornerstone in the development of therapeutics for a wide range of diseases, including cardiovascular, metabolic, and inflammatory disorders, as well as cancer.[6] The specific substitution pattern of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol makes it a particularly interesting candidate for further investigation.

  • Modulation of Physicochemical Properties: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions.[3] The chloro and methoxy groups further modulate the lipophilicity and electronic properties of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

  • Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors feature a biaryl core. The functional groups on 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, particularly the phenolic hydroxyl group, can serve as a key hydrogen bonding motif within the active site of a kinase. The overall structure provides a rigid scaffold for the presentation of other pharmacophoric elements.

  • Intermediate for Further Functionalization: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The phenolic hydroxyl group can be readily derivatized to introduce a variety of side chains, allowing for the exploration of structure-activity relationships (SAR).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profiles of structurally related compounds such as chlorophenols and fluorophenols provide guidance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is a highly functionalized biphenyl derivative with significant potential in the field of drug discovery and development. Its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura cross-coupling. The strategic incorporation of chloro, fluoro, and methoxy substituents provides a unique combination of physicochemical properties that can be exploited to design novel therapeutic agents with enhanced efficacy and safety profiles. This technical guide serves as a foundational resource for researchers and scientists working with this and related compounds, providing a solid basis for further investigation and application.

References

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18347-18373.
  • Design and Evaluation of Novel Biphenyl Sulfonamide Derivatives with Potent Histamine H3 Receptor Inverse Agonist Activity. Journal of Medicinal Chemistry, 49(14), 4223-4233.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • How to Prepare 4-Chloro-3-fluorophenol and Its Applic
  • Biphenyl. Wikipedia.
  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Electronic Supplementary Inform
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • 4'-Chloro-4-methoxychalcone. PubChem.
  • Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 26(4), 3073-3081.
  • The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives.
  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia, 6(1), 26-30.
  • An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses.
  • Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100268.

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Exploratory

An In-Depth Technical Guide to the Molecular Structure and Potential Applications of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential therapeutic applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential therapeutic applications of the biphenyl derivative 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. As a senior application scientist, this document synthesizes foundational chemical principles with insights into synthetic methodologies and potential biological activities, offering a valuable resource for professionals in drug discovery and development. The narrative delves into the causality behind synthetic choices and outlines a self-validating experimental workflow for its preparation and characterization.

Introduction: The Significance of Substituted Biphenyls

Biphenyl and its derivatives represent a significant class of organic compounds that are fundamental scaffolds in medicinal chemistry.[1] The structural motif of two connected phenyl rings provides a versatile backbone for a wide array of therapeutic agents.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The biological efficacy of biphenyl derivatives is often finely tuned by the nature and position of substituents on the aromatic rings. The subject of this guide, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, is a synthetic organic compound with the molecular formula C₁₃H₁₀ClFO₂ and a molecular weight of 252.669 g/mol .[3] Its structure, featuring a combination of chloro, fluoro, methoxy, and hydroxyl functional groups, suggests a potential for diverse biological interactions and makes it a compelling candidate for further investigation in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is characterized by a biphenyl core. One phenyl ring is substituted with a hydroxyl group and a fluorine atom, while the second phenyl ring bears a chlorine atom and a methoxy group.

Key Structural Features:

  • Biphenyl Core: Provides a semi-rigid backbone that influences the spatial orientation of the functional groups.

  • Phenolic Hydroxyl Group: Can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets.

  • Fluorine and Chlorine Atoms: These halogens significantly impact the electronic properties, lipophilicity, and metabolic stability of the molecule. The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance binding affinity and pharmacokinetic profiles.

  • Methoxy Group: This electron-donating group can influence the electron density of the aromatic ring and participate in hydrogen bonding.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1261946-56-8[3]
Molecular Formula C₁₃H₁₀ClFO₂[3]
Molecular Weight 252.669 g/mol [3]
IUPAC Name 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol[3]

Synthesis and Characterization

The synthesis of unsymmetrical biphenyls like 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[4] This reaction involves the coupling of an organoboron compound with an organohalide.[4]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A logical and efficient synthetic route to the target molecule involves the Suzuki-Miyaura coupling of 3-chloro-4-methoxyphenylboronic acid with 3-fluoro-4-bromophenol . This approach is favored due to the commercial availability of the starting materials and the high functional group tolerance of the Suzuki reaction.

Synthetic Pathway cluster_reactants Reactants A 3-Chloro-4-methoxyphenylboronic acid C 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol A->C Pd Catalyst Base Solvent B 3-Fluoro-4-bromophenol B->C

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for Suzuki-Miyaura couplings and would require optimization for this specific transformation.

Materials:

  • 3-Chloro-4-methoxyphenylboronic acid

  • 3-Fluoro-4-bromophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-chloro-4-methoxyphenylboronic acid (1.2 equivalents), 3-fluoro-4-bromophenol (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a small amount of degassed water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Techniques

The structural confirmation of the synthesized 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol would be achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the overall carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Potential Biological Activity and Therapeutic Applications

While specific biological data for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is not extensively available in the public domain, the structural motifs present suggest several potential therapeutic applications based on the known activities of related compounds.

Anticancer Potential

Biphenyl derivatives have been investigated for their anticancer properties.[2] The mechanism of action for some biphenyl sulfonamides involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The presence of halogen atoms can enhance the cytotoxic effects of these compounds.

Anticancer Mechanism A Biphenyl Derivative B Cancer Cell A->B C Induction of Apoptosis B->C D Cell Cycle Arrest B->D E Inhibition of Tumor Growth C->E D->E

Caption: Potential anticancer mechanism of action for biphenyl derivatives.

Antimicrobial Activity

Chlorophenols and their derivatives are known to possess antimicrobial properties.[5] The specific substitution pattern of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol could confer activity against various bacterial and fungal strains. The lipophilicity and electronic properties imparted by the chloro, fluoro, and methoxy groups can influence the compound's ability to penetrate microbial cell membranes and interact with essential enzymes or cellular structures.

Future Directions and Conclusion

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is a synthetically accessible biphenyl derivative with a promising substitution pattern for biological activity. This technical guide has outlined its molecular structure, a robust synthetic strategy, and potential therapeutic applications based on the established pharmacology of related compounds.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: Execution of the proposed Suzuki-Miyaura coupling and full spectroscopic characterization of the purified product.

  • In Vitro Biological Screening: Evaluation of the compound's cytotoxic activity against a panel of cancer cell lines and its antimicrobial activity against relevant pathogens.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

References

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.).
  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR.
  • 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. (n.d.). Vulcanchem.
  • The Multifaceted Biological Activities of Biphenyl Sulfonamide Compounds: A Technical Guide. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2020). PMC - NIH.

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Foundational

A Technical Guide to the Spectroscopic Characterization of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Introduction In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of molecular characterization. This guide provides a comprehensive technical overview of the anticipated spectroscopic data for the compound 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol , a substituted biaryl phenol with potential applications in medicinal chemistry and organic electronics.

While a complete experimental dataset for this specific molecule is not widely available in public repositories, this document, written from the perspective of a seasoned application scientist, will deconstruct the molecule's structure to predict its spectral features. We will delve into the causality behind experimental choices and provide robust, field-proven protocols for data acquisition, empowering researchers to confidently characterize this and similar molecules.

Molecular Structure:

Structure of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and probe the electronic environment of specific atoms. For 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete structural picture.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to reveal signals for each unique proton in the molecule. The aromatic region will be complex due to the presence of two substituted rings.

  • 3-Fluorophenol Ring: The protons on this ring will be influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing fluorine atom (-F). We can predict three distinct signals in the aromatic region, likely exhibiting complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • 3-Chloro-4-methoxyphenyl Ring: This ring contains three aromatic protons. The methoxy group (-OCH₃) is strongly electron-donating, while the chlorine atom (-Cl) is electron-withdrawing. This will lead to three distinct signals, with chemical shifts predictable from standard substituent additivity rules.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected, typically in the range of 3.8-4.0 ppm.

  • Phenolic Proton (-OH): A broad singlet is anticipated, the chemical shift of which is highly dependent on solvent and concentration. This peak will disappear upon the addition of a few drops of D₂O, a classic test for exchangeable protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

  • Aromatic Carbons: A total of 12 signals are theoretically possible for the aromatic carbons, though some may overlap. The carbons directly attached to electronegative substituents (O, F, Cl) will be significantly deshielded and appear at higher chemical shifts (further downfield). The C-F bond will exhibit a large one-bond coupling constant (¹JCF), which is a key diagnostic feature.

  • Methoxy Carbon (-OCH₃): A signal is expected in the 55-60 ppm range.

¹⁹F NMR Spectroscopy

A single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. This signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the same ring.

Table 1: Predicted NMR Data for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Aromatic CH6.8 - 7.5105 - 165Complex multiplets expected due to H-H and H-F coupling.
Phenolic OHVariable (e.g., 5-9)N/ABroad singlet, D₂O exchangeable.
Methoxy OCH₃~3.9~56Sharp singlet.
Quaternary CN/A120 - 165Includes C-O, C-F, C-Cl, and C-C bridgehead carbons.
Experimental Protocol: NMR Data Acquisition

The choice of solvent is the first critical step in preparing an NMR sample. The solvent must dissolve the analyte and should not have signals that overlap with the analyte's peaks.[1]

1. Solvent Selection & Sample Preparation:

  • Rationale: 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is a polar molecule due to the hydroxyl group. Therefore, polar deuterated solvents are appropriate. Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
  • Procedure:
  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
  • Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Cap the tube and gently vortex or invert until the sample is fully dissolved.

2. Instrument Setup & Data Acquisition:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
  • ¹⁹F NMR: Acquire a standard one-dimensional fluorine spectrum.
  • 2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be invaluable for unambiguously assigning all proton and carbon signals.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Dissolve in NMR Tube B->C D ¹H NMR C->D E ¹³C NMR F ¹⁹F NMR G 2D NMR (COSY, HSQC) H Fourier Transform & Phasing G->H I Peak Integration & Calibration H->I J Assign Signals I->J K Structure Confirmation J->K

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds, providing a molecular "fingerprint."

Predicted Spectroscopic Data

The IR spectrum of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is expected to show characteristic absorption bands for its various functional groups.

  • O-H Stretch (Phenol): A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹. The broadening is due to intermolecular hydrogen bonding.

  • C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2]

  • C-H Stretch (Aliphatic -OCH₃): Medium-intensity peaks are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

  • C=C Stretch (Aromatic): Several sharp, medium-to-weak intensity bands are expected in the 1600-1450 cm⁻¹ region.[2]

  • C-O Stretch (Phenol and Ether): Strong, sharp bands are expected in the 1300-1000 cm⁻¹ region. The phenolic C-O stretch and the aryl-alkyl ether C-O stretch will likely appear as distinct, strong absorptions.

  • C-F Stretch: A strong, sharp band is expected in the 1250-1000 cm⁻¹ region.

  • C-Cl Stretch: A medium-to-strong band is expected in the 850-550 cm⁻¹ region.[2]

Table 2: Predicted IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol)3500 - 3200Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium, Sharp
C-H Stretch (-OCH₃)2950 - 2850Medium, Sharp
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
C-O Stretch (Phenol/Ether)1300 - 1000Strong
C-F Stretch1250 - 1000Strong
C-Cl Stretch850 - 550Medium to Strong
Experimental Protocol: IR Data Acquisition

For a solid sample, several preparation methods are available. The potassium bromide (KBr) pellet method is a classic and reliable technique that produces high-quality spectra.[3]

1. Sample Preparation (KBr Pellet Method):

  • Rationale: KBr is transparent to infrared radiation and, when pressed under high pressure, forms a clear pellet that acts as a solid-state matrix for the sample. This minimizes scattering and produces sharp, well-resolved spectra.[4]
  • Procedure:
  • Gently grind ~1-2 mg of the sample with an agate mortar and pestle.
  • Add ~100-200 mg of dry, spectroscopic-grade KBr powder and mix thoroughly with the sample.[3]
  • Transfer the mixture to a pellet die.
  • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
  • Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

2. Instrument Setup & Data Acquisition:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
  • Background Scan: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Spectral Acquisition cluster_proc Data Analysis A Grind 1-2 mg of Sample B Mix with ~150 mg KBr A->B C Press into a Pellet B->C D Run Background Scan C->D E Insert Sample Pellet D->E F Acquire Sample Spectrum E->F G Identify Key Absorption Bands F->G H Correlate Bands to Functional Groups G->H

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that provides both the molecular weight of the compound and valuable structural information from its fragmentation pattern.[5]

Predicted Spectroscopic Data

Molecular Ion (M⁺˙): The first crucial piece of information is the molecular ion peak.

  • Calculation: The molecular formula is C₁₃H₁₀ClFO₂. The nominal mass is 252 g/mol . The exact mass (monoisotopic) is 252.0353.

  • Isotopic Pattern: The presence of chlorine is a key diagnostic feature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show a characteristic pattern for any chlorine-containing fragment: a peak at mass M and another peak at mass M+2 with about one-third the intensity. The molecular ion will appear as a pair of peaks at m/z 252 and m/z 254.

Fragmentation Pattern: The high energy of electron ionization (typically 70 eV) causes the molecular ion to fragment in predictable ways.[6]

  • Biaryl Bond Cleavage: Cleavage of the C-C bond connecting the two aromatic rings is a likely fragmentation pathway, leading to ions corresponding to each ring.

  • Loss of Small Molecules/Radicals: Common losses from aromatic ethers and phenols include the loss of a methyl radical (•CH₃, -15 Da) from the methoxy group, and the loss of carbon monoxide (CO, -28 Da) or a formyl radical (•CHO, -29 Da) from the phenolic ring.[7]

  • Halogen-related Fragmentation: Loss of a chlorine radical (•Cl, -35 Da) or HCl (-36 Da) can also occur.

Table 3: Predicted Key Ions in the EI Mass Spectrum

m/z (for ³⁵Cl) Proposed Identity/Loss Notes
252 / 254[M]⁺˙ (Molecular Ion)Key diagnostic peaks with ~3:1 intensity ratio.
237 / 239[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
224 / 226[M - CO]⁺˙Loss of carbon monoxide.
141 / 143[Cl(MeO)C₆H₃-C]⁺Fragment corresponding to the chloro-methoxyphenyl portion.
111[FC₆H₄O]⁺Fragment corresponding to the fluorophenol portion.
Experimental Protocol: Mass Spectrometry Data Acquisition

For a pure, semi-volatile solid, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The gas chromatograph separates the sample from any minor impurities before it enters the mass spectrometer.

1. Sample Preparation:

  • Rationale: The sample must be dissolved in a volatile solvent for injection into the GC.
  • Procedure:
  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
  • Transfer the solution to a GC autosampler vial.

2. Instrument Setup & Data Acquisition (GC-MS):

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
  • GC Conditions:
  • Column: A standard nonpolar column (e.g., HP-5ms).
  • Injection: 1 µL of the sample solution is injected in split mode.
  • Temperature Program: A temperature gradient is used to elute the compound, e.g., starting at 100°C and ramping to 280°C.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation and comparison with spectral libraries.[5]
  • Mass Range: Scan from m/z 40 to 400 to ensure all fragments and the molecular ion are detected.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis A Dissolve Sample in Volatile Solvent B Transfer to GC Vial A->B C Inject into GC B->C D Separation on Column C->D E EI Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Identify Molecular Ion Peak (m/z 252/254) F->G H Analyze Isotope Pattern G->H I Interpret Fragmentation Pattern H->I J Confirm Structure I->J

Caption: Workflow for GC-MS analysis from sample preparation to structural confirmation.

Conclusion

The structural characterization of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is readily achievable through a coordinated application of NMR, IR, and MS techniques. This guide outlines the expected spectral features based on a thorough analysis of its constituent functional groups and substitution patterns. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, while ¹⁹F NMR will confirm the presence of fluorine. IR spectroscopy will provide rapid confirmation of key functional groups, notably the phenolic O-H and the various C-O, C-F, and C-Cl bonds. Finally, EI mass spectrometry will establish the molecular weight and reveal characteristic fragmentation patterns, including a definitive M/M+2 isotopic signature for chlorine. By following the detailed experimental protocols provided, researchers can confidently acquire and interpret the necessary data to verify the identity and purity of this compound, paving the way for its further investigation and application.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

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  • Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

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  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. [Link]

  • Royal Society of Chemistry. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. [Link]

  • Physical Chemistry Chemical Physics. (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. [Link]

  • eGPAT. (2019). Solvents in NMR spectroscopy. [Link]

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  • YouTube. (2018). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. [Link]

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  • Molecules. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. [Link]

  • hil5_sln.html. (n.d.). [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylanisole. [Link]

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  • PubChem. (n.d.). 2-Chloro-4-methoxytoluene. [Link]

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  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

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Exploratory

An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Foreword: From Chemical Structure to Therapeutic Hypothesis The journey of a novel chemical entity from discovery to a potential therapeutic agent is one of systematic investigation and validated hypotheses. The compound...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Chemical Structure to Therapeutic Hypothesis

The journey of a novel chemical entity from discovery to a potential therapeutic agent is one of systematic investigation and validated hypotheses. The compound at the center of this guide, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, represents a unique confluence of structural motifs known to impart significant biological activity. Its biphenyl core, substituted with a carefully selected array of functional groups—a chloro group, a methoxy group, a fluoro group, and a hydroxyl group—suggests a high potential for interaction with various biological targets. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically explore and validate the therapeutic potential of this promising molecule. We will delve into the rationale behind selecting potential targets, provide detailed experimental protocols for validation, and offer insights into the interpretation of potential outcomes, all grounded in established scientific principles.

Deconstructing the Molecule: A Rationale for Target Exploration

The structure of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol provides several clues to its potential biological activities. The biphenyl scaffold is a privileged structure in medicinal chemistry, known to orient functional groups in a precise three-dimensional arrangement conducive to target binding. The specific substitutions on this scaffold are critical determinants of its pharmacological profile.

  • The Biphenyl Scaffold: This core structure is found in numerous bioactive compounds and can mimic the presentation of amino acid side chains, making it a candidate for interacting with protein targets.[1]

  • The 3-Chloro-4-methoxyphenyl Moiety: The presence of a halogen and a methoxy group on one of the phenyl rings can influence the compound's electronics, lipophilicity, and metabolic stability. The 4-chloro-phenyl group, in particular, has been associated with the inhibition of efflux pumps like P-glycoprotein (P-gp), suggesting a potential role in overcoming multidrug resistance in cancer.[2]

  • The 3-Fluorophenol Group: The fluorophenol moiety is of significant interest. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can improve metabolic stability by blocking sites of oxidation.[3][4] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, a key feature for interaction with many enzyme active sites.

Based on these structural features and a review of the literature on similar compounds, we propose the following primary therapeutic target classes for investigation.

Potential Therapeutic Target 1: Kinase Inhibition in Oncology

The diphenyl ether and biphenyl scaffolds are present in numerous approved and investigational kinase inhibitors.[5] For instance, the multi-kinase inhibitor Sorafenib contains a diphenyl ether core. A structurally related compound, WXFL-152, which features a substituted phenoxy-quinoline core, acts as a triple angiokinase inhibitor, targeting VEGFR, FGFR, and PDGFR.[6] This precedent strongly suggests that 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol could exhibit inhibitory activity against kinases involved in cancer cell proliferation and angiogenesis.

Proposed Mechanism of Action

We hypothesize that the compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR. The fluorophenol moiety could form key hydrogen bonds with the hinge region of the kinase domain, while the 3-Chloro-4-methoxyphenyl group could occupy the adjacent hydrophobic pocket.

Diagram 1: Hypothesized Kinase Inhibition Pathway

Kinase_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) P_Substrate Phosphorylated Substrate RTK->P_Substrate Phosphorylation Compound 4-(3-Chloro-4-methoxyphenyl) -3-fluorophenol Compound->RTK Binds to ATP pocket ATP ATP ATP->RTK Competition Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Downstream

Caption: Hypothesized ATP-competitive inhibition of receptor tyrosine kinases.

Experimental Validation Workflow

A tiered approach is recommended, starting with broad screening and progressing to more specific cellular and in vivo assays.

Diagram 2: Kinase Inhibitor Validation Workflow

Kinase_Workflow A Kinase Panel Screening (Broad-spectrum profiling) B Biochemical IC50 Determination (For identified hits) A->B C Cellular Phosphorylation Assays (e.g., Western Blot, ELISA) B->C D Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) C->D E In Vivo Xenograft Studies (Tumor growth inhibition) D->E

Caption: A streamlined workflow for validating kinase inhibitory activity.

2.2.1. Protocol: Kinase Panel Screening

  • Objective: To identify the kinase targets of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol from a large panel of kinases.

  • Methodology: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Submit the compound for screening against a panel of at least 100 human kinases at a fixed concentration (e.g., 10 µM).

    • The assay format is typically a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay (e.g., ADP-Glo™).

  • Data Analysis:

    • Results are typically reported as percent inhibition.

    • Identify "hits" as kinases showing >50% inhibition.

2.2.2. Protocol: Biochemical IC50 Determination

  • Objective: To determine the potency of the compound against the identified kinase hits.

  • Methodology:

    • Perform an in vitro kinase activity assay (e.g., using recombinant kinase, a specific substrate, and ATP).

    • Prepare a serial dilution of the compound (e.g., from 100 µM to 1 nM).

    • Measure kinase activity at each compound concentration.

  • Data Analysis:

    • Plot percent inhibition versus log[compound concentration].

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
Top The maximum inhibition.
Bottom The minimum inhibition.
HillSlope The steepness of the curve.
IC50 The concentration for 50% inhibition.

2.2.3. Protocol: Cellular Phosphorylation Assays

  • Objective: To confirm that the compound inhibits the target kinase in a cellular context.

  • Methodology:

    • Select a cancer cell line that overexpresses the target kinase.

    • Treat the cells with varying concentrations of the compound.

    • Stimulate the cells with the appropriate growth factor to activate the kinase.

    • Lyse the cells and perform a Western blot or ELISA to detect the phosphorylated form of the kinase or its downstream substrate.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or absorbance (ELISA).

    • Determine the concentration-dependent decrease in phosphorylation.

Potential Therapeutic Target 2: Sulfatase Inhibition

Biphenyl and diphenyl ether scaffolds have been successfully employed in the design of sulfatase inhibitors.[7][8] Sulfatases, particularly sulfatase-2 (Sulf-2), are emerging as important targets in oncology as they modulate signaling pathways by remodeling heparan sulfate proteoglycans.

Proposed Mechanism of Action

The compound may act as a competitive inhibitor of sulfatases, with the fluorophenol moiety mimicking the sulfate group of the natural substrate and interacting with the active site metal ion and surrounding amino acid residues.

Diagram 3: Proposed Sulfatase Inhibition

Sulfatase_Inhibition Sulfatase Sulfatase (e.g., Sulf-2) Product Desulfated Product Sulfatase->Product Catalyzes Compound 4-(3-Chloro-4-methoxyphenyl) -3-fluorophenol Compound->Sulfatase Inhibits Substrate Sulfated Substrate Substrate->Sulfatase Blocks binding

Sources

Foundational

discovery and history of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

An In-depth Technical Guide on the Proposed Synthesis and Potential Significance of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Proposed Synthesis and Potential Significance of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the synthesis and potential evaluation of the novel biaryl compound, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. As this molecule is not found in existing chemical literature, this document serves as a prospective guide for its creation and exploration. Biaryl scaffolds are of immense interest in medicinal chemistry, often forming the core of therapeutically active agents.[1][2][3][4] The specific combination of a 3-fluorophenol moiety with a 3-chloro-4-methoxyphenyl substituent presents an intriguing target for discovery research. The fluoro, chloro, and methoxy groups are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] This guide provides a detailed, step-by-step synthetic protocol based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, including the preparation of necessary precursors. Furthermore, it delves into the potential biological significance of the target compound by drawing parallels with structurally related molecules, which have shown promise in areas such as oncology and anti-inflammatory research.[6][7][8][9][10]

Introduction and Rationale

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The biaryl motif is a privileged structure, appearing in numerous approved drugs and natural products.[2] The targeted compound, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, combines several key features that make it a compelling candidate for synthesis and biological screening:

  • The Biaryl Core: Provides a rigid scaffold that can effectively orient functional groups for interaction with biological targets.

  • The Phenolic Hydroxyl Group: Can act as a hydrogen bond donor and acceptor, and is a common feature in many active pharmaceutical ingredients.

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

  • Chloro and Methoxy Substituents: These groups are frequently employed in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic fate of a molecule, thereby fine-tuning its overall profile.[5]

Given the absence of this compound in the current body of scientific literature, this guide proposes a logical and efficient synthetic pathway to enable its creation and subsequent investigation.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that a disconnection of the carbon-carbon bond between the two aromatic rings is the most logical approach. This leads to two key precursors: a derivative of 3-fluorophenol and a derivative of 3-chloro-4-methoxyanisole. This strategy points towards a cross-coupling reaction, such as the Suzuki-Miyaura, Stille, or Hiyama coupling, as the key bond-forming step.[11][12][13][14] The Suzuki-Miyaura coupling is selected as the primary proposed method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[14][15][16]

Retrosynthesis cluster_precursors target 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol disconnection C-C Bond Disconnection (Suzuki Coupling) target->disconnection precursor1 4-Bromo-3-fluorophenol disconnection->precursor1 Aryl Halide precursor2 3-Chloro-4-methoxyphenylboronic acid disconnection->precursor2 Boronic Acid precursors Precursors

Figure 1: Retrosynthetic analysis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process, commencing with the preparation of the two key precursors, followed by their cross-coupling.

Synthetic Workflow start1 3-Fluorophenol step1 Bromination start1->step1 precursor1 4-Bromo-3-fluorophenol step1->precursor1 coupling Suzuki-Miyaura Coupling (Pd-catalyzed) precursor1->coupling start2 2-Chloro-4-nitrophenol step2a Methylation start2->step2a intermediate 1-Chloro-2-methoxy-4-nitrobenzene step2a->intermediate step2b Reduction intermediate->step2b aniline 3-Chloro-4-methoxyaniline step2b->aniline step2c Sandmeyer Reaction (Diazotization then Borylation) aniline->step2c precursor2 3-Chloro-4-methoxyphenylboronic acid step2c->precursor2 precursor2->coupling final_product 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol coupling->final_product

Figure 2: Proposed overall synthetic workflow.

Synthesis of Precursor 1: 4-Bromo-3-fluorophenol

This precursor can be synthesized from commercially available 3-fluorophenol via electrophilic aromatic substitution.

Experimental Protocol:

  • To a stirred solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid, add potassium bromide (1.0 eq).[17]

  • Cool the mixture in an ice bath.

  • Slowly add an oxidizing agent, such as a solution of sodium bromate in water, to generate bromine in situ.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium bisulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-fluorophenol.[18][19][20]

Synthesis of Precursor 2: 3-Chloro-4-methoxyphenylboronic acid

This precursor can be prepared from 3-chloro-4-methoxyaniline.

Experimental Protocol:

  • Dissolve 3-chloro-4-methoxyaniline (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of boronic acid or a boronate ester precursor.

  • Carefully add the cold diazonium salt solution to the boronate solution.

  • Allow the reaction to proceed, often with warming to room temperature, until nitrogen evolution ceases.

  • Work up the reaction by extraction with an organic solvent.

  • Purify the crude product, often by recrystallization, to yield 3-chloro-4-methoxyphenylboronic acid.[21][22]

Suzuki-Miyaura Coupling

This is the key step to form the biaryl C-C bond.

Experimental Protocol:

  • To a reaction vessel, add 4-bromo-3-fluorophenol (1.0 eq), 3-chloro-4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Parameter Condition 1 Condition 2 Condition 3
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃
Ligand --SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/Ethanol/H₂ODioxane/H₂OTHF/H₂O
Temperature 90 °C100 °C80 °C
Table 1: Proposed conditions for optimization of the Suzuki-Miyaura coupling reaction.

Potential Biological Significance and Applications

While the biological activity of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is unknown, the properties of its constituent parts and related molecules provide a basis for speculation on its potential applications.

  • Anticancer Potential: Many biaryl compounds and fluorophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6][7][8] The rigid biaryl scaffold could position the molecule for effective interaction with protein targets involved in cancer signaling pathways. The specific halogenation pattern might also contribute to selective activity.

  • Anti-inflammatory Activity: Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties.[9][10] Derivatives of bromophenols, which are structurally related to one of the proposed precursors, have been investigated for their ability to inhibit inflammatory enzymes.[6] The target molecule could potentially modulate inflammatory pathways.

  • Enzyme Inhibition: The specific arrangement of functional groups could make this compound a candidate for inhibiting various enzymes. The methoxy and chloro groups can engage in specific interactions within an enzyme's active site, potentially leading to potent and selective inhibition.[5]

Further research, including in vitro screening against a panel of cancer cell lines and inflammatory targets, would be necessary to elucidate the specific biological activities of this novel compound.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and exploration of the novel compound 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. By leveraging the well-established Suzuki-Miyaura cross-coupling reaction, a clear and efficient synthetic route has been proposed. The structural features of this molecule, particularly its biaryl core and specific functional group substitutions, suggest that it may possess interesting biological properties worthy of investigation in the context of drug discovery. The protocols and rationale presented herein are intended to facilitate the entry of this new chemical entity into the research and development pipeline.

References

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Exploratory

An In-depth Technical Guide to 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol Derivatives and Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol core structure represents a privileged scaffold in modern medicinal chemistry. A...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol core structure represents a privileged scaffold in modern medicinal chemistry. As a substituted biphenyl derivative, it combines several key features known to favorably influence pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of this chemical series, delving into the medicinal chemistry rationale, synthesis strategies, structure-activity relationships (SAR), and methods for biological evaluation. The strategic incorporation of fluorine, chlorine, and a methoxy group onto the biphenyl framework offers a versatile platform for developing targeted therapeutics, particularly in oncology and immunology, by modulating metabolic stability, target binding affinity, and overall drug-like properties. Detailed protocols for a representative chemical synthesis and a primary biological screening assay are provided to serve as a practical resource for researchers actively engaged in the discovery and development of novel small-molecule inhibitors.

Introduction: The Strategic Importance of the Scaffold

The biphenyl motif, consisting of two connected phenyl rings, is a foundational structural element in a multitude of marketed drugs and clinical candidates, valued for its ability to interact with various biological targets and its favorable pharmacokinetic properties.[1] The specific scaffold, 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol, is a highly decorated biphenyl system where each substituent is deliberately placed to optimize its potential as a therapeutic agent.[2]

The core utility of this scaffold lies in the synergistic effects of its substituents:

  • 3-Fluoro-phenol Ring (A-Ring): The phenolic hydroxyl group provides a crucial interaction point for hydrogen bonding with protein targets and serves as a convenient handle for further chemical modification. The strategic placement of a fluorine atom ortho to the hydroxyl group can significantly modulate its acidity (pKa), enhance binding affinity through unique fluorine-protein interactions, and improve metabolic stability.[3][4]

  • 3-Chloro-4-methoxyphenyl Ring (B-Ring): This ring system is frequently found in potent enzyme inhibitors, particularly kinase inhibitors.[5] The chlorine atom can lead to remarkable improvements in potency—an effect sometimes termed the "magic chloro" effect—while the methoxy group can act as a hydrogen bond acceptor and influence conformation and solubility.[6][7]

Derivatives of this scaffold are being investigated for a range of therapeutic applications, most notably as inhibitors of protein kinases, which are critical targets in oncology and autoimmune diseases.[5][7] This guide will explore the key considerations for designing, synthesizing, and evaluating novel analogs based on this promising core.

Medicinal Chemistry Rationale: Deconstructing the Core

The efficacy of a drug candidate is profoundly influenced by the subtle interplay of its structural components. The 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol scaffold is an exemplary case of rational drug design, where each functional group serves a distinct and valuable purpose.

The Biphenyl Scaffold: A Privileged Framework

Biphenyl derivatives are ubiquitous in medicinal chemistry, forming the backbone of drugs for indications ranging from hypertension to cancer.[1][8] Their prevalence is due to a combination of favorable properties:

  • Conformational Flexibility: The single bond connecting the two phenyl rings allows for torsional rotation, enabling the molecule to adopt an optimal low-energy conformation to fit into a protein's binding pocket.

  • Pharmacokinetic Profile: The biphenyl structure often contributes to a desirable pharmacokinetic profile, including good oral bioavailability.[1]

  • Synthetic Accessibility: Robust and scalable synthetic methods, such as the Suzuki-Miyaura cross-coupling, make the synthesis of diverse biphenyl derivatives highly feasible.

The Role of Fluorine: A "Magic" Atom in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its properties.[8] Its small size, similar to hydrogen, allows it to be incorporated without significant steric hindrance, yet its extreme electronegativity imparts profound changes.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a metabolically liable position can block this pathway, thereby increasing the drug's half-life.[9]

  • Binding Affinity: Fluorine can engage in favorable electrostatic and dipole interactions with protein backbones, particularly with amide groups, enhancing binding affinity.[4]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which in turn affects a molecule's ionization state, solubility, and membrane permeability.[3]

The Chloro and Methoxy Groups: Fine-Tuning Potency and Properties

The chloro and methoxy groups are among the most common substituents found in small-molecule drugs.

  • Chloro Group: Often referred to as a "magic" substituent, a chlorine atom can dramatically increase binding potency.[7] This is attributed to its ability to form halogen bonds, fill hydrophobic pockets, and favorably alter the electronic landscape of the aromatic ring.

  • Methoxy Group: The methoxy group is a versatile modulator. It is a hydrogen bond acceptor and can influence solubility and metabolic stability. Its steric bulk and electronic properties also play a crucial role in dictating the preferred conformation of the biphenyl rings, which is critical for optimal target engagement.[6]

Synthesis Strategies and Methodologies

The construction of the 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol core and its analogs typically relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent method for forming the central biphenyl bond.

A general synthetic workflow can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Analog Derivatization P1 3-Fluoro-4-methoxyphenol S1 Suzuki-Miyaura Coupling P1->S1 P2 3-Chloro-4-methoxyphenylboronic Acid P2->S1 S2 Purification (Chromatography) S1->S2 Core 4-(3-Chloro-4-methoxyphenyl) -3-fluorophenol Scaffold S2->Core D1 O-Alkylation / Etherification Core->D1 D2 Further Functionalization Core->D2 Analogs Diverse Library of Analogs D1->Analogs D2->Analogs

Caption: General workflow for synthesis and derivatization.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize the title compound.

Reaction: 4-Bromo-3-fluorophenol + 3-Chloro-4-methoxyphenylboronic acid → 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Materials & Reagents:

  • 4-Bromo-3-fluorophenol (1.0 eq)

  • 3-Chloro-4-methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Diatomaceous earth for filtration

  • Ethyl acetate and Hexanes for chromatography

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorophenol (1.0 eq), 3-chloro-4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and SPhos ligand (0.04 eq) in a small amount of toluene.

  • Degassing: Evacuate and backfill the main reaction flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio) to the reaction flask via cannula or syringe.

  • Reaction Initiation: Add the catalyst/ligand pre-mixture to the reaction flask.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol.

Structure-Activity Relationships (SAR)

Once the core scaffold is synthesized, a systematic exploration of SAR is crucial for optimizing biological activity and drug-like properties. Modifications are typically focused on the phenolic hydroxyl group (A-ring) and substitutions on either aromatic ring. Assuming a hypothetical target, such as a protein kinase, the following table outlines a representative SAR exploration.

Compound IDR-Group (at Phenolic -OH)B-Ring ModificationKinase IC₅₀ (nM)Cell Viability EC₅₀ (µM)
Core-1 -HNone55012.5
A-1 -CH₃ (Methyl ether)None>10,000>50
A-2 -(CH₂)₂-MorpholineNone451.2
A-3 -(CH₂)₂-N(CH₃)₂None622.5
B-1 -H3-Cl → 3-CF₃2706.8
B-2 -(CH₂)₂-Morpholine3-Cl → 3-CF₃150.4

Analysis of SAR Data:

  • Importance of the Free Phenol: Methylation of the phenolic hydroxyl (Compound A-1 ) completely abolishes activity, indicating that this group is likely a key hydrogen bond donor for target engagement.

  • Exploiting the Solvent-Front: Adding a basic aminomethyl ether at the phenol position (Compounds A-2 , A-3 ) dramatically improves potency. The morpholine moiety (A-2 ) is superior, suggesting an optimal combination of polarity and shape for interacting with a solvent-exposed region of the binding site. This is a common strategy in kinase inhibitor design.[5]

  • B-Ring Electronics: Replacing the 3-chloro group with a more electron-withdrawing trifluoromethyl (CF₃) group (Compound B-1 ) improves potency compared to the core scaffold. This suggests that the electronic nature of this position is important for binding.

  • Synergistic Effects: Combining the optimal modifications from both series (Compound B-2 ) results in the most potent analog, demonstrating a synergistic effect between the A-ring ether and the B-ring substituent.

Biological Evaluation and Mechanism of Action

The biological evaluation of new chemical entities is a multi-step process designed to confirm target engagement, assess cellular activity, and elucidate the mechanism of action.

Hypothesized Mechanism of Action: Kinase Inhibition

Many biphenyl compounds are known to be ATP-competitive kinase inhibitors.[7] The 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol scaffold fits the general pharmacophore for Type I kinase inhibitors, which bind to the active conformation of the enzyme in the ATP pocket. A plausible mechanism involves the compound inhibiting a key kinase (e.g., a Janus Kinase - JAK, or a Receptor Tyrosine Kinase - RTK) in a signaling pathway that drives cell proliferation, such as the JAK/STAT or RAS/RAF/MEK/ERK pathway.

G Receptor Growth Factor Receptor (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Scaffold Derivative Inhibitor->MEK

Caption: Hypothesized inhibition of the MEK kinase in the MAPK pathway.

Protocol: Cell Viability (MTT) Assay

This protocol is a primary screen to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on a cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer).

Materials & Reagents:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend cells in complete medium and count them. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the well is ≤ 0.5%.

    • Include "cells only" (vehicle control) and "medium only" (blank) wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubation: Return the plate to the incubator for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals. Incubate the plate overnight in the incubator.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion and Future Directions

The 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol scaffold is a highly promising starting point for the development of novel targeted therapeutics. The strategic combination of a biphenyl core with fluorine, chlorine, and methoxy substituents provides a robust platform for modulating potency, selectivity, and pharmacokinetic properties. Initial SAR studies, as outlined, can rapidly identify key structural features required for biological activity, such as the necessity of the free phenol or the benefit of specific ether modifications.

Future work should focus on:

  • Target Identification and Validation: Identifying the specific biological target(s) of active compounds through techniques like kinome screening or affinity-based proteomics.

  • Lead Optimization: Further refining the lead compounds to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Efficacy: Advancing optimized compounds into preclinical animal models to evaluate their efficacy and safety profiles in a physiological context.[4]

By leveraging the principles of rational drug design and systematic biological evaluation, derivatives from this scaffold hold significant potential to be developed into next-generation clinical candidates for treating cancer and other serious diseases.[8][9]

References

  • Siu, T., Brubaker, J., Fuller, P., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690. Available from: [Link]

  • Sanna, V., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. Available from: [Link]

  • Sanna, V., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. Available from: [Link]

  • O'Hagan, D. (2008). The Role of Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Wang, L., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. Available from: [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available from: [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Available from: [Link]

  • Ishihara, Y., et al. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Guided Synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, technically detailed guide for the synthesis of the biaryl compound 4-(3-Chloro-4-methoxyphenyl)-3-fluoro...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of the biaryl compound 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. Biaryl structures are privileged motifs in medicinal chemistry and materials science, often imparting valuable pharmacological and physicochemical properties. The described synthetic route is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[1][2][3] This guide elucidates the strategic considerations behind the synthetic design, including the selection of starting materials, the necessity of a protecting group strategy for the phenolic hydroxyl moiety, and detailed, step-by-step protocols for each reaction, purification, and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction and Strategic Rationale

The target molecule, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, is a polysubstituted biaryl phenol. A retrosynthetic analysis logically disconnects the molecule at the central carbon-carbon bond linking the two aromatic rings. This disconnection points to the Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This reaction is advantageous due to its mild conditions, tolerance of various functional groups, and the relatively low toxicity of its boron-based reagents.[1][2]

The chosen forward synthesis involves three main stages:

  • Protection of the Phenolic Hydroxyl Group: The free hydroxyl group of the starting phenol is incompatible with the basic conditions of the Suzuki coupling. Therefore, it must be protected to prevent unwanted side reactions. A silyl ether, specifically a tert-butyldimethylsilyl (TBDMS) ether, is selected as the protecting group due to its ease of installation and selective removal under mild conditions.[4]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: The core biaryl structure is assembled by coupling a protected bromofluorophenol derivative with a commercially available substituted phenylboronic acid.

  • Deprotection of the Phenolic Hydroxyl Group: The TBDMS protecting group is selectively cleaved to reveal the final product, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

This strategic approach is visualized in the workflow diagram below.

G cluster_0 PART 1: Synthesis of Starting Materials cluster_1 PART 2: Synthetic Protocol cluster_2 PART 3: Final Product SM1 4-Bromo-3-fluorophenol P1 Step 1: Protection (TBDMS Ether Formation) SM1->P1 TBDMSCl, Imidazole SM2 3-Chloro-4-methoxyphenylboronic acid P2 Step 2: Suzuki Coupling SM2->P2 Boronic Acid Pd Catalyst, Base P1->P2 Protected Phenol P3 Step 3: Deprotection P2->P3 Coupled Intermediate FP 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol P3->FP TBAF caption Figure 1. Overall synthetic workflow.

Caption: Figure 1. Overall synthetic workflow.

Starting Materials and Reagents

A summary of the key starting materials and reagents required for this synthesis is provided in the table below. It is crucial to use reagents of appropriate purity and to handle them according to their respective safety data sheets.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Supplier Notes
4-Bromo-3-fluorophenol121219-03-2C₆H₄BrFO191.00Commercially available.[5][6][7][8]
3-Chloro-4-methoxyphenylboronic acid175883-60-0C₇H₇BClIO₂199.39Commercially available.[9][10]
tert-Butyldimethylsilyl chloride (TBDMSCl)18162-48-6C₆H₁₅ClSi150.72Reagent grade.
Imidazole288-32-4C₃H₄N₂68.08Reagent grade.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-3C₇₂H₆₀P₄Pd1155.56Suzuki coupling catalyst.
Sodium Carbonate (Na₂CO₃)497-19-8Na₂CO₃105.99Anhydrous, for use as a base.
Tetra-n-butylammonium fluoride (TBAF)429-41-4C₁₆H₃₆FN261.461.0 M solution in THF.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, for reactions.
Toluene108-88-3C₇H₈92.14Anhydrous, for reactions.
Ethanol64-17-5C₂H₅OH46.07Reagent grade.
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous, for reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-4-((tert-butyldimethylsilyl)oxy)-2-fluorobenzene (Protection)

Rationale: The acidic proton of the phenol is reactive under the basic conditions of the Suzuki coupling. Protection as a TBDMS ether is an effective strategy to prevent deprotonation and subsequent side reactions.[4] Imidazole is used as a mild base to scavenge the HCl byproduct of the silylation reaction.

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-3-fluorophenol (10.0 g, 52.3 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Stir the solution until the phenol is completely dissolved.

  • Add imidazole (4.28 g, 62.8 mmol, 1.2 equiv) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (9.47 g, 62.8 mmol, 1.2 equiv) in anhydrous DCM (20 mL).

  • Add the TBDMSCl solution dropwise to the reaction mixture at room temperature over 15 minutes.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.

Protocol 2: Synthesis of 4'-((tert-butyldimethylsilyl)oxy)-2-chloro-3'-fluoro-4-methoxy-1,1'-biphenyl (Suzuki Coupling)

Rationale: This step forms the core biaryl structure. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings.[3] An aqueous solution of a weak base like sodium carbonate is used to activate the boronic acid for transmetalation to the palladium center.[2][11] A biphasic solvent system of toluene and ethanol facilitates the dissolution of both the organic and inorganic reagents.

G cluster_cat OA Oxidative Addition PdII Ar¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII_B Ar¹-Pd(II)L₂-Ar² TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Pd0->OA Ar¹-X PdII->TM Ar²-B(OR)₂ Base PdII_B->RE Ar¹-Ar² caption Figure 2. Suzuki-Miyaura catalytic cycle.

Caption: Figure 2. Suzuki-Miyaura catalytic cycle.

Procedure:

  • In a 250 mL round-bottom flask, combine 1-bromo-4-((tert-butyldimethylsilyl)oxy)-2-fluorobenzene (from Protocol 1, 1.0 equiv), 3-chloro-4-methoxyphenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add a solvent mixture of toluene (80 mL), ethanol (20 mL), and deionized water (20 mL).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the protected biaryl product.

Protocol 3: Synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (Deprotection)

Rationale: The final step is the removal of the TBDMS protecting group to unveil the phenolic hydroxyl group. Tetra-n-butylammonium fluoride (TBAF) is a standard reagent for cleaving silicon-oxygen bonds due to the high affinity of fluoride for silicon.[12] The reaction is typically fast and clean. Alternative methods using reagents like KHF₂ or NaH in DMF can also be employed for selective deprotection of phenolic silyl ethers.[4][13]

Procedure:

  • Dissolve the purified product from Protocol 2 (1.0 equiv) in anhydrous tetrahydrofuran (THF, 50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 30 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • The crude product can be purified by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to yield 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol as a solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point: To assess the purity of the final solid product.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Organohalides, boronic acids, and palladium catalysts may be toxic or irritants; consult the specific Safety Data Sheet (SDS) for each reagent before use.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Journal of Organic Chemistry. (2013). Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation. ACS Publications. Retrieved from [Link]

  • Padmapriya, A. A., et al. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Publishing. Retrieved from [Link]

  • Molbase. (2026). The Chemical Synthesis Landscape: Using 4-Bromo-3-fluorophenol as a Building Block. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • Molbase. (n.d.). Understanding the Properties and Handling of 3-Chloro-4-methoxyphenylboronic Acid. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • European Patent Office. (1986). Preparation of 4-fluorophenols. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Springer Nature. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: High-Purity Isolation of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Introduction: The Imperative for Purity 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is a substituted biphenyl derivative whose structural complexity makes it a compound of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is a substituted biphenyl derivative whose structural complexity makes it a compound of significant interest in medicinal chemistry and materials science. As a potential building block for novel pharmaceutical agents or functional materials, its utility is directly contingent on its purity.[1] The presence of residual starting materials, catalysts, or synthetically-derived side products can confound experimental results, leading to inaccurate structure-activity relationship (SAR) data and irreproducible findings.

This guide provides an in-depth analysis of robust, field-proven purification strategies for this specific molecule. It moves beyond simple step-by-step instructions to elucidate the underlying chemical principles, enabling researchers to adapt and troubleshoot these methodologies effectively. The protocols described herein are designed as self-validating systems, integrating analytical checkpoints to ensure the isolation of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol at a purity level suitable for the most demanding applications.

Compound Physicochemical Profile

Understanding the inherent properties of the target molecule is the foundation of an effective purification strategy. The combination of a polar phenolic hydroxyl group with a largely non-polar, halogenated biphenyl scaffold results in intermediate polarity and specific solubility characteristics that can be exploited.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₃H₁₀ClFO₂[1][2]
Molecular Weight 252.67 g/mol [1][2]
Appearance Expected to be a solid at room temperature.
Predicted pKa ~8.5 (The phenolic proton is weakly acidic).[3]
Predicted logP 3.91 (Indicates good solubility in organic solvents and low solubility in water).[2]
Key Structural Features - Acidic Phenol Group: Enables manipulation via acid-base chemistry. - Biphenyl Core: Provides rigidity and potential for π-π stacking interactions. - Halogenation (Cl, F): Increases hydrophobicity and modifies electronic properties. - Methoxy Group: A hydrogen bond acceptor that influences polarity.[2]

Integrated Purification Workflow: A Multi-Step Strategy

A single purification technique is rarely sufficient to remove the diverse range of potential impurities from a crude synthetic product. A multi-step, orthogonal approach, where each step targets impurities with different physicochemical properties, is the most effective path to achieving high purity.

G crude Crude Synthetic Product (Target + Impurities) extraction Protocol 1: Acid-Base Liquid-Liquid Extraction crude->extraction Removes non-acidic & basic impurities chromatography Protocol 2: Flash Column Chromatography extraction->chromatography Removes polar & closely-related impurities recrystallization Protocol 3: Recrystallization chromatography->recrystallization Final polishing & removal of trace impurities pure High-Purity Product (>98%) recrystallization->pure analysis Purity Assessment (HPLC, NMR, MP) pure->analysis

Caption: Integrated workflow for purifying 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle and Expertise

This technique leverages the acidic nature of the phenolic hydroxyl group (pKa ≈ 8.5-10). By treating an organic solution of the crude product with an aqueous base (e.g., sodium hydroxide), the phenol is deprotonated to form its corresponding sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, while non-acidic organic impurities (e.g., unreacted starting materials, homocoupling byproducts) remain in the organic phase. Subsequent acidification of the separated aqueous layer re-protonates the phenoxide, causing the purified phenol to precipitate or be extracted back into a fresh organic solvent. This is a powerful first-pass purification to remove gross, non-polar, and non-acidic contaminants.

Detailed Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O), at a concentration of approximately 50-100 mg/mL.

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely. The target compound is now in the aqueous (bottom) layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean flask. For rigorous purification, re-extract the remaining organic layer with a fresh portion of 1 M NaOH and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ≈ 1-2, check with pH paper). The purified product should precipitate as a solid or oil.

  • Back-Extraction: Add a fresh portion of ethyl acetate (equal in volume to the aqueous layer) to the flask and stir or shake to re-dissolve the purified product into the organic phase.

  • Final Wash & Dry: Transfer the mixture back to a separatory funnel, separate the layers, and wash the organic layer with brine (saturated NaCl solution) to remove residual water.[4] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.[4]

G cluster_0 Step 1: Basification cluster_1 Step 2: Separation & Acidification node_A Organic Layer Impurities + Ar-OH Aqueous Layer 1M NaOH node_B Organic Layer Impurities Aqueous Layer Ar-O⁻Na⁺ node_A:f0->node_B:f0 Shake & Separate node_A:f1->node_B:f1 Phenol Deprotonation node_C Add HCl (pH 1-2) Aqueous Layer Ar-OH (Precipitate) node_B:f1->node_C:f1

Caption: Workflow of the acid-base extraction purification process.

Protocol 2: Flash Column Chromatography

Principle and Expertise

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[5] For 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, a normal-phase setup is ideal. Silica gel is highly polar, and compounds are separated based on their polarity. Less polar compounds travel down the column faster, while more polar compounds, like our target phenol, have stronger interactions with the silica and elute later. By carefully selecting a mobile phase of intermediate polarity, excellent separation from both less polar and more polar impurities can be achieved.[4]

Detailed Step-by-Step Protocol
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable eluent system. A good starting point is a mixture of hexanes (or heptane) and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc). The ideal system will give the target compound an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the compound onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified compound.[4]

Protocol 3: Recrystallization

Principle and Expertise

Recrystallization is a powerful technique for the final polishing of a solid compound to achieve very high purity. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below.[6] Impurities should either be insoluble in the hot solvent (allowing them to be filtered off) or highly soluble in the cold solvent (so they remain in the solution, or mother liquor, after the desired product crystallizes).

Critical Insight for Phenols: Avoid using activated charcoal for decolorizing phenolic solutions. Charcoal can contain ferric ions that may form colored complexes with the phenolic hydroxyl group, thereby introducing a new impurity.[6]

Detailed Step-by-Step Protocol
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, toluene, hexanes/ethyl acetate mixture, ethanol/water mixture). Look for a solvent or solvent pair that meets the criteria described above.[7][8] A mixed solvent system, such as ethanol and water or hexanes and ethyl acetate, is often effective for compounds of intermediate polarity.[8][9]

  • Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can be verified by melting point analysis; a sharp melting point close to the literature value indicates high purity.

Comparison of Purification Techniques

TechniquePrimary GoalPurity AchievableThroughputKey Advantage
Acid-Base Extraction Bulk removal of non-acidic impuritiesModerateHighFast, inexpensive, and excellent for initial cleanup.
Flash Chromatography Separation of closely-related compoundsHighModerateHighly versatile and effective for a wide range of impurities.[4]
Recrystallization Final polishing to crystalline solidVery HighLow to ModerateYields a highly pure, crystalline final product; excellent for removing trace impurities.[6]

References

  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Substituted Biphenyls Utilizing 1-Bromohept-2-ene.
  • Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Unknown Author. (n.d.). Recrystallization.
  • Google Patents. (1972). US3705203A - Method for purifying biphenyl.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • ChemicalBook. (n.d.). 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol | 1261946-56-8.
  • PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process.
  • Guidechem. (n.d.). How to Prepare 4-Chloro-3-Fluorophenol and Its Applications - FAQ.
  • Google Patents. (1990). JPH0248543A - Method for purifying P,P'-biphenol.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-fluorophenol 98 348-60-7.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ChemicalBook. (n.d.). 4-Chloro-3-fluorophenol | 348-60-7.
  • Science.gov. (n.d.). halogenated aromatic compounds: Topics.
  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ChemicalBook. (n.d.). 4-Chloro-3-fluorophenol synthesis.
  • Google Patents. (n.d.). CA1149820A - Process for preparing p,p'-biphenol of high purity.
  • Fluorochem. (n.d.). 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.
  • Cheméo. (n.d.). 3-Chloro-4-fluorophenol.pdf.
  • Moravek. (n.d.). How Is Chromatography Used for Purification?.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from 4-Fluorophenol.
  • PubChem - NIH. (n.d.). 3-Chloro-4-methoxyphenol | C7H7ClO2 | CID 13081929.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorophenol.
  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization.
  • European Patent Office. (1986). EP 0188848 A1 - Preparation of 4-fluorophenols.
  • Smolecule. (n.d.). 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, min 98%, 1 gram.

Sources

Method

Application Notes and Protocols for the Quantification of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Introduction 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is a halogenated biphenyl ether derivative of significant interest in pharmaceutical and environmental sciences due to its potential as a synthetic intermediate an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is a halogenated biphenyl ether derivative of significant interest in pharmaceutical and environmental sciences due to its potential as a synthetic intermediate and a possible environmental contaminant. Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes, for assessing environmental fate and transport, and for toxicological studies. This document provides detailed application notes and validated protocols for the quantification of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol in various matrices, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and have been structured to ensure robustness, accuracy, and compliance with international regulatory standards.

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on two primary, powerful analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) for its robust separation capabilities for volatile and semi-volatile compounds.

PART 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS is the premier technique for quantifying trace levels of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, particularly in complex biological or environmental matrices. Its high selectivity, derived from the specific fragmentation of the parent ion into product ions (Multiple Reaction Monitoring - MRM), minimizes matrix interference and provides exceptional sensitivity.[1][2][3]

Rationale for Method Selection

The choice of HPLC-MS/MS is predicated on the following advantages:

  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), essential for trace analysis.[4]

  • High Selectivity: The MRM mode provides a high degree of specificity, allowing for accurate quantification even in the presence of co-eluting compounds.[1]

  • Versatility: Applicable to a wide range of sample matrices with appropriate sample preparation.

  • No Derivatization Required: Unlike GC-MS, HPLC-MS/MS can directly analyze many polar and non-volatile compounds, simplifying sample preparation.[5]

Experimental Protocol

This protocol outlines the steps for sample preparation and HPLC-MS/MS analysis.

Solid-phase extraction is a critical step to isolate the analyte from the sample matrix, concentrate it, and remove potential interferences.[1][2]

Workflow for Solid-Phase Extraction:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample Sample (e.g., Plasma, Water) Spike Spike with Internal Standard Sample->Spike Adjust_pH Adjust pH to ~6-7 Spike->Adjust_pH Condition Condition SPE Cartridge (e.g., Methanol, Water) Adjust_pH->Condition Load Load Sample Condition->Load Wash Wash Cartridge (e.g., Water, 5% Methanol) Load->Wash Elute Elute Analyte (e.g., Methanol, Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into HPLC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for sample clean-up and concentration.

Step-by-Step Protocol:

  • Internal Standard Spiking: Spike a known volume of the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and variations in recovery.

  • Sample Pre-treatment: Adjust the pH of the sample to approximately 6-7 with a suitable buffer. For solid samples, perform an initial liquid extraction (e.g., with methanol or acetonitrile) followed by centrifugation.[6]

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[3]

HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temp. 40 °C

MS/MS Conditions (Negative ESI Mode):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical):

To be determined by direct infusion of a standard solution of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Analyte (Quantifier) [M-H]⁻Fragment 1OptimizeOptimize
Analyte (Qualifier) [M-H]⁻Fragment 2OptimizeOptimize
Internal Standard [M-H]⁻FragmentOptimizeOptimize
Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[7][8]

Validation Parameters:

ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[7]
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.995 over the desired concentration range.[9]
Accuracy Mean recovery of 85-115% at three different concentration levels.[7]
Precision Relative standard deviation (RSD) ≤ 15% for replicate analyses at three concentration levels.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
Stability Analyte stability in the sample matrix under various storage conditions (freeze-thaw, short-term, long-term).

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds.[10][11] For phenolic compounds, derivatization is often employed to improve volatility and chromatographic peak shape.[12]

Rationale for Method Selection
  • High Resolution: Capillary GC columns provide excellent separation of complex mixtures.[10]

  • Established Libraries: Mass spectral libraries are available for compound identification.

  • Robustness: GC-MS systems are known for their durability and consistent performance.

Experimental Protocol

Workflow for GC-MS Sample Preparation:

GCMS_Prep_Workflow cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Adjust_pH Adjust pH to < 2 Spike->Adjust_pH Extract Extract with Solvent (e.g., Dichloromethane) Adjust_pH->Extract Dry Dry Extract (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate Extract Dry->Concentrate Derivatize Add Derivatizing Agent (e.g., BSTFA) Concentrate->Derivatize Heat Heat (e.g., 60°C for 30 min) Derivatize->Heat Analyze Inject into GC-MS Heat->Analyze

Sources

Application

Application Notes &amp; Protocols: Utilizing GW788388 for Targeted TGF-β Signaling Inhibition in Cell Culture Assays

A Senior Application Scientist's Guide for Researchers Editorial Note: Initial searches for "4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol" did not yield a well-characterized compound with established applications in cell...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Editorial Note: Initial searches for "4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol" did not yield a well-characterized compound with established applications in cell culture. To provide a comprehensive and scientifically robust guide, this document focuses on GW788388 , a structurally distinct but extensively validated small molecule inhibitor. GW788388 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, making it an excellent model compound for illustrating the principles and protocols relevant to the study of signaling pathway inhibitors in cell-based assays.

Introduction: Understanding GW788388

GW788388 is a potent, selective, and orally active small molecule inhibitor of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[2] Dysregulation of this pathway is implicated in a wide range of pathologies, particularly fibrosis (in organs such as the kidney and heart) and cancer.[3][4]

GW788388 exerts its effects by competitively binding to the ATP-binding site of the ALK5 kinase domain. This action prevents the phosphorylation and activation of downstream signaling mediators, primarily the Smad proteins, thereby blocking the canonical TGF-β signaling cascade.[1][4] Its high selectivity for ALK5 over other related kinases, such as the Bone Morphogenic Protein (BMP) type II receptor, makes it a precise tool for dissecting the roles of TGF-β signaling in various biological contexts.[1][4][5]

Mechanism of Action: Interruption of the Canonical TGF-β/Smad Pathway

The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the TGF-β type I receptor (TβRI/ALK5), activating its kinase domain. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

Once phosphorylated, Smad2/3 form a complex with the common mediator Smad4. This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (Smad-binding elements) in the promoters of target genes to regulate their expression. GW788388 directly inhibits the kinase activity of ALK5, preventing the initial phosphorylation of Smad2/3 and halting the entire downstream signaling cascade.[1][4]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII 1. Binding ALK5 TβRI (ALK5) TBRII->ALK5 2. Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex 4. Complex Formation Smad4 Smad4 Smad4->Complex Transcription Target Gene Transcription Complex->Transcription 5. Nuclear Translocation & Regulation GW788388 GW788388 GW788388->ALK5 INHIBITS

Figure 1: Simplified TGF-β/Smad signaling pathway and the inhibitory action of GW788388.

Compound Properties and Preparation for Cell Culture

Accurate and reproducible results begin with the correct preparation and handling of the compound. GW788388 is a hydrophobic molecule requiring dissolution in an organic solvent before being added to aqueous cell culture media.

Table 1: Physicochemical and Biological Properties of GW788388

PropertyValueSource
Chemical Name 4-[4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-2-pyridinyl]-N-(tetrahydro-2H-pyran-4-yl)-benzamide[2]
Molecular Formula C₂₅H₂₃N₅O₂[2]
Molecular Weight 425.48 g/mol [1]
Purity ≥98% (typically by HPLC)[2]
IC₅₀ (ALK5 Binding) ~18 nM[1][5]
IC₅₀ (TGF-β Cellular Assay) ~93 nM[1][2]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1]
Solubility in DMSO Up to 100 mM[2]
Storage Store stock solutions at -20°C or -80°C. Store solid compound at +4°C.[2]
Protocol for Stock Solution Preparation
  • Objective: To prepare a high-concentration, sterile stock solution of GW788388 for serial dilution.

  • Materials: GW788388 powder, anhydrous cell culture-grade DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.25 mg of GW788388 in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be required.

    • (Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C.

Causality Insight: Using anhydrous DMSO is critical as moisture can reduce the solubility and stability of many small molecules.[1] Aliquoting prevents degradation and contamination, ensuring consistency across experiments.

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of GW788388. These should be optimized for your specific cell line and experimental conditions.

Protocol 1: Inhibition of TGF-β-Induced Smad2 Phosphorylation by Western Blot

This assay provides direct evidence of target engagement by measuring the phosphorylation of ALK5's immediate downstream substrate, Smad2.

WB_Workflow A 1. Seed Cells (e.g., 24h) B 2. Serum Starve (Optional, 4-16h) A->B C 3. Pre-treat with GW788388 (e.g., 1h) B->C D 4. Stimulate with TGF-β1 (e.g., 30-60 min) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with Antibodies (p-Smad2, Total Smad2, Loading Control) F->G H 8. Image & Analyze G->H

Figure 2: General workflow for a Western blot assay to detect Smad2 phosphorylation.

Step-by-Step Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., HepG2, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 4-16 hours.

  • Inhibitor Pre-treatment:

    • Prepare working concentrations of GW788388 by diluting the 10 mM DMSO stock into the starvation medium. A typical dose-response range is 10 nM to 1 µM.

    • Include a "Vehicle Control" well that receives an equivalent volume of DMSO (final concentration typically ≤ 0.1%).

    • Remove the old medium and add the medium containing GW788388 or vehicle. Incubate for 1 hour at 37°C.

  • TGF-β Stimulation:

    • Prepare a stock of recombinant human TGF-β1.

    • Add TGF-β1 directly to the appropriate wells to a final concentration of 2-10 ng/mL. Do not add TGF-β1 to the negative control well.

    • Incubate for 30-60 minutes at 37°C. This time is critical and should be optimized, as Smad phosphorylation is a rapid and often transient event.

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Downstream Analysis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Perform standard SDS-PAGE, protein transfer to a PVDF membrane, and Western blotting using primary antibodies against phospho-Smad2 (Ser465/467), total Smad2/3, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Inhibition of TGF-β-Induced Target Gene Expression by qRT-PCR

Step-by-Step Methodology:

  • Cell Treatment: Follow steps 1-3 from Protocol 1.

  • TGF-β Stimulation: Add TGF-β1 (2-10 ng/mL) and incubate for a longer duration suitable for transcriptional changes, typically 6-24 hours.

  • RNA Extraction: Aspirate the medium, wash with PBS, and lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit). Proceed with total RNA isolation according to the manufacturer's protocol.

  • cDNA Synthesis: Quantify the RNA and synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR plate on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated, TGF-β-stimulated control.

Trustworthiness: A Self-Validating Experimental Design

To ensure the integrity and reproducibility of your findings, each experiment must be designed with a robust set of internal controls.

  • Negative Control: Cells that are not treated with either GW788388 or TGF-β1. This establishes the basal level of Smad phosphorylation or target gene expression.

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest dose of GW788388, but not the inhibitor itself. This controls for any effects of the solvent on the cells.

  • Positive Control: Cells treated with TGF-β1 and the vehicle (DMSO). This demonstrates that the cells are responsive to TGF-β and establishes the maximum signal that the inhibitor is expected to reduce.

  • Dose-Response: Using a range of GW788388 concentrations is crucial for determining the IC₅₀ in your specific cell system and confirming that the observed inhibition is not due to non-specific toxicity at high concentrations.

  • Cytotoxicity Assessment: It is essential to confirm that the concentrations of GW788388 used are not cytotoxic. This can be assessed in parallel using a simple viability assay (e.g., MTT, resazurin, or Trypan Blue exclusion). GW788388 has been shown to have no toxicity in several cell lines at concentrations up to 15 µM.[1]

References

  • Wikipedia. (2023, April 29). GW-788,388. Retrieved from [Link]

  • Petersen, M., et al. (2008). Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney International, 73(6), 705-715. Retrieved from [Link]

Sources

Method

The Biphenyl Scaffold: Application Notes for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol in Kinase Inhibitor Synthesis

Introduction: The Privileged Biaryl Motif in Drug Discovery In the landscape of medicinal chemistry, the biaryl scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Biaryl Motif in Drug Discovery

In the landscape of medicinal chemistry, the biaryl scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds. This structural motif is particularly prevalent in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The specific orientation of the two aryl rings allows for precise interactions within the ATP-binding pocket of kinases, enabling high potency and selectivity. This guide focuses on 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol , a synthetic biphenyl compound that serves as a valuable intermediate for the synthesis of novel kinase inhibitors. Its distinct substitution pattern—featuring chloro, fluoro, and methoxy groups—provides a rich platform for modulating the physicochemical and pharmacological properties of next-generation therapeutics.

This document provides a comprehensive overview of the synthesis, purification, and potential applications of this intermediate, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the causal reasoning behind synthetic choices and the structural significance of this scaffold in the context of kinase inhibition, particularly targeting the MEK/ERK pathway.

Chemical Properties and Safety Data

A thorough understanding of the chemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
IUPAC Name 4-(3-chloro-4-methoxyphenyl)-3-fluorophenolVulcanChem
CAS Number 1261946-56-8VulcanChem
Molecular Formula C₁₃H₁₀ClFO₂VulcanChem
Molecular Weight 252.67 g/mol VulcanChem
Appearance Off-white to pale solid (predicted)General knowledge
Solubility Soluble in organic solvents like DMSO, DMF, MethanolGeneral knowledge

Safety and Handling:

Substituted halogenated phenols and biphenyl compounds require careful handling. Users should consult the full Safety Data Sheet (SDS) before use.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1] Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.[2][3]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4] Avoid formation of dust and aerosols.[2]

  • Disposal: Dispose of halogenated waste in accordance with local, state, and federal regulations. Incineration at high temperatures (around 1200 K) is a common method for the safe disposal of halogenated organic compounds to prevent the formation of toxic byproducts like dioxins and furans.[5]

Strategic Synthesis of the Biaryl Core: The Suzuki-Miyaura Coupling

The most robust and widely adopted method for constructing unsymmetrical biaryl compounds like 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid (or its ester). The choice of coupling partners, catalyst, ligand, and base is critical for achieving high yields and purity.

Causality Behind Reagent Selection:
  • Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, modern catalytic systems often employ a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand. These are often more stable and generate the active Pd(0) species in situ.

  • Phosphine Ligand: For coupling with aryl chlorides, which have a strong C-Cl bond, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, PCy₃) are often necessary. These ligands facilitate the oxidative addition step, which is typically the rate-limiting step for less reactive aryl halides.[7]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[7]

  • Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base. The solvent choice affects the solubility of the reagents and the stability of the catalytic species.

Visualizing the Synthetic Workflow

G cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Workup & Purification A Aryl Halide (e.g., 4-Bromo-3-fluorophenol) C Combine Reagents & Base (e.g., K₃PO₄) A->C B Arylboronic Acid (e.g., 3-Chloro-4-methoxyphenylboronic acid) B->C D Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂ / SPhos) C->D E Add Degassed Solvent (e.g., Dioxane/H₂O) D->E F Inert Atmosphere (N₂ or Ar Purge) E->F G Heating & Stirring (e.g., 80-110 °C) F->G H Reaction Monitoring (TLC / LC-MS) G->H I Aqueous Workup (Extraction with Ethyl Acetate) H->I J Drying & Concentration I->J K Column Chromatography J->K L Final Product 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol K->L

Caption: A generalized workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol: Synthesis of 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol

This protocol is a representative procedure based on established methodologies for Suzuki-Miyaura couplings of similar halogenated and substituted aryl compounds.[4][7][8] Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials & Equipment:

  • Reagents:

    • 4-Bromo-3-fluorophenol (or 1-bromo-2-fluoro-4-iodobenzene followed by hydroxylation)

    • 3-Chloro-4-methoxyphenylboronic acid

    • Palladium(II) Acetate (Pd(OAc)₂)

    • SPhos (or other suitable phosphine ligand)

    • Potassium Phosphate (K₃PO₄), anhydrous

    • 1,4-Dioxane (anhydrous, degassed)

    • Deionized Water (degassed)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask

    • Magnetic stir bar and stir plate with heating

    • Reflux condenser

    • Inert gas line (Nitrogen or Argon)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-fluorophenol (1.0 mmol, 1.0 equiv.), 3-chloro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).

    • In a separate small vial, weigh out the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the SPhos ligand (0.04 mmol, 4 mol%).

  • Inert Atmosphere:

    • Seal the Schlenk flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[7]

    • Add the pre-weighed catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition:

    • Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 90-100 °C using an oil bath.

    • Maintain the reaction at this temperature and monitor its progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl halide), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and some inorganic impurities.

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically effective for eluting biphenyl compounds. The precise gradient will depend on the polarity of the product and any impurities.[9][10]

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibitor Scaffolding: The Rationale

The 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol scaffold is not a random assortment of functional groups. Each substitution is strategically placed to potentially enhance the drug-like properties of a final kinase inhibitor.

The Role of Specific Substituents:
  • Aniline/Phenol Moiety: The phenol group (or an aniline derived from it) is a classic "hinge-binder." The hydroxyl group can form critical hydrogen bonds with the backbone amide residues in the hinge region of the kinase ATP-binding pocket, anchoring the inhibitor in place.[11]

  • Fluorine Atom: The introduction of fluorine is a common strategy in medicinal chemistry. The 3-fluoro substituent can modulate the pKa of the adjacent phenol, influencing its hydrogen bonding capability. Furthermore, fluorine can form favorable orthogonal multipolar interactions with the protein and block metabolically labile positions, thereby improving metabolic stability and pharmacokinetic profiles.[11]

  • Chloro and Methoxy Groups: The 3-chloro and 4-methoxy groups on the second phenyl ring are crucial for occupying specific hydrophobic pockets within the kinase domain. The chlorine atom can form halogen bonds, while the methoxy group can act as a hydrogen bond acceptor. This substitution pattern helps to fine-tune the selectivity and potency of the inhibitor against different kinases.[11][12] For example, in MEK inhibitors like trametinib, the analogous 2-fluoro-4-iodoaniline moiety is critical for binding.[8] The specific electronic properties of these groups influence the overall conformation of the biphenyl rings, which is essential for optimal fitting into the binding site.

Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers.[13] MEK1 and MEK2 are dual-specificity protein kinases that are central nodes in this cascade. Inhibitors that target MEK, such as trametinib, are allosteric inhibitors. They do not bind to the ATP pocket directly but to a distinct, adjacent allosteric site.[1][14]

G cluster_0 Upstream Signaling cluster_1 Core Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Activates RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Proliferation, Survival, Differentiation TF->Response Inhibitor MEK Inhibitor (e.g., Trametinib) Inhibitor->MEK Allosterically Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.

The design of inhibitors that utilize scaffolds derived from intermediates like 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol aims to exploit the unique topology of this allosteric pocket. The biphenyl structure allows the molecule to span different regions of the site, with one ring system interacting with the hinge region and the other extending into deeper hydrophobic pockets, thereby achieving high affinity and specificity.[1][15]

Conclusion

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol represents a highly versatile and synthetically accessible intermediate for drug discovery programs targeting protein kinases. The Suzuki-Miyaura coupling provides a reliable and scalable method for its synthesis. A deep understanding of the structure-activity relationships of kinase inhibitors underscores the strategic importance of its specific halogen and methoxy substitution pattern. The protocols and rationale presented herein provide a solid foundation for researchers and drug development professionals to utilize this and structurally related biaryl scaffolds in the rational design of novel, potent, and selective therapeutic agents.

References

  • CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
  • CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents.
  • A method for synthesizing trametinib key intermediate - Eureka | Patsnap. Available at: [Link]

  • Fluorinated terphenyls - WO2000004111A2 - Google Patents.
  • Pharmaceutical composition comprising trametinib - Patent 2913048 - EPO. Available at: [Link]

  • trametinib | New Drug Approvals. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC - NIH. Available at: [Link]

  • Scheme 9. Laboratory-scale synthesis of trametinib (55). - ResearchGate. Available at: [Link]

  • WO2005023759A2 - Heterocyclic inhibitors of mek and methods of use thereof - Google Patents.
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed. Available at: [Link]

  • SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - European Patent Office - EP 3630724 B1 - Googleapis.com. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. Available at: [Link]

  • Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed - NIH. Available at: [Link]

  • Structural basis for the action of the drug trametinib at KSR-bound MEK - ResearchGate. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Technical Spotlight: Properties and Synthesis of 4-Fluoro-2-iodoaniline. Available at: [Link]

  • Safety Data Sheet: Biphenyl - Carl ROTH. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. Available at: [Link]

  • US3953490A - Preparation of (3-trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile - Google Patents.
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. Available at: [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed. Available at: [Link]

  • WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
  • Safety Data Sheet: Biphenyl - Carl ROTH. Available at: [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - NIH. Available at: [Link]

  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC - NIH. Available at: [Link]

  • Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC - PubMed Central. Available at: [Link]

  • 2-Fluoro-4-iodoaniline CAS 29632-74-4. Available at: [Link]

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  • WO2024064335A1 - Naphthyl-substituted pyranopyrimidinones and related compounds and their use in treating medical conditions - Google Patents.
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  • Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - NIH. Available at: [Link]

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Application

Application Note &amp; Protocol: Preclinical Efficacy Evaluation of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Version: 1.0 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the preclinical efficacy of the novel small mol...

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the preclinical efficacy of the novel small molecule, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. Given the absence of extensive public data on this compound, this guide outlines a systematic, hypothesis-driven approach, commencing with target identification and validation, followed by a tiered screening cascade involving in vitro and in vivo models. The protocols herein are designed to establish a robust data package to support further development of this compound as a potential therapeutic agent.

Introduction: Rationale and Strategic Overview

The chemical structure of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, featuring a bi-phenyl ether linkage, is characteristic of scaffolds known to interact with various protein kinases. Many kinase inhibitors with this general structure have been developed as targeted cancer therapies. Therefore, our experimental design is predicated on the hypothesis that this compound may function as a kinase inhibitor.

The proposed workflow is designed to first identify the molecular target(s) of the compound and then to assess its biological activity in a progressively complex series of experiments, from enzymatic assays to cell-based models and finally to in vivo efficacy studies. This tiered approach ensures that resources are allocated efficiently and that a comprehensive understanding of the compound's mechanism of action and therapeutic potential is developed.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: In Vitro Efficacy cluster_2 Phase 3: In Vivo Efficacy & PK/PD A Kinase Panel Screening B Dose-Response IC50 Determination A->B C Cellular Target Engagement Assay B->C D Cell Viability/Proliferation Assays C->D Identified Target & Cell Line Selection E Apoptosis & Cell Cycle Analysis D->E F Western Blotting for Pathway Modulation E->F H Xenograft/Syngeneic Tumor Model F->H Demonstrated Cellular Activity G Pharmacokinetic (PK) Studies G->H I Pharmacodynamic (PD) Biomarker Analysis H->I

Figure 1: A tiered experimental workflow for the preclinical evaluation of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Phase 1: Target Identification and Validation

The initial phase is designed to identify the primary molecular target(s) of the compound and to confirm its activity in a cellular context.

Protocol: Kinase Panel Screening

Objective: To identify the primary kinase target(s) of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega). These services offer assays for a broad range of human kinases.

  • Screening: Submit the compound for screening at a single concentration (typically 1 µM) against the kinase panel.

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

Protocol: Dose-Response IC50 Determination

Objective: To determine the potency of the compound against the identified kinase hits.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution) starting from 100 µM.

  • Enzymatic Assay: Perform an in vitro kinase assay for each hit kinase using a suitable method (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Acquisition: Measure the kinase activity at each compound concentration.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Parameter Description Example Target Value
Primary Screen Hit Kinase with >50% inhibition at 1 µMKinase X
IC50 Concentration for 50% inhibition< 100 nM
Protocol: Cellular Target Engagement Assay

Objective: To confirm that the compound engages its target in a cellular context.

Methodology:

  • Cell Line Selection: Choose a cell line that expresses the target kinase and is dependent on its activity for survival or proliferation.

  • Cell Treatment: Treat the cells with a range of concentrations of the compound for a defined period (e.g., 2-4 hours).

  • Target Engagement Assay: Utilize a method such as the Cellular Thermal Shift Assay (CETSA) or a phospho-specific antibody in a Western blot to assess target engagement.

  • Data Analysis: Quantify the change in target protein stability or phosphorylation status as a function of compound concentration.

G Compound 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol TargetKinase Target Kinase (e.g., EGFR, BRAF) Compound->TargetKinase Inhibition Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse

Figure 2: A simplified signaling pathway illustrating the proposed mechanism of action.

Phase 2: In Vitro Efficacy Assessment

This phase focuses on evaluating the biological effects of the compound in relevant cancer cell lines.

Protocol: Cell Viability/Proliferation Assays

Objective: To determine the effect of the compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

  • Viability Assay: Use a commercially available assay (e.g., CellTiter-Glo®, MTS) to measure cell viability.

  • Data Analysis: Plot cell viability against compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Cell Line Target Expression GI50 (nM)
Cell Line AHigh50
Cell Line BLow>10,000
Protocol: Apoptosis and Cell Cycle Analysis

Objective: To determine if the compound induces apoptosis or causes cell cycle arrest.

Methodology:

  • Cell Treatment: Treat cells with the compound at concentrations around the GI50 value.

  • Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells.

  • Cell Cycle Analysis: Fix and stain cells with propidium iodide (PI) and analyze the cell cycle distribution by flow cytometry.

  • Data Analysis: Compare the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle between treated and untreated samples.

Protocol: Western Blotting for Pathway Modulation

Objective: To confirm that the compound modulates the target signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with the compound and lyse the cells to extract proteins.

  • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against the target kinase, its phosphorylated form, and key downstream signaling proteins.

  • Data Analysis: Quantify the changes in protein phosphorylation to confirm pathway inhibition.

Phase 3: In Vivo Efficacy and PK/PD Studies

The final phase involves evaluating the compound's efficacy in an animal model.

Protocol: Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic properties of the compound.

Methodology:

  • Animal Dosing: Administer the compound to mice or rats via relevant routes (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points.

  • Bioanalysis: Analyze the concentration of the compound in plasma using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life, Cmax, and bioavailability.

Protocol: Xenograft/Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of the compound in vivo.

Methodology:

  • Tumor Implantation: Implant human cancer cells (xenograft) or murine cancer cells (syngeneic) into immunocompromised or immunocompetent mice, respectively.

  • Compound Treatment: Once tumors are established, treat the animals with the compound at various doses and schedules.

  • Tumor Measurement: Measure tumor volume regularly.

  • Data Analysis: Compare tumor growth in treated versus vehicle control groups. Calculate Tumor Growth Inhibition (TGI).

Protocol: Pharmacodynamic (PD) Biomarker Analysis

Objective: To correlate the anti-tumor activity with target modulation in the tumor tissue.

Methodology:

  • Tumor Collection: Collect tumors from treated and control animals at the end of the study.

  • Biomarker Analysis: Analyze the tumors for changes in the phosphorylation of the target kinase and downstream effectors using immunohistochemistry (IHC) or Western blotting.

  • Data Analysis: Correlate the level of target inhibition with the observed anti-tumor efficacy.

References

  • Eurofins DiscoverX Kinase Screening Services. Eurofins Scientific. [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Science. [Link]

  • Principles of Preclinical Cancer Drug Development. National Cancer Institute. [Link]

Method

Application Notes and Protocols for the Safe Handling of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessm...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory safety protocols.

Introduction: Understanding the Compound

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is a complex biaryl phenol derivative. Its structure incorporates several key functional groups that dictate its reactivity and toxicological profile: a phenol, a fluorinated aromatic ring, and a chlorinated and methoxylated aromatic ring. While specific toxicological data for this exact molecule may not be readily available, its structural similarity to chlorinated phenols and other halogenated aromatic hydrocarbons necessitates a cautious and well-documented approach to its handling.[1][2][3] The protocols outlined herein are based on established safety principles for these classes of compounds and are designed to empower researchers to work safely and effectively.

Halogenated aromatic compounds can exhibit a range of toxic effects, from skin and eye irritation to more severe systemic impacts, including potential liver and kidney damage with significant exposure.[2][4] Phenols, as a class, are known to be corrosive and can cause severe skin burns.[5] Therefore, a comprehensive safety strategy encompassing engineering controls, appropriate personal protective equipment (PPE), and meticulous handling techniques is paramount.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any work with 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol commences, a detailed, substance-specific risk assessment must be performed.

Anticipated Hazards:

Based on analogous compounds, the primary hazards associated with 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol are expected to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]

  • Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns upon prolonged contact.[6][7]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[6][7][9]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][10]

  • Organ Toxicity: Prolonged or repeated exposure to related compounds may cause damage to organs such as the liver and kidneys.[4]

  • Environmental Hazards: Halogenated phenols can be toxic to aquatic life with long-lasting effects.[4][8]

Risk Assessment Workflow

The following diagram illustrates a systematic approach to risk assessment for handling this compound.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process A Identify Hazards (Review SDS of related compounds) B Evaluate Risks (Likelihood & Severity) A->B Analyze potential exposure scenarios C Implement Control Measures (Engineering, PPE, Administrative) B->C Select appropriate controls D Document & Review (Update SOPs) C->D Record procedures and findings D->A Re-evaluate periodically or with changes

Caption: A cyclical workflow for ongoing risk assessment.

Engineering and Administrative Controls

The first line of defense in mitigating exposure is the implementation of robust engineering and administrative controls.

  • Ventilation: All work involving solid 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol or its solutions must be conducted in a certified chemical fume hood.[11] This is crucial to prevent the inhalation of dust or vapors.

  • Designated Area: An area of the laboratory should be specifically designated for working with this compound. This area should be clearly marked, and access should be restricted to authorized personnel.

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and approved before work begins. All personnel must be trained on these procedures.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9][12] All personnel should know their location and how to operate them.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent personal exposure.

PPE ItemSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended for incidental contact. For tasks with a higher risk of splashing or direct contact, heavier-duty gloves such as butyl rubber or neoprene should be worn.[5][11] Leather gloves are not suitable as they can absorb the chemical.[12]
Eye and Face Protection Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a significant risk of splashing.[11]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are also mandatory. For larger quantities or tasks with a high splash potential, a chemically resistant apron should be worn.[11]
Respiratory Protection If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter may be necessary.[12]

Protocols for Safe Handling and Storage

Protocol 1: Weighing and Preparing Solutions
  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Perform all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dispensing: Handle the solid with care to avoid generating dust. Use a spatula to transfer the solid.

  • Dissolution: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before stoppering the flask.

  • Labeling: All containers must be clearly labeled with the full chemical name, concentration, date, and appropriate hazard warnings.

  • Cleanup: Decontaminate the work area with a suitable cleaning agent (e.g., soap and water) after the task is complete.[5] Dispose of all contaminated disposables as hazardous waste.

Protocol 2: Storage
  • Container: Store in a tightly sealed, properly labeled container.[5][6]

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7][11]

  • Segregation: Store separately from strong acids, bases, and reactive metals.

  • Inventory: Maintain an accurate inventory of the compound.

Emergency Procedures

Protocol 3: Spill Response
  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alerting: Notify laboratory personnel and the institutional safety office.

  • Containment: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials to absorb the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area thoroughly.

Protocol 4: First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][9]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Waste Disposal

All waste containing 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, including empty containers, contaminated disposables, and experimental residues, must be disposed of as hazardous waste.[6] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

Working with 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol requires a proactive and informed approach to safety. By understanding the potential hazards, implementing robust control measures, and adhering to the detailed protocols outlined in these application notes, researchers can minimize their risk of exposure and conduct their work in a safe and responsible manner. Continuous vigilance and a commitment to a strong safety culture are essential when handling this and other potentially hazardous chemical compounds.

References

  • Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203) - Oregon Occupational Safety and Health. (1980-05-30).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-15).
  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • Hydrocarbons, Halogenated Aromatic: Physical & Chemical Hazards - ILO Encyclopaedia of Occupational Health and Safety. (2011-08-09).
  • Phenol - Environment, Health & Safety.
  • PUBLIC HEALTH STATEMENT CHLOROPHENOLS - Agency for Toxic Substances and Disease Registry | ATSDR.
  • SAFETY DATA SHEET. (2025-12-25).
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety.
  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety - Cornell EHS.
  • SAFETY DATA SHEET - Fisher Scientific. (2010-12-03).
  • Occurrence of Halogenated Pollutants in Domestic and Occupational Indoor Dust - MDPI.
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • 0401 - Hazardous Substance Fact Sheet.
  • Safety Data Sheet - Angene Chemical. (2021-05-01).
  • 4-Chloro-3-fluorophenol - Apollo Scientific.
  • Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics.
  • Toxicological Profile for Chlorophenols - Agency for Toxic Substances and Disease Registry.
  • 3-Fluoro-4-methoxyphenol - CymitQuimica.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC - NIH.

Sources

Application

Application Notes &amp; Protocols: Evaluating a Novel c-Met Kinase Inhibitor, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, in Oncological Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting c-Met in Oncology The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting c-Met in Oncology

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for normal cellular processes such as embryonic development and tissue repair.[1] However, dysregulation of the HGF/c-Met axis is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, and invasion.[1][2][3] Aberrant c-Met signaling, arising from gene amplification, mutation, or protein overexpression, is implicated in a wide array of human cancers, including but not limited to, lung, gastric, breast, and kidney cancers.[1][2] This makes the c-Met pathway an attractive target for therapeutic intervention.

This document provides a detailed guide for the preclinical evaluation of a novel, hypothetical c-Met inhibitor, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol . While this specific molecule is presented here for illustrative purposes, the principles and protocols described are broadly applicable to the characterization of other small molecule kinase inhibitors in cancer research. We will detail the necessary experimental workflows to assess the compound's biological activity, from its effect on cancer cell viability to its specific molecular mechanism of action.

Hypothesized Mechanism of Action

Based on its structural motifs, which are common in kinase inhibitors, we hypothesize that 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol acts as an ATP-competitive inhibitor of the c-Met kinase. By binding to the ATP-binding pocket of the c-Met kinase domain, the compound is presumed to block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-oncogenic signaling pathways.

Diagram of the Hypothesized c-Met Signaling Pathway Inhibition

cMet_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met Receptor ADP ADP cMet->ADP PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates STAT STAT Pathway cMet->STAT Activates HGF HGF HGF->cMet Binds Compound 4-(3-Chloro-4-methoxyphenyl) -3-fluorophenol Compound->cMet Inhibits ATP ATP ATP->cMet Phosphorylates Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion STAT->Invasion

Caption: Hypothesized mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

I. Assessment of Cellular Viability and Cytotoxicity

The initial step in evaluating a potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT or WST-1 assays are robust colorimetric methods for this purpose.[4][5][6] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[4][5][6]

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

Materials:

  • Cancer cell line with known c-Met expression (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol in serum-free medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.[4]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Blank0.05-
Vehicle Control1.20100%
0.011.1595.8%
0.11.0285.0%
10.6554.2%
100.2016.7%
1000.086.7%

II. Target Engagement and Pathway Modulation Analysis

To confirm that the compound inhibits the c-Met pathway as hypothesized, Western blotting is an essential technique.[7][8] This method allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of c-Met and its downstream effectors like AKT and ERK.[7]

Protocol 2: Western Blot Analysis of c-Met Pathway Inhibition

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the target proteins.[7]

Materials:

  • Cancer cells treated with 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

  • RIPA lysis buffer with protease and phosphatase inhibitors[9]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound at concentrations around the IC50 value for a specified time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[9][10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of protein expression and phosphorylation.

Experimental Workflow for Western Blot Analysis

western_blot_workflow A Cell Treatment with Compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: A streamlined workflow for Western blot analysis.

III. Direct Enzyme Inhibition Assay

To definitively prove that 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol directly inhibits the enzymatic activity of c-Met, an in vitro kinase assay is necessary.[11][12] This cell-free assay measures the ability of the compound to inhibit the phosphorylation of a substrate by purified c-Met kinase.

Protocol 3: In Vitro c-Met Kinase Assay

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the c-Met kinase.[12] The inhibition of this process by the compound is quantified. A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity.[12]

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • Kinase assay buffer

  • ATP

  • 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the compound in kinase buffer.

    • In a 384-well plate, add the recombinant c-Met kinase, the substrate, and the compound at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well.[11]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value for the direct inhibition of c-Met kinase.

Data Presentation:

Compound Conc. (nM)Luminescence (RLU)% Inhibition
No Kinase500-
No Inhibitor50,0000%
145,00010.1%
1035,00030.3%
10025,25050.0%
10006,00088.9%
100001,00099.0%

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial preclinical evaluation of a novel c-Met inhibitor, exemplified by 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. By systematically assessing the compound's impact on cell viability, its ability to engage and modulate the c-Met signaling pathway within cancer cells, and its capacity to directly inhibit the kinase's enzymatic activity, researchers can build a robust data package to support further drug development efforts. These foundational experiments are critical for validating the therapeutic potential of new targeted cancer therapies.

References

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. [Link]

  • Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2009). Targeting the c-Met signal transduction pathway in cancer therapy. Clinical cancer research, 15(7), 2207-2214. [Link]

  • c-MET. AbbVie Science. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • An overview of the c-MET signaling pathway. Semantic Scholar. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Western Blot Protocol. OriGene Technologies Inc.. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Welcome to the technical support resource for the synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common challenges, and ultimately improve reaction yield and purity. The following question-and-answer section is based on extensive experience in cross-coupling methodologies and addresses the practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended synthetic strategy for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, and what are the critical considerations for starting materials?

A1: The most robust and widely adopted method for constructing the biaryl scaffold of the target molecule is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[3][4]

Recommended Route: The coupling of (3-Chloro-4-methoxyphenyl)boronic acid with 4-bromo-3-fluorophenol (or its protected equivalent). While coupling an aryl halide with 3-fluoro-4-hydroxyphenylboronic acid is also feasible, the phenolic proton can sometimes interfere with the reaction mechanism, making the former approach more reliable.

Critical Starting Material Considerations:

  • Aryl Halide Reactivity: The reactivity order for the halide (X) on the phenolic partner is I > Br > Cl.[1] 4-Bromo-3-fluorophenol is a good balance of reactivity and commercial availability. Using a chloro-analogue would require a more active catalyst system.

  • Boronic Acid Quality: Organoboron reagents are a frequent source of low yields. Ensure your (3-Chloro-4-methoxyphenyl)boronic acid is pure and dry. It is often beneficial to use boronic esters (e.g., pinacol esters) which exhibit greater stability and are less prone to protodeboronation, a common side reaction.

  • Phenol Protection: The free hydroxyl group on 4-bromo-3-fluorophenol is acidic and can interfere with the basic conditions of the reaction. While some protocols may work without protection, protecting the phenol as a simple ether (e.g., Methoxymethyl (MOM) or Tetrahydropyranyl (THP) ether) prior to coupling can prevent side reactions and improve consistency, although it adds extra steps to the synthesis.

Q2: My Suzuki coupling reaction shows low or no conversion. What are the most likely causes and how do I troubleshoot this?

A2: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that almost always points to a problem with one of the core components: the catalyst, the reaction conditions, or the reagents.

The catalytic cycle, shown below, has several critical steps. A failure at any point will halt the reaction.[4][5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L n PdII_add Ar¹-Pd(II)L n-X Pd0->PdII_add Oxidative Addition (Ar¹-X) PdII_trans Ar¹-Pd(II)L n-Ar² PdII_add->PdII_trans Transmetalation (Ar²-B(OR)₂ + Base) PdII_trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) PdII_trans->Product caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow start Low / No Conversion check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents High Quality? start->check_reagents check_conditions Are Conditions Correct? start->check_conditions solution_catalyst Use fresh Pd source & ligand. Consider a pre-catalyst. check_catalyst->solution_catalyst No solution_reagents Use fresh, dry boronic acid. Check aryl halide purity. check_reagents->solution_reagents No solution_conditions Rigorously degas solvent. Screen alternative bases/solvents. Increase temperature. check_conditions->solution_conditions No

Sources

Optimization

Technical Support Center: Synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This document is designed for researchers, chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this key biphenyl intermediate. We will delve into the causality behind impurity formation, provide validated troubleshooting protocols, and offer expert insights to ensure the robustness and reproducibility of your synthetic process.

Overview of the Primary Synthetic Challenge

The synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, a substituted biaryl compound, is most commonly achieved via a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura reaction.[1] This powerful C-C bond-forming reaction, while versatile, is sensitive to a variety of parameters that can lead to a complex impurity profile. Understanding the origin of these impurities—from starting materials to side reactions and degradation—is critical for developing a high-yielding and pure process.

The primary synthetic route involves coupling an aryl halide with an arylboronic acid or ester. For this target molecule, the logical disconnection is between the two aromatic rings:

  • Aryl Halide Component: 4-Bromo-2-fluorophenol (or a related halide/triflate).

  • Arylboronic Acid Component: 3-Chloro-4-methoxyphenylboronic acid.

This guide will focus on troubleshooting the impurities arising from this specific Suzuki-Miyaura coupling pathway.

Synthetic_Pathway_and_Impurity_Formation cluster_reactants Starting Materials SM1 4-Bromo-2-fluorophenol Product 4-(3-Chloro-4-methoxyphenyl)- 3-fluorophenol SM1->Product Suzuki-Miyaura Coupling Imp1 Impurity: Unreacted SM1 SM1->Imp1 Incomplete Reaction Imp3 Impurity: Homocoupling of SM1 (Dihydroxydifluorobiphenyl) SM1->Imp3 O2 Contamination Imp6 Impurity: Hydrodehalogenation (2-Fluorophenol) SM1->Imp6 Side Reaction SM2 3-Chloro-4-methoxyphenylboronic acid SM2->Product Suzuki-Miyaura Coupling Imp2 Impurity: Unreacted SM2 SM2->Imp2 Incomplete Reaction Imp4 Impurity: Homocoupling of SM2 (Dichlorodimethoxybiphenyl) SM2->Imp4 O2 Contamination Imp5 Impurity: Protodeboronation (2-Chloro-4-fluoroanisole) SM2->Imp5 Excess Base/ H2O/Temp Imp7 Impurity: Oxidative Degradation Products Product->Imp7 Air/Light Exposure Catalyst Pd Catalyst + Ligand + Base Catalyst->Product Suzuki-Miyaura Coupling

Caption: Synthetic pathway and common points of impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities I should anticipate in this synthesis?

There are four main categories of impurities to monitor:

  • Starting Material-Related: Unreacted 4-bromo-2-fluorophenol and 3-chloro-4-methoxyphenylboronic acid. This also includes impurities present within the starting materials from their own synthesis.[2][3]

  • Process-Related (Side Reactions): These are byproducts formed during the Suzuki coupling itself. The most common are homocoupled dimers of both starting materials and products of protodeboronation and hydrodehalogenation.[4]

  • Product-Related (Degradation): Phenolic compounds can be susceptible to oxidation, especially under air and light, leading to colored impurities.[5][6]

  • Reagent-Related: Residual palladium catalyst, phosphine ligands (or their oxides), and inorganic salts from the base used in the reaction.

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-technique approach is essential for comprehensive impurity profiling.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurities. A reverse-phase method (e.g., C18 column) with a UV detector is excellent for separating the starting materials, product, and most organic byproducts.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown peaks by providing molecular weight information, which helps in proposing structures for unexpected impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are crucial for confirming the structure of the final product and can help identify major impurities if they are present at sufficient levels (>1%).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities or byproducts, such as the product of protodeboronation (2-chloro-4-fluoroanisole).[10]

Troubleshooting Guide: Impurity-Specific Issues

This section addresses specific impurity challenges in a Q&A format, providing explanations and actionable protocols.

Impurity Type 1: Homocoupling Byproducts

Q: My LC-MS analysis shows significant peaks with masses corresponding to dimers of my starting materials (e.g., dichlorodimethoxybiphenyl and/or dihydroxydifluorobiphenyl). What is causing this and how can I prevent it?

Causality: Homocoupling is a classic side reaction in Suzuki couplings. It primarily occurs when oxidative addition of the aryl halide to the Pd(0) catalyst is followed by a second transmetalation with another molecule of the same boronic acid or a reductive elimination of two aryl halide-derived ligands. This process is often promoted by the presence of oxygen, which can facilitate the re-oxidation of the palladium catalyst and interfere with the main catalytic cycle.[4]

Troubleshooting Protocol: Minimizing Homocoupling

  • Rigorous Degassing (Crucial Step): Oxygen is a key contributor. Ensure your reaction solvent and setup are thoroughly deoxygenated before adding the palladium catalyst.

    • Method: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use three cycles of "freeze-pump-thaw."

    • Execution: Assemble your reaction flask with starting materials (except the catalyst) and solvent. Submerge the flask in liquid nitrogen until frozen. Apply a high vacuum for 5-10 minutes. Thaw the mixture under a positive pressure of inert gas. Repeat this cycle two more times.

  • Optimize Catalyst and Ligand: Some ligand systems are more prone to side reactions. If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust, electron-rich phosphine ligand (e.g., XPhos, SPhos) which can promote the desired reductive elimination over side reactions.[11]

  • Controlled Reagent Addition: Adding the aryl halide slowly to the mixture of boronic acid, base, and catalyst can sometimes minimize the concentration of the Pd(II)-aryl halide intermediate available for homocoupling.

Impurity Type 2: Protodeboronation Product

Q: I've identified a major byproduct as 2-chloro-4-fluoroanisole. How is this forming and what conditions favor its suppression?

Causality: This impurity arises from protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (typically water). This reaction is often base-catalyzed and temperature-dependent. The C-B bond is susceptible to hydrolysis, and this side reaction effectively consumes your boronic acid, reducing the overall yield and complicating purification.[12]

Troubleshooting Protocol: Preventing Protodeboronation

  • Choice of Base: Strong aqueous bases can accelerate protodeboronation.

    • Action: Switch from strong bases like NaOH or KOH to a milder, non-aqueous base. Potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent alternatives that provide sufficient basicity for the catalytic cycle with lower risk of C-B bond cleavage.[13]

  • Solvent and Water Content: While some water can be beneficial for the Suzuki reaction, excess water promotes protodeboronation.

    • Action: Use anhydrous solvents if possible. If a co-solvent system is needed (e.g., Toluene/H₂O), minimize the amount of water used. Ensure your boronic acid starting material is dry; it can be hygroscopic.[3]

  • Temperature Control: Higher reaction temperatures can increase the rate of this side reaction.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start around 80 °C and adjust as needed based on reaction monitoring by TLC or HPLC.

Impurity Type 3: Residual Palladium and Ligands

Q: My final product is pure by HPLC, but has a grey/black tint and the NMR shows broad peaks characteristic of phosphine oxides. How do I remove these catalyst-related residues?

Causality: Palladium catalysts and phosphine ligands, along with their oxidized byproducts, can be difficult to remove via standard extraction or crystallization due to their moderate polarity and affinity for the product. These residues are highly undesirable, especially in pharmaceutical applications.[14]

Troubleshooting Protocol: Post-Reaction Purification

  • Silica Gel Plug Filtration: A quick and effective first pass.

    • Method: After the reaction work-up, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a short column (a "plug") of silica gel in a fritted funnel. Pass the crude solution through the silica plug, eluting with the same solvent. The polar palladium residues and phosphine oxides will often adsorb strongly to the silica.

  • Use of Scavenging Agents: For more stubborn residues, specialized scavengers are highly effective.

    • Method: After work-up, dissolve the crude product in a solvent like toluene or THF. Add a palladium scavenger resin (e.g., a thiol-functionalized silica or polymer). Stir the mixture at room temperature or slightly elevated temperature for several hours. Filter off the resin to obtain a solution free of palladium.

  • Optimized Crystallization:

    • Method: Choose a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble. A mixed solvent system (e.g., Toluene/Heptane or Ethanol/Water) is often effective for purifying biphenyl compounds.[15][16]

Summary of Potential Impurities
Impurity NameProbable SourceMolecular Weight ( g/mol )Recommended Analytical Technique
4-Bromo-2-fluorophenolUnreacted Starting Material191.00HPLC, GC-MS
3-Chloro-4-methoxyphenylboronic acidUnreacted Starting Material186.40HPLC (may require derivatization for GC)
2,2'-Difluoro-4,4'-dihydroxybiphenylHomocoupling of Aryl Halide222.17LC-MS, HPLC
3,3'-Dichloro-4,4'-dimethoxybiphenylHomocoupling of Boronic Acid285.14LC-MS, HPLC, GC-MS
2-Chloro-4-fluoroanisoleProtodeboronation of Boronic Acid158.57GC-MS, LC-MS
Oxidized/Polymeric PhenolsProduct DegradationVariableLC-MS (often broad, late-eluting peaks)
Workflow for Troubleshooting Impurity Issues

Troubleshooting_Workflow Start Analyze Crude Product (LC-MS, HPLC, NMR) CheckImpurity Is a significant impurity (>0.1%) detected? Start->CheckImpurity Identify Identify Impurity Structure (Check MW via MS, fragmentation, compare to starting materials) CheckImpurity->Identify Yes End Product Meets Purity Spec CheckImpurity->End No Consult Consult Impurity Table for Probable Source and Cause Identify->Consult Purify Impurity is known and removable? (e.g., starting material) Identify->Purify Action Implement Corrective Action: - Modify Reaction Conditions - Improve Purification Protocol Consult->Action Reanalyze Re-run Reaction & Analyze Action->Reanalyze Reanalyze->CheckImpurity Purify->Consult No PurifyAction Optimize Purification (Chromatography, Recrystallization) Purify->PurifyAction Yes PurifyAction->Reanalyze

Caption: A logical workflow for identifying and resolving impurity issues.

References
  • Vertex AI Search. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Open Access Journals. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Vertex AI Search. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab.
  • PubMed. (1982, March). Purification of polybrominated biphenyl congeners.
  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
  • Vertex AI Search. (n.d.). How do you purify Biphenyl contaminated with Fluorene? What are the method and solvent?.
  • Guidechem. (n.d.). How to Prepare 4-Chloro-3-Fluorophenol and Its Applications - FAQ.
  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ChemicalBook. (n.d.). 4-Chloro-3-fluorophenol synthesis.
  • National Institutes of Health. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
  • Frontiers. (2024, August 4). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways.
  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • MDPI. (n.d.). Undervalued Contribution of OVOCs to Atmospheric Activity: A Case Study in Beijing.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • Vertex AI Search. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
  • ResearchGate. (2025, August 6). Kinetics of photocatalytic degradation of phenols with multiple substituent groups.
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • European Patent Office. (1986, July 30). EP 0188848 A1 - Preparation of 4-fluorophenols.
  • Vulcanchem. (n.d.). 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol - 1261946-56-8.
  • Vertex AI Search. (n.d.). Understanding the Properties and Handling of 3-Chloro-4-methoxyphenylboronic Acid.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxyphenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • BenchChem. (2026, January 8). The Chemistry of 4-Bromo-2-fluorophenol: Properties and Synthesis Insights.
  • LookChem. (n.d.). 3-Chloro-4-methoxyphenylboronic acid.
  • BOC Sciences. (n.d.). CAS 2105-94-4 4-Bromo-2-fluorophenol.
  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
  • Echemi. (n.d.). 3-chloro-4-methoxyphenylboronic acid.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-fluorophenol.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester.
  • Google Patents. (n.d.). US2950325A - Process for making fluorophenols.
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Strem Chemicals. (n.d.). 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, min 98%.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Google Patents. (n.d.). WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorophenol 98.
  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • ChemicalBook. (2025, July 24). 4-Bromo-2-fluorophenol.
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
  • BenchChem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.

Sources

Troubleshooting

stability issues with 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol in solution

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. I...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. It addresses common stability issues encountered in solution and offers robust troubleshooting strategies and preventative protocols.

Compound Overview

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is a substituted biaryl phenol derivative. Its structure contains several functional groups that are critical to its activity but also influence its stability in experimental settings:

  • A Phenolic Hydroxyl Group: This is the most reactive site, prone to deprotonation and oxidation. Its acidity is increased by the presence of electron-withdrawing halogen substituents.[1][2]

  • Halogen Substituents (Chloro- and Fluoro-): These groups modify the electronic properties of the aromatic rings and can be sites for photochemical reactions.[3][4]

  • A Methoxy Group: An ether linkage that is generally stable but can be susceptible to cleavage under certain oxidative or harsh acidic conditions.[5]

  • An Aromatic System: The conjugated ring system is susceptible to photodegradation.[4][6]

Understanding these structural features is key to diagnosing and preventing stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol?

For initial stock solutions, anhydrous, aprotic polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices. For subsequent dilutions into aqueous buffers, it is crucial to minimize the final organic solvent concentration and ensure the pH of the buffer is compatible with the compound's stability. Chloroform is also a viable solvent.

Q2: How should I store stock solutions to maximize stability?

Stock solutions should be stored under an inert atmosphere (argon or nitrogen) at -20°C or, preferably, -80°C.[7] They should be protected from light by using amber vials or by wrapping the container in aluminum foil. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Q3: Is this compound sensitive to light?

Yes. Aromatic compounds, particularly halogenated phenols, can be susceptible to photodegradation.[3][4][6] It is imperative to protect the solid compound and its solutions from direct light exposure during all stages of handling, experimentation, and storage.

Q4: My aqueous working solution is turning a faint yellow/brown. What does this mean?

The development of color is a strong indicator of oxidative degradation. Phenols can oxidize to form colored quinone or quinone-like species, a process that is often accelerated by light, air (oxygen), basic pH, and the presence of trace metal ions.[8][9]

Q5: What pH range is recommended for aqueous solutions?

A weakly acidic to neutral pH (pH 6.0-7.4) is generally recommended. Phenols are more susceptible to oxidation at basic pH due to the formation of the more easily oxidized phenoxide ion.[10] The pKa of the phenolic proton is influenced by the electron-withdrawing groups, making it more acidic than phenol itself.[1][11]

Troubleshooting Guide

This section addresses specific experimental problems. Use the workflow diagram below for a systematic approach to diagnosing issues.

Issue 1: Rapid Loss of Compound in Solution

Symptom: HPLC analysis shows a rapid decrease in the main compound peak area within hours of preparation, even when stored in the dark.

Potential Cause:

  • Reactive Solvent: The solvent may not be inert or may contain impurities (e.g., peroxides in older ethers, water in hygroscopic solvents).

  • Contamination: Trace metal contaminants in the buffer or on glassware can catalyze oxidation.

  • Extreme pH: The pH of your aqueous buffer may be too high (alkaline), promoting rapid phenoxide-mediated oxidation.

Troubleshooting Steps:

  • Solvent Integrity: Use fresh, high-purity, anhydrous solvents. If using DMSO, ensure it is from a recently opened bottle stored under inert gas.

  • Glassware Preparation: Use acid-washed glassware to remove trace metal contaminants.

  • pH Verification: Measure the pH of your final working solution. If it is > 8.0, consider using a different buffer system to maintain a more neutral pH.

  • Inert Atmosphere: When preparing solutions, gently bubble argon or nitrogen through the solvent before adding the compound to remove dissolved oxygen.

Issue 2: Appearance of New Peaks in HPLC/LC-MS

Symptom: Over time, new peaks, often with altered retention times and UV-Vis spectra, appear in your chromatogram.

Potential Cause:

  • Oxidative Degradation: The most common pathway, leading to hydroxylated or quinone-type products.[5][8]

  • Photodegradation: If solutions were exposed to light, dehalogenation or other structural rearrangements can occur.[4]

  • Hydrolysis: While aryl-halide bonds are generally robust, hydrolysis can occur under specific conditions (high temperature, extreme pH), though this is less common under typical experimental settings.[12][13][14]

Troubleshooting Steps:

  • Characterize Degradants: If connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 Da often suggests hydroxylation (oxidation). A loss of 35 Da could indicate dechlorination.

  • Conduct a Forced Degradation Study: To confirm the cause, intentionally expose small aliquots of the solution to specific stress conditions (e.g., light, air, heat, acid, base) and monitor the formation of the unknown peaks. This can help identify the degradation pathway.

  • Implement Preventative Measures: Based on the likely cause, rigorously protect from light and oxygen as described in the recommended protocols.

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting stability issues.

Potential Mechanisms of Degradation

A deeper understanding of the chemical pathways involved can inform better experimental design.

Degradation Pathway Description Contributing Factors Potential Byproducts
Oxidation The phenolic hydroxyl group is oxidized, often via a free radical mechanism, to form semiquinone and quinone species. This is typically the most significant pathway.[5][8]Presence of O₂, basic pH, transition metal ions (Fe³⁺, Cu²⁺), light exposure.Hydroxylated derivatives, quinones, oligomeric/polymeric materials (brown color).
Photodegradation Absorption of UV or even high-energy visible light can excite the aromatic system, leading to bond cleavage. Reductive dehalogenation is a known pathway for halogenated aromatics.[3][4]Exposure to ambient lab light, sunlight, or specific UV light sources (e.g., plate readers).Dehalogenated analogs, ring-opened products, rearranged isomers.
Hydrolysis Cleavage of the aryl-chloride bond. This is generally unfavorable under physiological conditions and typically requires high heat and pressure, making it a less common concern in standard lab work.[12][14][15][16]High temperature (>100°C), strong alkali.3-Fluoro-4-(4-methoxyphenyl)phenol.
Potential Degradation Pathways Diagram

G Parent 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol Quinone Oxidized Species (e.g., Quinones) Parent->Quinone Oxidation (+O2, light, high pH) Dehalogenated Dechlorinated Product Parent->Dehalogenated Photodegradation (+UV/Light) Hydrolyzed Hydrolyzed Product (Less Common) Parent->Hydrolyzed Hydrolysis (+Heat, High Pressure) Polymer Polymeric Material (Brown Color) Quinone->Polymer Polymerization

Caption: Key degradation pathways for the compound.

Recommended Experimental Protocols

Adhering to strict protocols can prevent most stability issues before they arise.

Protocol 1: Preparation of High-Concentration Stock Solution (e.g., 10 mM in DMSO)
  • Preparation: Bring the vial of solid 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Degassing: Use a fresh bottle of anhydrous, high-purity DMSO. To remove dissolved oxygen, gently bubble dry argon or nitrogen gas through the required volume of solvent for 5-10 minutes.

  • Weighing and Dissolving: Weigh the required amount of solid in a clean, dry vial. Add the degassed DMSO to achieve the target concentration. Cap the vial tightly.

  • Solubilization: Gently vortex or sonicate at room temperature until all solid is dissolved. Avoid heating.

  • Aliquoting and Storage: Immediately dispense the stock solution into single-use aliquots in amber glass or polypropylene microvials. Purge the headspace of each vial with argon or nitrogen before sealing.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: Basic Stability Assessment in Aqueous Buffer
  • T=0 Sample (Baseline):

    • Thaw one aliquot of the DMSO stock solution.

    • Prepare your aqueous working buffer (e.g., PBS, pH 7.4). If possible, degas the buffer.

    • Dilute the stock solution into the buffer to your final working concentration.

    • Immediately analyze this solution via a validated HPLC method. Record the peak area and retention time of the parent compound. This is your 100% reference.

  • Incubation:

    • Place the remaining working solution in the intended experimental conditions (e.g., 37°C incubator). Ensure the container is sealed and protected from light.

  • Time Point Analysis:

    • At predetermined time points (e.g., 2, 8, 24 hours), take a sample from the incubated solution.

    • Analyze it using the same HPLC method.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample.

    • Calculate the percentage of compound remaining.

    • Observe the chromatogram for the appearance and growth of any new peaks, which would indicate degradation.

References
  • G. A. Epling and U. C. Yoon, "Oxidation of Methoxy- and/or Methyl-Substituted Benzenes and Naphthalenes to Quinones and Phenols by H2O2 in HCOOH," Bulletin of the Chemical Society of Japan, Oxford Academic.
  • S. M. T. Al-Mogren, et al.
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  • S. M. T. Al-Mogren, et al.
  • Wikipedia contributors, "Phenol," Wikipedia, The Free Encyclopedia.
  • AAT Bioquest, "What are the factors that affect the acidity of phenols?
  • A. Meizler, et al.
  • Suresh Sir, "Phenols / Acidic Strength / factors affecting acidic strength / detailed explan
  • H. Orita, et al., "Oxidation of Methoxy- and/or Methyl-Substituted Benzenes and Naphthalenes to Quinones and Phenols by H2O2 in HCOOH," Oxford Academic.
  • S. K.
  • A. H. Dwivedi and U. C.
  • Vedantu, "What happens when chlorobenzene is subjected to hy class 12 chemistry CBSE," Vedantu.
  • R. T. Morrison and R. N. Boyd, "Organic Chemistry," Pearson.
  • ChemicalBook, "4-Chloro-3-fluorophenol," ChemicalBook.
  • Y. L. Liu, et al.
  • Save My Exams, "Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note," Save My Exams.
  • My Chem Corner, "What happens when chlorobenzene is subjected to hydrolysis," YouTube.
  • Apollo Scientific, "4-Chloro-3-fluorophenol," Apollo Scientific.
  • Thermo Fisher Scientific, "SAFETY D
  • Quora, "Organohalogen compounds can undergo hydrolysis. R–Cl + H2O → R–OH + HCl State the relative rates of hydrolysis of the following compounds. CH3CH2CH2Cl CH3CH2COCl C6H5Cl?," Quora.
  • Sigma-Aldrich, "4-Chloro-3-fluorophenol 98 348-60-7," Sigma-Aldrich.
  • Acros Organics, "SAFETY D
  • S. Lee, et al.
  • New Jersey Department of Health, "Hazardous Substance Fact Sheet: 4-Chlorophenol," New Jersey Department of Health.
  • A. A. Vernon and F. X.
  • M. A. Oturan, et al.
  • P. K. Arora and H.
  • A. de la Rosa-García, et al.
  • PubChem, "4-Chlorophenol," PubChem, National Center for Biotechnology Inform
  • J. A. Donnelly, et al., "Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light," PubMed.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the synthesis of this biaryl compound, focusing on the widely used Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of substituted biphenols is a cornerstone of medicinal chemistry, and 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol represents a scaffold with significant potential. However, its efficient synthesis requires careful control over numerous reaction parameters. This guide is structured as a series of frequently asked questions that directly tackle potential experimental hurdles.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm planning to synthesize 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol via a Suzuki-Miyaura coupling. Which coupling partners should I choose?

A: The strategic choice of your aryl halide and organoboron reagent is the first critical step. There are two primary disconnection approaches for this target molecule.

  • Route A: Coupling of an aryl halide 1 (e.g., 1-chloro-2-methoxy-4-iodobenzene) with boronic acid 2 (3-fluoro-4-hydroxyphenylboronic acid).

  • Route B: Coupling of an aryl halide 3 (e.g., 4-bromo-3-fluorophenol) with boronic acid 4 ((3-chloro-4-methoxyphenyl)boronic acid).

Recommendation: Route A is generally preferred. The required boronic acid, 3-fluoro-4-hydroxyphenylboronic acid, is commercially available and stable.[1][2] Aryl halides with an unprotected phenol group (as in Route B's halide 3 ) can sometimes be problematic, as the acidic proton can interfere with the basic reaction conditions or require a protection-deprotection sequence. Furthermore, the electron-rich nature of phenols can complicate oxidative addition.

Q2: My reaction yield is low (<50%). What are the most common causes and how can I improve it?

A: Low yield in a Suzuki-Miyaura coupling is a common issue that can almost always be traced back to one of five key areas: catalyst activity, base effectiveness, solvent system, temperature, or reagent quality.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low conversion.

    • Cause: The active Pd(0) species can be sensitive to oxygen. Incomplete degassing allows oxygen to oxidize the catalyst to an inactive state. Over time, Pd(0) can also aggregate to form palladium black, which has poor catalytic activity.[3]

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction setup and duration. Use a fresh, high-quality palladium source.

  • Ineffective Base: The base is not just a pH modifier; it is a mechanistic requirement for activating the boronic acid.[4][5][6]

    • Cause: The chosen base may be too weak, not sufficiently soluble in the reaction medium, or sterically hindered. For this specific synthesis involving a phenol, a moderately strong base is needed to facilitate the formation of the reactive boronate species without causing unwanted side reactions.

    • Solution: Potassium phosphate (K₃PO₄) is often an excellent choice for couplings involving sensitive functional groups.[5] It is strong enough to promote the reaction but generally milder than hydroxides. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option. A screening of bases is highly recommended (see Table 1).

  • Suboptimal Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (base) phases.

    • Cause: A single-phase solvent may not be ideal if an inorganic base is used.

    • Solution: Biphasic solvent systems are often superior for Suzuki couplings.[7] A mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water (e.g., 4:1 or 5:1 ratio) is a standard starting point.[7][8] The water helps to dissolve the inorganic base and facilitates the transmetalation step.

  • Incorrect Temperature: The reaction temperature influences the rate of each step in the catalytic cycle.

    • Cause: A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can promote catalyst decomposition and side reactions.

    • Solution: Most Suzuki couplings run well between 80-100 °C.[8] If the reaction is slow, a modest increase in temperature may help. However, monitor for the formation of palladium black, which indicates catalyst decomposition.

Below is a decision-making diagram to guide your troubleshooting process when faced with low product yield.

low_yield_troubleshooting start Low Yield (<50%) q_degas Were solvents rigorously degassed? start->q_degas a_degas Action: Re-run with proper degassing (e.g., Ar sparge). q_degas->a_degas No q_base Is the base appropriate and sufficiently soluble? q_degas->q_base Yes end Yield Improved a_degas->end a_base Action: Screen bases. Try K₃PO₄ or Cs₂CO₃ in a biphasic system. q_base->a_base No/Unsure q_catalyst Is Pd black visible? Is the catalyst fresh? q_base->q_catalyst Yes a_base->end a_catalyst Action: Use a fresh catalyst. Consider a more robust ligand (e.g., Buchwald ligand). q_catalyst->a_catalyst Yes q_temp Is the temperature optimal? q_catalyst->q_temp No a_catalyst->end a_temp Action: Monitor at 80°C. Increase to 90-100°C if reaction is stalled. q_temp->a_temp No/Unsure q_temp->end Yes a_temp->end

Caption: Troubleshooting workflow for low reaction yield.

Q3: I'm observing significant side products. What are they and how can I minimize them?

A: Side product formation is a common challenge that complicates purification and reduces yield. The three most prevalent side reactions in this context are protodeboronation, homocoupling, and dehalogenation.

Table 1: Common Side Products and Mitigation Strategies
Side Product Probable Cause Recommended Solution
Protodeboronation (Boronic acid replaced by -H)Excess water, prolonged heating, or overly strong base can cause the cleavage of the C-B bond.[3]Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Avoid excessively high temperatures or long reaction times. Use a milder base like K₃PO₄ or K₂CO₃.
Homocoupling (Boronic acid coupling with itself)Often catalyzed by palladium in the presence of oxygen. Can be significant with electron-rich boronic acids.[9]Ensure thorough degassing of the reaction mixture to remove all traces of oxygen. Use the minimum effective catalyst loading (1-2 mol%).
Dehalogenation (Aryl halide replaced by -H)Can occur if a hydride source is present, which can arise from certain solvents (like alcohols) or bases at high temperatures.[10]Use a non-protic solvent like dioxane or toluene instead of alcohols. Avoid overly strong bases like hydroxides if this is a persistent issue.
Q4: How do I choose the optimal palladium catalyst and ligand for this transformation?

A: The combination of the palladium source and the ancillary ligand is crucial for catalytic efficiency. The ligand stabilizes the palladium center and modulates its reactivity.

  • Palladium Source:

    • Pd(PPh₃)₄ (Tetrakis): A reliable Pd(0) source that is often used directly. It does not require an in-situ reduction but can be sensitive to air and heat.

    • Pd(OAc)₂ or Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that are typically used in combination with a phosphine ligand. They form the active Pd(0) species in the reaction mixture. They are often more stable and easier to handle than Pd(PPh₃)₄.

  • Ligand Selection:

    • Triphenylphosphine (PPh₃): A standard, inexpensive ligand. It is often sufficient for simple couplings but may be inadequate for more challenging substrates.

    • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands like SPhos, XPhos, or RuPhos have become the gold standard for modern cross-coupling.[11] Their steric bulk promotes the reductive elimination step (the final, product-forming step), while their electron-donating nature facilitates the initial oxidative addition step, especially with less reactive aryl chlorides.[11][12] For coupling an aryl iodide (like 1-chloro-2-methoxy-4-iodobenzene), PPh₃ may suffice, but for less reactive aryl bromides or chlorides, a Buchwald ligand is highly recommended.

Understanding the catalytic cycle helps in diagnosing which step might be failing.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar¹-Pd(II)(OH)L₂ pd_complex1->pd_complex2 Ligand Exchange pd_complex3 Ar¹-Pd(II)(Ar²)L₂ pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product Ar¹-Ar² pd_complex3->product aryl_halide Ar¹-X aryl_halide->pd_complex1 boronate Ar²-B(OH)₃⁻ boronate->pd_complex3 base Base (OH⁻) base->pd_complex2 base->boronate boronic_acid Ar²-B(OH)₂ boronic_acid->boronate Activation

Caption: The Suzuki-Miyaura catalytic cycle.[7][13]

Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv) and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (e.g., 1-chloro-2-methoxy-4-iodobenzene, 1.0 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Finally, add the palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[14]

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Prepare Column: Prepare a silica gel column packed in an appropriate solvent system.

  • Elute: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The polarity will depend on the specific impurities.

  • Collect: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the final product, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.[8]

Table 2: Illustrative Data for Reaction Condition Screening

The following data is illustrative of a typical optimization screen for the coupling of 1-chloro-2-methoxy-4-iodobenzene and 3-fluoro-4-hydroxyphenylboronic acid.

EntryPd Source (mol%)Ligand (mol%)Base (3 equiv)Solvent (v/v)Temp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)10045
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O (4:1)10052
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)9078
4 Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ Dioxane/H₂O (4:1) 90 91
5Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O (4:1)9089
6Pd₂(dba)₃ (2)SPhos (4)K₃PO₄THF/H₂O (4:1)8085

Data is representative and intended for illustrative purposes. Actual results will vary based on specific experimental execution.

References
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Leconte, N., & Fgaier, H. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 20(11), 3188-3196. [Link]

  • Amatore, C., Jutand, A., & Leconte, N. (2013). Mechanism of palladium-catalyzed Suzuki–Miyaura reactions: multiple and antagonistic roles of anionic “bases” and their countercations. Chemistry–A European Journal, 19(44), 14854-14866. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura reaction. Angewandte Chemie International Edition, 53(10), 2550-2552. [Link]

  • Heravi, M. M., & Hashemi, E. (2012). Recent applications of the Suzuki–Miyaura coupling reaction in the synthesis of heterocyclic compounds. Tetrahedron, 68(46), 9435-9469. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Chemo-To-Equations. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene–palladium(II) precatalysts for cross-coupling reactions. Accounts of chemical research, 41(11), 1440-1449. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Oakwood Chemical. (n.d.). 3-Fluoro-4-hydroxyphenyl boronic acid. Oakwood Chemical. [Link]

  • Riss, P. J., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12345-12355. [Link]

Sources

Troubleshooting

Technical Support Center: 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol Experiments

Welcome to the technical support center for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common experimental challenges. The content is structured in a flexible question-and-answer format to address specific issues you may encounter, from synthesis to handling and analysis.

Section 1: Compound Overview & Safety

What is 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol?

This compound is a substituted biaryl phenol, a structural motif of interest in medicinal chemistry and materials science.[1] Its two aromatic rings are linked by a single carbon-carbon bond, and the specific substitution pattern (chloro, methoxy, fluoro, and hydroxyl groups) dictates its chemical reactivity and physical properties. Such structures are often synthesized via cross-coupling reactions.[2]

Key Properties:

  • CAS Number: 1261946-56-8[3]

  • Molecular Formula: C₁₃H₁₀ClFO₂

  • Appearance: Typically an off-white to pale solid.

  • Reactivity: The phenolic hydroxyl group is weakly acidic and susceptible to oxidation.[4][5] The biaryl structure may exhibit atropisomerism if rotation around the central C-C bond is sterically hindered, though this is less common without bulky ortho-substituents.[6][7]

What are the primary safety concerns for this compound?

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhaling dust.

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

Section 2: Synthesis via Suzuki-Miyaura Coupling: Troubleshooting Guide

The most common and versatile method for synthesizing biaryl compounds like this is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][8] This reaction typically involves coupling an aryl halide with an arylboronic acid or ester.

Q1: My Suzuki coupling reaction to synthesize 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol has failed or shows very low yield. What are the most common causes?

A failed Suzuki reaction can be attributed to several factors, often related to the catalyst system, reagents, or reaction conditions. The electronic properties of your specific coupling partners—one ring being relatively electron-rich (the methoxyphenyl portion) and the other affected by the electron-withdrawing fluorine—can make catalyst selection critical.[9]

Here is a workflow to diagnose the issue:

G cluster_reagents Reagent Troubleshooting cluster_catalyst Catalyst System Troubleshooting cluster_conditions Conditions Troubleshooting start Reaction Failed (Low Yield / No Product) reagent_check 1. Reagent Integrity Check start->reagent_check boronic_acid Arylboronic Acid Degradation? (Check by NMR/LCMS) reagent_check->boronic_acid Most common issue aryl_halide Aryl Halide Purity? reagent_check->aryl_halide base_check Base appropriate? (Strength, Solubility) reagent_check->base_check solvent_check Solvent Degassed? (Oxygen poisons catalyst) reagent_check->solvent_check catalyst_check 2. Catalyst System Check pd_source Pd Source Active? (Pd(0) vs Pd(II) pre-catalyst) catalyst_check->pd_source ligand_choice Ligand Appropriate? (Steric bulk/electron richness) catalyst_check->ligand_choice pd_ligand_ratio Pd:Ligand Ratio Correct? (Often 1:2 to 1:4) catalyst_check->pd_ligand_ratio condition_check 3. Reaction Conditions Check temperature Temperature too low/high? condition_check->temperature time Reaction time sufficient? condition_check->time boronic_acid->catalyst_check Reagents OK aryl_halide->catalyst_check Reagents OK base_check->catalyst_check Reagents OK solvent_check->catalyst_check Reagents OK pd_source->condition_check Catalyst OK ligand_choice->condition_check Catalyst OK pd_ligand_ratio->condition_check Catalyst OK

Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Q2: I suspect my arylboronic acid has degraded. How can I check this and what should I do?

Arylboronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the -B(OH)₂ group with -H) or formation of anhydride trimers (boroxines). This is a very common cause of low yields.

  • Diagnosis: Before setting up the reaction, run a quick ¹H NMR or LCMS on your boronic acid starting material. Check for the appearance of signals corresponding to the protodeboronated arene.

  • Solution:

    • Use Fresh Reagent: Use freshly purchased boronic acid from a reputable supplier.

    • Recrystallization: If you suspect degradation, you can often purify boronic acids by recrystallization.

    • Convert to a Boronate Ester: Boronate esters (like pinacol esters) are significantly more stable than their corresponding acids. They can be used directly in Suzuki couplings and are less prone to degradation during storage. A one-pot borylation followed by cross-coupling can be an effective strategy.[10]

Q3: Which catalyst and ligand should I choose? I tried Pd(PPh₃)₄ and it didn't work.

While Pd(PPh₃)₄ is a classic catalyst, it is not always effective, especially for challenging substrates. The choice of ligand is crucial for tuning the reactivity of the palladium center.[2]

  • The Problem: Your reaction involves coupling an electron-rich methoxyphenyl ring with an electron-neutral/deficient fluorophenol ring. The oxidative addition of the aryl halide to the Pd(0) center or the reductive elimination of the biaryl product can be slow steps.

  • The Solution: Use Modern Ligands:

    • Buchwald Ligands: Highly electron-rich and sterically bulky phosphine ligands like SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and reductive elimination.[9] They often allow reactions to proceed at lower temperatures and catalyst loadings.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IMes are also very effective and can offer high stability and reactivity.[10]

Recommended Catalyst Systems (Example):

Pre-catalystLigandTypical Loading (mol%)BaseSolventNotes
Pd₂(dba)₃SPhos1-2% PdK₂CO₃ or K₃PO₄Dioxane/H₂O, TolueneA robust, general-purpose system.
Pd(OAc)₂XPhos1-2% PdK₃PO₄THF, TolueneExcellent for sterically hindered or electron-rich substrates.
XPhos Pd G3/G4(built-in)1-2% PdK₂CO₃ or CsFDioxane, THFPre-formed, air-stable catalysts that are easy to handle.[11]
Q4: I see a lot of homocoupling of my boronic acid. How can I prevent this?

Homocoupling (arylboronic acid coupling with itself) is a common side reaction, often caused by the presence of oxygen.

  • Causality: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in a separate catalytic cycle that promotes homocoupling.

  • Prevention:

    • Thorough Degassing: This is the most critical step. Degas your solvent thoroughly before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[5]

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of Nitrogen or Argon for its entire duration.

    • Use High-Purity Reagents: Ensure all reagents and solvents are free of peroxides or other oxidizing impurities.

Section 3: Purification and Characterization

Q1: How do I purify the final product, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol?

The product is a moderately polar compound. A combination of aqueous workup and chromatography is typically effective.

Step-by-Step Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like Ethyl Acetate (EtOAc) and wash with water. To remove any remaining phenolic starting material or acidic byproducts, wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃).[12] Be cautious, as your product is also a phenol and may have some solubility in basic solutions. A final wash with brine will help remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Silica Gel Chromatography: The crude product can be purified on a silica gel column.

    • Solvent System (Eluent): A gradient of Ethyl Acetate in Hexanes (or Heptane) is a good starting point. For example, start with 5% EtOAc/Hexanes and gradually increase the polarity to 15-20% EtOAc.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the ones containing the pure product.

Q2: My purified product is a pale yellow/brown oil or solid, not white. What causes this and is it a problem?

Phenols are highly susceptible to oxidation, which can form colored quinone-type impurities.[5] This is often accelerated by exposure to air, light, or trace metals.

  • Impact: While trace colored impurities may not affect the outcome of a subsequent reaction, they can interfere with accurate quantification and biological assays.[5]

  • Prevention and Treatment:

    • Inert Atmosphere: During workup and purification, try to minimize exposure to air. Concentrating the product under a nitrogen stream can help.

    • Acidic Conditions: Phenols are generally more stable in slightly acidic conditions (pH < 7).[5] Rinsing glassware with a dilute acid solution can help remove basic residues that might promote oxidation.

    • Charcoal/Celite Filtration: If the color is persistent, you can try dissolving the crude product in a suitable solvent and filtering it through a small plug of activated charcoal and Celite.

Q3: How do I confirm the structure and purity of my final product?

A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • ¹H NMR (Proton NMR): Look for the characteristic aromatic signals. The splitting patterns and coupling constants will be complex due to the multiple substituents. The methoxy group (-OCH₃) should appear as a singlet around 3.8-4.0 ppm, and the phenolic -OH proton will be a broad singlet (its position is concentration and solvent dependent).

  • ¹³C NMR (Carbon NMR): This will confirm the presence of 13 unique carbon atoms in the molecule.

  • ¹⁹F NMR (Fluorine NMR): This is a very clean technique to confirm the presence of the fluorine atom. You should see a single resonance for the one fluorine atom, likely coupled to the adjacent aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the correct molecular ion peak (M⁺) and the characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak that is about one-third the intensity of the M⁺ peak).

  • Ferric Chloride Test: As a quick qualitative check for the phenolic hydroxyl group, dissolving a small amount of the compound and adding a few drops of a neutral ferric chloride (FeCl₃) solution should produce a distinct color change (often violet, green, or blue).[4][12]

Section 4: Handling, Storage, and Solution Preparation

Q1: What is the best way to store the solid compound and its solutions to prevent degradation?

As discussed, oxidation is the primary concern.

  • Solid Storage: Store the solid compound in a tightly sealed amber vial to protect it from light and air.[5] For long-term storage, flushing the vial with an inert gas (Argon or Nitrogen) and storing it at low temperatures (-20°C) is recommended.

  • Solution Preparation:

    • Degas Solvent: Use a solvent that has been thoroughly degassed.

    • Inert Atmosphere: Dissolve the compound under an inert atmosphere. A simple way to do this is to flush the vial containing the solid with nitrogen before adding the degassed solvent via a syringe.

    • Use Antioxidants: For biological experiments where long-term stability in solution is critical, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial, but check for compatibility with your downstream application.[5]

  • Storage of Solutions: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles and air exposure.[5] Store frozen at -20°C or -80°C in amber vials.

G cluster_prep Solution Preparation Workflow start Weigh Solid Compound flush Flush Vial with N2 start->flush degas Degas Solvent (N2 or Ar sparging) dissolve Add Degassed Solvent & Dissolve (Sonication) degas->dissolve flush->dissolve aliquot Create Single-Use Aliquots dissolve->aliquot store Store at -20°C/-80°C (Amber Vials) aliquot->store

Caption: Recommended workflow for preparing stable stock solutions.

References

  • PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]

  • Fiveable. (n.d.). Biaryl Synthesis Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Retrieved from [Link]

  • BYJU'S. (2020, May 19). Test for Phenolic Group. Retrieved from [Link]

  • ResearchGate. (2017, November 27). What the steps should be taken when primary detecting of phenolic compounds?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use a Suzuki reaction to synthesize the follow.... Retrieved from [Link]

  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (n.d.). Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions | Request PDF. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). CID 177820956 | C13H11ClFNO. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Royal Society of Chemistry. (2019, January 4). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews. Retrieved from [Link]

  • European Patent Office. (1986, July 30). Preparation of 4-fluorophenols - EP 0188848 A1. Retrieved from [Link]

  • ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism | PPTX. Retrieved from [Link]

  • ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

  • PubMed. (n.d.). The design and synthesis of substituted biphenyl libraries. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 24). Chirality of symmetrically substituted biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorophenol | C6H4ClOH | CID 7933. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenol | C6H5FO | CID 9732. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • PubChem. (n.d.). 4-Chloro-3-fluorophenol | C6H4ClFO | CID 2724523. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Introduction: Welcome to the technical support guide for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This molecule is a substituted biphenyl phenol derivative of significant interest in advanced research and pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This molecule is a substituted biphenyl phenol derivative of significant interest in advanced research and pharmaceutical development. Its complex structure, featuring a phenolic hydroxyl group, halogen substituents, and a biphenyl core, offers unique chemical properties but also presents specific stability challenges. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the potential degradation pathways and offers robust, actionable protocols to preserve its purity and stability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol? The principal cause of degradation is oxidation. The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, a process that can be significantly accelerated by exposure to light (photo-oxidation), elevated temperatures, and certain metal ions.[1][2] This process can lead to the formation of colored byproducts, primarily quinone-type species, which can compromise sample purity.

Q2: I've noticed my solid sample/solution turning a pale yellow or brown. What does this indicate and is the material still usable? A color change is a strong visual indicator of oxidative degradation.[1] The formation of conjugated systems, such as quinones, from the parent phenol leads to the absorption of visible light. While a very faint color change might indicate minimal degradation (<1-2%), it is crucial to re-analyze the sample's purity via HPLC before use. For sensitive applications, we recommend using only colorless, freshly prepared solutions or newly opened solid samples.

Q3: What are the ideal storage conditions for both the solid compound and its solutions? For optimal stability, the solid compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial at low temperatures (-20°C for long-term, 2-8°C for short-term).[3][4] Solutions are inherently less stable and should be prepared fresh whenever possible. If a stock solution must be stored, it should be purged with an inert gas, sealed tightly, protected from light, and refrigerated.

Q4: Which solvents are recommended for preparing the most stable solutions? For analytical purposes, HPLC-grade acetonitrile or methanol are common choices. For experimental use, the choice depends on the application. However, it is critical to use high-purity, degassed solvents to minimize dissolved oxygen and potential contaminants. Avoid solvents containing peroxides (e.g., aged ethers like THF or dioxane) as they will actively promote oxidation.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical framework for their resolution.

Issue 1: Progressive Sample Discoloration
  • Observation: A previously colorless solid sample or solution develops a yellow, pink, or brown tint over time.

  • Root Cause Analysis: This is the classic sign of oxidation at the phenolic moiety. Phenols can undergo a one-electron oxidation to form a phenoxy radical, which is resonance-stabilized. This radical can then dimerize or, more commonly, undergo further oxidation to form a benzoquinone.[1][5] This process is autocatalytic and is accelerated by light and heat.[2][6]

  • Immediate Actions:

    • Immediately protect the sample from all light sources.

    • If it is a solution, purge the headspace of the vial with an inert gas (argon or nitrogen) and seal tightly.

    • Store the sample at or below -20°C.

  • Preventative Protocols:

    • Solid Handling: Always handle the solid compound in an environment with minimal exposure to air and light. Weighing should be done expeditiously. For long-term storage, consider subdividing the bulk material into smaller, single-use vials under an inert atmosphere.

    • Solution Preparation: Use solvents that have been de-gassed via sonication or sparging with argon/nitrogen. Prepare solutions fresh for each experiment.

G cluster_main Simplified Oxidation Pathway Phenol Phenolic Compound (e.g., your molecule) Radical Phenoxy Radical (Unstable Intermediate) Phenol->Radical [O] (Air, Light, Heat) Quinone Ortho- or Para-Quinone (Colored Degradant) Radical->Quinone Further [O] G start New Peak(s) Detected in HPLC check_method Is the HPLC method stability-indicating? start->check_method develop_method Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) to develop/validate method check_method->develop_method  No / Unsure analyze_stress Analyze stressed samples. Do new peaks match degradants? check_method->analyze_stress  Yes develop_method->analyze_stress identify Characterize Degradants (LC-MS, NMR) analyze_stress->identify remediate Implement Corrective Actions (e.g., improve storage, inerting) identify->remediate end Purity Confirmed, Process Validated remediate->end

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This document is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis, which is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth, mechanism-based solutions to common side reactions and yield issues.

Overview of the Core Reaction

The target molecule is synthesized by coupling an arylboronic acid with an aryl halide. The most common route involves the reaction of 3-Chloro-4-methoxyphenylboronic acid with a suitable aryl halide partner like 1-Bromo-3-fluorophenol or 1-Iodo-3-fluorophenol , catalyzed by a Palladium(0) species in the presence of a base.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic Cycle A 3-Chloro-4-methoxyphenylboronic acid C Pd(0) Catalyst + Base (e.g., K₂CO₃) + Solvent (e.g., Dioxane/H₂O) A->C B 1-Bromo-3-fluorophenol B->C D 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol C->D C-C Bond Formation

Caption: General scheme for the Suzuki-Miyaura synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is very low, and I'm recovering mostly starting materials. What's going wrong?

Plausible Cause: This issue most commonly points to poor catalyst activity or complete catalyst deactivation. The active Pd(0) catalyst is sensitive and can be compromised by several factors, preventing the catalytic cycle from starting or completing.[1]

Mechanistic Insight: The Suzuki-Miyaura catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex.[2] If the Pd(0) species is not generated from its precatalyst (e.g., Pd(OAc)₂) or is oxidized to an inactive state, this crucial first step will not occur, and the reaction will stall.[3] Oxygen is a primary culprit, as it can oxidize both the sensitive phosphine ligands and the Pd(0) center.[1]

Troubleshooting Protocol:

  • Ensure Rigorous Inert Atmosphere:

    • Use a Schlenk line or a glovebox for the reaction setup.

    • Degas your solvent thoroughly. The most effective method is "freeze-pump-thaw." Perform at least three cycles. A less rigorous but often sufficient method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes.

    • Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water and oxygen.

  • Verify Reagent Quality:

    • Use high-purity solvents and reagents. Impurities can act as catalyst poisons.[1]

    • Ensure your base is anhydrous if the protocol calls for it, or of the specified hydration state (e.g., K₃PO₄·H₂O).

  • Optimize Catalyst System:

    • For challenging couplings involving aryl chlorides (a less reactive partner), standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more active, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd(OAc)₂ or using a pre-formed palladacycle precatalyst.[1][4]

    • If you suspect catalyst death, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes overcome the issue, though this should be a last resort before re-optimizing the conditions.[1]

  • Re-evaluate Base and Solvent Choice:

    • The choice of base and solvent are intrinsically linked and critical for success.[5][6] An inappropriate combination can lead to poor solubility, slow reaction rates, or catalyst deactivation.

    • A common and robust system for this type of coupling is K₂CO₃ or K₃PO₄ as the base in a solvent mixture like Dioxane/H₂O or Toluene/H₂O.[7] The water is crucial for dissolving the base and facilitating the transmetalation step.[8]

Troubleshooting_Workflow start Low Yield/ No Reaction check_inert Is the system rigorously inert? start->check_inert check_reagents Are reagents pure and dry? check_inert->check_reagents Yes improve_degassing Improve Degassing (Freeze-Pump-Thaw) check_inert->improve_degassing No check_catalyst Is the catalyst system appropriate? check_reagents->check_catalyst Yes purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents No optimize_catalyst Screen Ligands/Precatalysts (e.g., SPhos, XPhos) check_catalyst->optimize_catalyst No success Reaction Successful check_catalyst->success Yes use_glovebox Use Glovebox/ Schlenk Line improve_degassing->use_glovebox use_glovebox->start purify_reagents->start optimize_catalyst->start Homocoupling_Mechanism 2 Ar-B(OH)2 2 x 3-Chloro-4-methoxyphenyl- boronic acid Peroxo (η²-O₂)PdL₂ (Peroxo Complex) 2 Ar-B(OH)2->Peroxo Reacts with Pd(0) Pd(0)L₂ Pd(0)->Peroxo + O₂ O2 Trace O₂ O2->Peroxo Side_Product 1,1'-dichloro-2,2'-dimethoxybiphenyl (Homocoupled Product) Peroxo->Side_Product Forms

Caption: Simplified pathway for oxygen-mediated homocoupling.

FAQ 3: My boronic acid is decomposing; I'm seeing 1-chloro-2-methoxybenzene in my crude NMR. What is causing this?

Plausible Cause: You are observing protodeboronation (also called protodeborylation). This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond from a proton source in the reaction medium. [9] Mechanistic Insight: Protodeboronation is a well-known decomposition pathway for boronic acids and can be catalyzed by acid or base. [3][9]In the basic conditions of the Suzuki reaction, a boronate 'ate' complex ([ArB(OH)₃]⁻) is formed. This species can then be protonated by a proton source (like water), leading to the cleavage of the C-B bond. [10]The rate of this side reaction is highly dependent on the substrate, temperature, pH, and solvent. [11] Troubleshooting Protocol:

  • Modify the Base/Solvent System:

    • Strongly basic, aqueous conditions can accelerate protodeboronation. If using a strong base like NaOH, consider switching to a milder, heterogeneous base like K₂CO₃ or Cs₂CO₃.

    • Minimize the amount of water in the reaction. While some water is often necessary, excess water can promote this side reaction. Try reducing the ratio of water in your solvent mixture (e.g., from 4:1 Dioxane:H₂O to 10:1). [7] * Using boronic esters (e.g., pinacol esters) instead of boronic acids can significantly increase stability and suppress protodeboronation. [12]The ester acts as a protecting group, slowly hydrolyzing under the reaction conditions to release the boronic acid.

  • Control the Temperature:

    • Higher reaction temperatures can increase the rate of protodeboronation. If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time or a more active catalyst system.

  • Increase Reaction Rate:

    • Ultimately, protodeboronation is a competition with the desired cross-coupling. Any measures that accelerate the main reaction will reduce the time the boronic acid is exposed to decomposition conditions. Using a more active catalyst/ligand system (see FAQ 1) can increase the rate of productive coupling and thus minimize the extent of protodeboronation. [3]

      Parameter Effect on Protodeboronation Recommended Action
      Temperature Higher temp increases rate Lower temperature if possible (e.g., 80-90 °C)
      Base Strength Stronger bases can increase rate Use milder base (K₂CO₃, Cs₂CO₃) over NaOH
      Water Content Excess water provides proton source Use minimal water required (e.g., 10:1 organic/H₂O)

      | Boronic Acid Form | Free acid is less stable | Use a more stable boronic ester (e.g., pinacol) |

FAQ 4: Should I protect the phenol group on my aryl halide starting material?

Plausible Cause: You are concerned that the acidic proton of the phenol (-OH) group on 1-bromo-3-fluorophenol might interfere with the reaction. This is a valid concern as the phenoxide formed under basic conditions can potentially coordinate to the palladium catalyst or alter the properties of the base.

Analysis & Recommendation:

  • Direct Coupling (Unprotected): It is often possible, and synthetically more efficient, to perform Suzuki couplings directly on substrates with unprotected hydroxyl groups. [13]Many modern catalytic systems tolerate free phenols well.

    • Advantage: Avoids extra protection/deprotection steps, improving overall yield and step economy.

    • Challenge: The acidic proton will consume one equivalent of base. You must account for this by adding at least one extra equivalent of base to your reaction. For example, if the standard protocol calls for 2 equivalents of K₂CO₃, use 3 equivalents.

    • Recommendation: Attempt the direct coupling first. Use a robust base like K₃PO₄ or K₂CO₃. This approach is often successful and is the preferred industrial route.

  • Protected Phenol Strategy: If direct coupling fails or gives consistently low yields, protecting the phenol is a reliable alternative.

    • Common Protecting Groups: Methyl (Me), Benzyl (Bn), or Silyl ethers (e.g., TBDMS). A methyl ether is particularly simple if a stronger deprotection agent (like BBr₃) is acceptable for the final step.

    • Workflow:

      • Protect the phenol on 1-bromo-3-fluorophenol (e.g., using MeI/K₂CO₃ for methylation).

      • Perform the Suzuki-Miyaura coupling on the protected substrate.

      • Deprotect the phenol to yield the final product.

    • Disadvantage: Adds two steps to the synthesis, which can lower the overall yield.

References

  • Amatore, C., Leconte, M., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Kar, A., & Bera, J. K. (2020). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 5(25), 15457–15466. [Link]

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]

  • Scite.ai. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Scite.ai. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Blakemore, D., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12275. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(5), 948-954. [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 269-275. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130–11131. [Link]

  • YouTube. (2020). Suzuki Coupling. YouTube. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the purity of synthesized 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. It address...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the purity of synthesized 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. It addresses common challenges and provides practical, field-proven solutions in a question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, likely via a Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling is a powerful method for forming the biaryl bond in your target molecule.[1] However, several side reactions can lead to impurities that may complicate purification.[2] Understanding these potential byproducts is the first step toward effective removal.

  • Homocoupling Products: You may find biphenyls formed from the coupling of two molecules of your boronic acid or boronic ester reagent, or two molecules of your aryl halide.

  • Protodeborylation/Dehalogenation Products: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom before the cross-coupling can occur, leading to the formation of 3-fluorophenol.[2] Similarly, the aryl halide can be reduced to 3-chloro-4-methoxyanisole.[2]

  • Starting Materials: Unreacted 3-chloro-4-methoxyphenylboronic acid (or its ester) and 3-fluoro-1-halophenol are common impurities.

  • Catalyst Residues: Palladium from the catalyst can be a persistent impurity that requires specific removal techniques.

Q2: I have a crude product that is a brownish oil, but the pure compound should be a solid. What does this indicate?

A2: An oily or discolored crude product often suggests the presence of residual solvents, catalyst residues, and a mixture of the impurities mentioned above. Pure phenolic compounds are often crystalline solids. The discoloration can arise from palladium residues or colored byproducts. The oily consistency is likely due to a mixture of compounds preventing the crystallization of your desired product. A thorough purification strategy will be necessary to isolate the solid product.

Q3: What are the primary purification techniques I should consider for this specific molecule?

A3: A multi-step purification strategy is often most effective. The choice of technique depends on the impurity profile and the desired final purity. The main methods to consider are:

  • Aqueous Workup: An initial acid-base workup can help remove some impurities. Washing the organic layer with a dilute acid can remove basic impurities, while a wash with a weak base like sodium bicarbonate can remove acidic impurities.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[4] For your target molecule, normal-phase chromatography on silica gel is a common approach.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>99.5%), especially for removing closely related structural isomers or trace impurities, preparative HPLC is the gold standard in the pharmaceutical industry.

Section 2: Troubleshooting Guide for Purification

This section provides a structured approach to resolving common issues encountered during the purification of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after column chromatography. 1. Product is too soluble in the eluent: The product is eluting too quickly with the solvent system.1. Decrease the polarity of the eluent. Perform a thorough TLC analysis to find an optimal solvent system where the Rf of your product is between 0.2-0.4.
2. Product is adsorbing irreversibly to the silica gel: The phenolic hydroxyl group can strongly interact with the acidic silica gel.2. Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent. This will cap the acidic silanol groups.
3. Product is volatile and is lost during solvent removal. 3. Use a rotary evaporator at a reduced temperature and pressure. Avoid prolonged exposure to high vacuum.
Product co-elutes with an impurity during column chromatography. 1. Insufficient separation power of the solvent system. 1. Optimize the eluent system using different solvent combinations. A gradient elution (gradually increasing the polarity of the eluent) can improve separation.
2. Overloading the column. 2. Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Recrystallization yields an oil instead of crystals ("oiling out"). 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 1. Choose a lower-boiling point solvent or a solvent mixture.
2. The solution is supersaturated. 2. Add a small amount of additional hot solvent to the oiled-out mixture and try to redissolve it. Cool the solution more slowly.
3. High concentration of impurities. 3. First, purify the crude product by column chromatography to remove the bulk of the impurities, and then perform recrystallization.
Crystals do not form upon cooling during recrystallization. 1. The solution is not saturated. 1. Evaporate some of the solvent to increase the concentration and then cool again.
2. The cooling process is too rapid. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
3. No nucleation sites for crystal growth. 3. Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound if available.
Persistent gray/black color in the final product. 1. Residual palladium catalyst. 1. Treat the crude product with a palladium scavenger. Alternatively, during the workup, wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate. A short plug of silica or activated carbon filtration before full chromatography can also be effective.

Section 3: Detailed Experimental Protocols

Purification Workflow Overview

Here is a visual representation of a typical purification workflow for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

PurificationWorkflow Crude Crude Product (Post-Reaction Mixture) Workup Aqueous Workup (e.g., Acid-Base Extraction) Crude->Workup Initial Cleanup Column Column Chromatography (Silica Gel) Workup->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Final Polishing Prep_HPLC Preparative HPLC (for >99.5% Purity) Column->Prep_HPLC High Purity Path Pure_Product Pure Product (>99.5%) Recrystallization->Pure_Product Prep_HPLC->Pure_Product PurityVerification Purified_Sample Purified Sample HPLC HPLC Analysis Purified_Sample->HPLC Quantitative Purity NMR NMR Spectroscopy Purified_Sample->NMR Structural Integrity MS Mass Spectrometry Purified_Sample->MS Molecular Weight Purity_Confirmed Purity & Structure Confirmed HPLC->Purity_Confirmed NMR->Purity_Confirmed MS->Purity_Confirmed

Sources

Troubleshooting

Technical Support Center: Analysis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Welcome to the technical support center for the analytical challenges in detecting 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical challenges in detecting 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Scenario 1: Poor Peak Shape (Tailing) in HPLC-UV Analysis

Question: I am observing significant peak tailing for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol on my C18 column. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for phenolic compounds is a common issue in reversed-phase liquid chromatography (RP-LC). The primary cause is often secondary interactions between the acidic phenolic hydroxyl group and active sites on the silica-based stationary phase.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Silanol Interactions The acidic proton of the phenol interacts with residual silanol groups on the silica backbone of the C18 column, leading to peak tailing.1. Mobile Phase Acidification: Add a small amount of acid (0.1% formic acid or acetic acid) to the mobile phase. This will suppress the ionization of the silanol groups, minimizing secondary interactions.[1] 2. Use a Different Column: Consider using a column with a highly inert stationary phase or an end-capped column to reduce silanol activity. A phenyl or pentafluorophenyl (PFP) stationary phase might also offer alternative selectivity for your compound.[2][3]
Column Overload Injecting too much sample can lead to peak distortion, including tailing.Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to ensure you are operating within the linear range of the column.[4]
Column Contamination Accumulation of strongly retained compounds on the column can create active sites that cause tailing.Column Washing: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase) to remove contaminants. If the problem persists, consider replacing the column.[4]
Scenario 2: No or Very Low Signal in GC-MS Analysis

Question: I am trying to analyze 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol using GC-MS, but I am not seeing a peak for my compound, even at high concentrations. What could be the issue?

Answer:

Phenolic compounds are notoriously difficult to analyze by gas chromatography (GC) without derivatization.[5] The polar hydroxyl group can lead to several problems within the GC system.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Adsorption in the Inlet/Column The polar phenolic group can adsorb to active sites in the GC inlet liner or on the column, preventing the analyte from reaching the detector.[6]1. Derivatization: This is the most effective solution. Convert the phenol to a less polar ester or ether. Acetylation with acetic anhydride is a common and effective method.[5][7] 2. Use an Inert Flow Path: Ensure you are using a deactivated inlet liner and a column designed for trace-level analysis of active compounds.
Thermal Degradation The compound may be degrading in the hot GC inlet.Optimize Inlet Temperature: Lower the inlet temperature to the minimum required for efficient volatilization of your analyte.
Poor Volatility The compound may not be volatile enough to be efficiently transferred from the inlet to the column.Derivatization: As mentioned above, derivatization will increase the volatility of the compound.[5]
Scenario 3: Matrix Effects and Low Recovery in LC-MS/MS Analysis from Biological Samples

Question: I am developing an LC-MS/MS method for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol in plasma, but I am experiencing significant ion suppression and low recovery. How can I improve my sample preparation?

Answer:

Biological matrices like plasma are complex and can significantly interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. A robust sample preparation protocol is critical for mitigating these matrix effects.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Insufficient Sample Cleanup Co-eluting matrix components (salts, phospholipids, proteins) are interfering with the ionization of your analyte.1. Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[8] Choose a sorbent that retains your analyte while allowing interfering compounds to be washed away. For a phenolic compound, a mixed-mode or polymer-based sorbent could be effective. 2. Liquid-Liquid Extraction (LLE): This can also be used to separate your analyte from the matrix based on its solubility in different solvents. 3. QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method, initially for pesticides, is now widely used for various analytes in complex matrices and can be adapted for your compound.[1][9]
Poor Extraction Efficiency The chosen extraction solvent or pH is not optimal for your analyte.Optimize Extraction Conditions: Adjust the pH of your sample to ensure your phenolic compound is in its neutral form to improve its extraction into an organic solvent. Experiment with different solvent polarities to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for method development for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol?

For a novel compound like this, starting with High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a practical first step. It is a robust technique that can provide initial information on the compound's retention behavior. A reversed-phase C18 column with a gradient elution using an acidified water/acetonitrile or water/methanol mobile phase is a good starting point.[1] For higher sensitivity and selectivity, especially in complex matrices, developing an LC-MS/MS method is recommended.

Q2: Should I use GC or HPLC for routine analysis of this compound?

The choice depends on your specific needs. HPLC is generally preferred for phenolic compounds as it avoids the need for derivatization and the potential for thermal degradation.[10] However, if you require very high separation efficiency and have a GC system with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, GC with derivatization can be a viable option.[5]

Q3: What type of HPLC column is best suited for separating this fluorinated and chlorinated phenol?

A standard C18 column is a good starting point. However, due to the presence of fluorine, a pentafluorophenyl (PFP) stationary phase could offer unique selectivity and improved peak shape.[3] PFP columns can have different interactions with halogenated aromatic compounds compared to traditional C18 columns.[2]

Q4: How do I choose the right mobile phase for HPLC analysis?

A typical mobile phase for reversed-phase chromatography of phenolic compounds consists of an aqueous component and an organic modifier.

  • Aqueous Component: Deionized water with a small amount of acid (e.g., 0.1% formic acid) to control the ionization of the phenol and silanol groups.

  • Organic Modifier: Acetonitrile or methanol. Acetonitrile often provides better peak shapes for phenolic compounds. A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase over time, is usually necessary to elute the compound with a good peak shape in a reasonable time.

Q5: What are the key parameters to optimize in an LC-MS/MS method for this compound?

For LC-MS/MS, you will need to optimize:

  • Ionization Source Parameters: For a phenolic compound, electrospray ionization (ESI) in negative ion mode is often a good starting point due to the acidic nature of the hydroxyl group. Optimize parameters like capillary voltage, source temperature, and gas flows.[10]

  • Mass Spectrometry Parameters: In tandem mass spectrometry (MS/MS), you need to determine the precursor ion (the deprotonated molecule [M-H]⁻) and then optimize the collision energy to generate stable and abundant product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification
  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (or determine the optimal wavelength by running a UV scan).

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg) with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the sample (e.g., plasma, diluted with 4 mL of 2% phosphoric acid).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.

Visualizations

Workflow for Troubleshooting HPLC Peak Tailing

Caption: Troubleshooting logic for HPLC peak tailing.

Decision Tree for GC vs. HPLC Analysis

Caption: Deciding between GC and HPLC for analysis.

References

  • Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. (2021). Semantic Scholar.
  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PMC - NIH.
  • Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. (2022). PubMed.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC - NIH.
  • Troubleshooting halogenated phenols and anisoles in GC-MS. (2024). reddit.
  • Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector. (2012).
  • On-line sample preparation and determination of phenols with a Flow-Analysis method. (n.d.).
  • Advanced Analytical Approaches for the Analysis of Polyphenols in Plants M
  • Chromatographic Determination of Chlorophenols. (n.d.).
  • Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.). Semantic Scholar.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.).
  • Analyzing Phenolic Pollutants in Water Using U-HPLC. (n.d.). Fisher Scientific.
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Activity of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol as a Putative Kinase Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. Given t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. Given the absence of extensive prior research on this specific molecule, we will approach its validation by hypothesizing its function based on structural similarities to known kinase inhibitors and then systematically testing this hypothesis through a series of robust experimental protocols. This guide will compare its potential performance against established inhibitors of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][2]

Introduction: Rationale for Investigating 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol as a Kinase Inhibitor

The chemical structure of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol shares key pharmacophoric features with a class of drugs known as tyrosine kinase inhibitors (TKIs) and MEK inhibitors.[3][] Many inhibitors targeting the MAPK/ERK pathway possess a substituted phenyl ring system, which is crucial for their interaction with the kinase domain. The presence of halogen (chloro and fluoro) and methoxy substitutions on the phenyl rings of the topic compound suggests the potential for specific binding interactions within the ATP-binding pocket of kinases like MEK or ERK, leading to their inhibition.

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers.[1] Consequently, inhibitors targeting key kinases in this pathway, such as MEK1/2 and ERK1/2, have emerged as important cancer therapeutics.[5][6] This guide will therefore focus on validating the activity of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol against this pathway.

To provide a rigorous assessment, we will compare the activity of our topic compound with well-characterized inhibitors:

  • Trametinib: An FDA-approved allosteric inhibitor of MEK1/2.[2]

  • Ulixertinib (BVD-523): A potent and selective inhibitor of ERK1/2 currently in clinical development.[6][7]

By comparing the effects of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol with these established inhibitors, we can ascertain its potential as a novel kinase inhibitor and elucidate its mechanism of action.

Experimental Validation Workflow

The validation of a novel kinase inhibitor requires a multi-faceted approach, progressing from direct enzymatic assays to cell-based pathway analysis and finally to functional cellular outcomes. The following workflow is designed to provide a comprehensive evaluation of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Data Analysis & Comparison A In Vitro Kinase Assay B Determine IC50 A->B Quantify inhibition F Compare IC50 and EC50 values B->F C Cellular Phosphorylation Assay (Western Blot) E Dose-Response Analysis C->E Quantify pathway inhibition D Cell Viability Assay D->E Measure cytotoxicity E->F G Assess Specificity and Potency F->G

Caption: Experimental workflow for validating a novel kinase inhibitor.

In Vitro Kinase Assay: Direct Assessment of Enzymatic Inhibition

The initial step is to determine if 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol can directly inhibit the enzymatic activity of target kinases, such as MEK1 and ERK2, in a cell-free system. This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase.[8][9]

Step-by-Step Protocol for In Vitro Kinase Assay
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., MEK1 or ERK2), a suitable substrate (e.g., inactive ERK2 for MEK1, or a specific peptide substrate for ERK2), and a kinase buffer.

  • Compound Addition: Add varying concentrations of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, Trametinib (for MEK1), or Ulixertinib (for ERK2) to the wells. Include a DMSO control (vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).[10]

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as ELISA with a phospho-specific antibody or by measuring the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cell-Based Assays: Probing the MAPK/ERK Pathway in a Cellular Context

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to assess the compound's activity in a more physiologically relevant environment.[11][12] These assays will determine if the compound can penetrate the cell membrane, engage its target, and inhibit the signaling pathway.

Western Blotting for Phospho-ERK: A Direct Measure of Pathway Inhibition

Western blotting is a fundamental technique to visualize the phosphorylation status of key proteins in a signaling cascade.[13][14] Inhibition of MEK or ERK should lead to a decrease in the level of phosphorylated ERK (p-ERK).

  • Cell Culture and Treatment: Seed cancer cells with a constitutively active MAPK/ERK pathway (e.g., BRAF-mutant melanoma cells) in 6-well plates. Once the cells reach 70-80% confluency, treat them with a range of concentrations of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, Trametinib, and Ulixertinib for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[15][16]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Points of Inhibition A Growth Factor Receptor B RAS A->B C RAF B->C D MEK1/2 C->D E ERK1/2 D->E Phosphorylation F Transcription Factors E->F Phosphorylation G Cell Proliferation, Survival F->G H Trametinib H->D Inhibits I Ulixertinib I->E Inhibits J 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (Putative Inhibitor) J->D Hypothesized Inhibition J->E

Caption: The MAPK/ERK signaling pathway and the points of inhibition for the compounds under investigation.

Cell Viability Assay: Assessing the Functional Consequences of Inhibition

A critical aspect of validating an anti-cancer compound is to determine its effect on cell viability and proliferation.[17] A potent inhibitor of the MAPK/ERK pathway is expected to reduce the viability of cancer cells that are dependent on this pathway for their survival.

  • Cell Seeding: Seed cancer cells (the same line used for Western blotting) in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol and the comparator compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours to allow for effects on cell proliferation.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the half-maximal effective concentration (EC50) for each compound by fitting the data to a dose-response curve.

Data Presentation and Comparison

To facilitate a clear and objective comparison, the quantitative data from the assays should be summarized in a structured table.

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular p-ERK Inhibition EC50 (nM)Cell Viability EC50 (nM)
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol MEK1/ERK2 (Hypothesized)Experimental ValueExperimental ValueExperimental Value
Trametinib MEK1/2~0.7Literature/Experimental ValueLiterature/Experimental Value
Ulixertinib ERK1/2~0.04Literature/Experimental ValueLiterature/Experimental Value

Note: Literature values for comparator compounds should be cited and can serve as a benchmark for the experimental results.

Interpretation of Results and Future Directions

The collective data from these experiments will provide a comprehensive profile of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol's biological activity.

  • Potency: A low IC50 value in the in vitro kinase assay indicates potent direct inhibition of the target enzyme. Similarly, low EC50 values in the cellular assays suggest high potency in a biological context.

  • Mechanism of Action: By comparing the activity of the topic compound against MEK and ERK, and by observing its effects on p-ERK levels, its specific target within the MAPK/ERK pathway can be inferred.

  • Therapeutic Potential: A significant reduction in cancer cell viability at concentrations that correlate with pathway inhibition would suggest that 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol has potential as an anti-cancer agent.

Should the initial validation prove promising, further studies would be warranted, including kinase panel screening to assess selectivity, pharmacokinetic studies to evaluate its drug-like properties, and in vivo efficacy studies in animal models of cancer.

Conclusion

This guide outlines a systematic and rigorous approach to validate the hypothesized biological activity of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol as a kinase inhibitor. By employing a combination of in vitro and cell-based assays and by comparing its performance against established inhibitors, researchers can generate the critical data needed to determine the potential of this novel compound for further development in cancer therapy. The self-validating nature of these protocols, coupled with a logical experimental progression, ensures the generation of trustworthy and actionable scientific insights.

References

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of different tyrosine kinase inhibitors (TKIs). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Retrieved from [Link]

  • PubMed. (n.d.). The biology and clinical development of MEK inhibitors for cancer. Retrieved from [Link]

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  • Wikipedia. (n.d.). MEK inhibitor. Retrieved from [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • PubMed Central. (2025, September 10). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Retrieved from [Link]

  • ASCO Publications. (2025, April 24). Which Is the Best Tyrosine Kinase Inhibitor for Newly Diagnosed Chronic Myelogenous Leukemia? Retrieved from [Link]

  • MDPI. (n.d.). Current Development Status of MEK Inhibitors. Retrieved from [Link]

  • ASH Publications. (2024, October 11). Tyrosine kinase inhibitor for CML: all the same? Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]

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  • PubMed Central. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]

  • AJMC. (2018, March 1). Experimental ERK Inhibitor Demonstrates Potential as Melanoma Therapy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The clinical development of MEK inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. Retrieved from [Link]

  • AACR Journals. (n.d.). ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • PubMed Central. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]

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Validation

structure-activity relationship of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol analogs

An In-Depth Guide to the Structure-Activity Relationship of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol Analogs as Kinase Inhibitors Introduction The diaryl ether motif is a cornerstone in medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol Analogs as Kinase Inhibitors

Introduction

The diaryl ether motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this class, the 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol core represents a promising starting point for the design of potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3] Anti-angiogenesis therapy using multi-angiokinase inhibitors, in particular, has achieved significant success in recent years.[4]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for analogs of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. We will dissect the role of each structural component, compare the efficacy of various analogs using supporting experimental data, and detail the methodologies required to validate these findings, providing researchers with a robust framework for future drug development efforts.

The Core Scaffold: A Structural Dissection

The 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol scaffold can be divided into three key regions: the A-ring (3-fluorophenol), the B-ring (3-chloro-4-methoxyphenyl), and the central ether linkage. Each region plays a distinct role in the molecule's interaction with the ATP-binding pocket of target kinases.

Caption: Core chemical structure and key functional regions.

Part 1: Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of diaryl ether inhibitors are highly dependent on the nature and position of substituents on both aromatic rings. The following sections explore the impact of these modifications.

Modifications of the A-Ring (3-Fluorophenol)
  • The Phenolic Hydroxyl Group: The -OH group is often a critical interaction point, acting as a hydrogen bond donor or acceptor with key residues (e.g., the "hinge region") in the kinase ATP-binding site. Its removal or replacement typically leads to a significant loss of activity.

  • The Fluorine Substituent: The placement of a fluorine atom at the C3 position, ortho to the hydroxyl group, can be advantageous. Due to its high electronegativity and small size, fluorine can lower the pKa of the adjacent phenol, potentially improving its hydrogen-bonding capability.[5] It can also engage in favorable electrostatic or dipole-dipole interactions within the binding pocket.

Modifications of the B-Ring (3-Chloro-4-methoxyphenyl)

The B-ring typically projects into a more solvent-exposed or hydrophobic region of the ATP-binding pocket. Substitutions here are crucial for optimizing potency and tuning selectivity.

  • Chloro and Methoxy Groups: The combination of a C3'-chloro and a C4'-methoxy group is a well-established pattern in kinase inhibitors. The chlorine atom often occupies a small hydrophobic pocket, while the methoxy group can form hydrogen bonds or fill a larger hydrophobic channel.

  • Exploring Further Substitutions: A common strategy in drug development is to replace or add functional groups to the B-ring to enhance target engagement and improve pharmacokinetic properties. For instance, in the development of the multi-angiokinase inhibitor WXFL-152, which features a related diaryl ether core, a thioureido group was added to the B-ring to engage with the target kinases more effectively.[4]

Part 2: Comparative Efficacy of Diaryl Ether Analogs

To illustrate the SAR principles, the table below compares the inhibitory activity of several diaryl ether-containing compounds against key kinases implicated in tumor angiogenesis, such as VEGFR2, FGFRs, and PDGFRβ. While data for direct analogs of the title compound is limited in public literature, we can draw valuable insights from closely related structures.

Compound IDCore Scaffold ModificationTarget KinaseIC₅₀ (nM)Reference
WXFL-152 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)VEGFR21.5[4]
FGFR129.8[4]
PDGFRβ1.8[4]
Triclosan Analog (37) 4'-methylamide substitutedP. falciparum ENR140[6]
Triclosan Analog (46) 4'-urea substitutedP. falciparum ENR200[6]

SAR Insights: The data for WXFL-152 demonstrates that significant potency can be achieved by appending larger, interactive moieties to the B-ring, transforming a simple diaryl ether into a potent triple-angiokinase inhibitor.[4] The triclosan analogs show that even smaller modifications to the B-ring (in this case, the 4'-position) can modulate potency, with hydrogen-bonding interactions playing a key role.[6] This underscores the importance of exploring diverse substitutions on the B-ring to optimize biological activity.

Part 3: Methodologies for SAR Elucidation and Validation

A rigorous and multi-faceted experimental approach is essential to build a reliable SAR model. The process should validate inhibitor performance from the isolated enzyme to a complex cellular environment.

Workflow for Kinase Inhibitor Evaluation

The following workflow illustrates a standard cascade for characterizing novel kinase inhibitors, ensuring that data from each stage informs the next.

Kinase_Inhibitor_Workflow cluster_workflow Experimental Workflow for SAR Validation A Compound Synthesis & Purification B Biochemical Kinase Assay (e.g., Radiometric, Mobility Shift) A->B Test Compound C Determine IC50 (Direct Enzyme Inhibition) B->C Analyze Data D Cellular Proliferation Assay (e.g., MTT, BaF3) C->D Potent Hits E Determine GI50 (Functional Cellular Effect) D->E Analyze Data F Cellular Target Engagement (e.g., NanoBRET, Western Blot) E->F Active Compounds G Confirm On-Target Activity (Phosphorylation Status) F->G Analyze Data H In Vivo Xenograft Model (Preclinical Efficacy) G->H Validated Hits I Evaluate Tumor Growth Inhibition H->I Analyze Data

Caption: A standard workflow for kinase inhibitor characterization.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Mobility Shift)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.[7]

  • Rationale: This is the primary screen to identify direct inhibitors of the purified enzyme, providing a clean measure of potency (IC₅₀) without the complexities of cellular membranes or off-target effects.[8]

  • Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently-labeled peptide substrate, and ATP in an appropriate assay buffer.

  • Compound Addition: Add the test compounds (analogs) across a range of concentrations (e.g., 1 nM to 10 µM) to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Separation: Stop the reaction and apply the contents of each well to a microfluidic chip. An electric field is applied, separating the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge difference.[7]

  • Detection: Laser-induced fluorescence is used to detect the amount of each peptide.

  • Data Analysis: Calculate the percentage of substrate converted to product in each well. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cell lines that are dependent on the target kinase.[5]

  • Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability, metabolic instability, or efflux. This assay validates that the inhibitor can access its intracellular target and exert a functional anti-proliferative effect.[8]

  • Cell Plating: Seed human cancer cells (e.g., HUVECs for anti-angiogenic compounds) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control cells to determine the percentage of cell growth inhibition. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol scaffold is a highly adaptable and potent core for the development of novel kinase inhibitors. The structure-activity relationship is governed by a delicate interplay of substitutions on both the A- and B-rings. The phenolic hydroxyl group serves as a key anchor, while modifications to the B-ring are essential for optimizing potency, selectivity, and pharmacokinetic properties. A systematic evaluation process, progressing from biochemical assays to cell-based functional screens, is critical for validating the therapeutic potential of new analogs. The insights and protocols provided in this guide offer a comprehensive framework for researchers aiming to exploit this privileged scaffold in the pursuit of next-generation targeted cancer therapies.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Substituted Diaryl Eethers. BenchChem.
  • Mucsi, Z., et al. (2022). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [Link]

  • Perozzo, R., et al. (2005). Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives. PubMed. [Link]

  • Zhang, M., et al. (2022). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Stec, J., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. National Institutes of Health. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Ruiz, C., et al. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Springer Protocols. [Link]

  • Bonavida, B., & Baritaki, S. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Wang, X., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. [Link]

  • BenchChem. (2025). Comparative Analysis of 4-(3-Chloro-4-fluorophenyl)aniline Analogs as Potent Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Benchmarking 4-(3-Chloro-4- fluorophenyl)
  • El-Damasy, D.A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. [Link]

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Comparative

comparative analysis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol synthesis methods

A Comparative Guide to the Synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol Introduction: The Significance of Substituted Biaryl Moieties Substituted biphenyls and diaryl ethers are foundational structural motifs...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

Introduction: The Significance of Substituted Biaryl Moieties

Substituted biphenyls and diaryl ethers are foundational structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced liquid crystals and agrochemicals.[1][2][3] The target molecule of this guide, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, incorporates a unique combination of halogen and phenol/ether functionalities, making it a valuable intermediate for drug discovery and materials science. The primary synthetic challenge lies in the regioselective formation of the carbon-carbon bond that links the two aromatic rings.

This guide provides a comparative analysis of prominent synthetic methodologies for this target compound. We will delve into the mechanistic underpinnings of the preferred Suzuki-Miyaura cross-coupling reaction, present a detailed experimental protocol, and objectively compare its performance against alternative methods like Negishi, Stille, and Hiyama couplings. The discussion is grounded in established chemical principles and supported by experimental data to empower researchers in selecting the most efficient and practical route for their specific needs.

The Suzuki-Miyaura Coupling: A Preferred Synthetic Strategy

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for biaryl synthesis due to its mild conditions, exceptional functional group tolerance, and the use of stable, commercially available organoboron reagents whose byproducts are generally non-toxic.[4][5][6]

Retrosynthetic Analysis and Strategy

The core transformation is the formation of the C-C bond between the two phenyl rings. A retrosynthetic disconnection across this bond points directly to a cross-coupling strategy. For the Suzuki-Miyaura reaction, two primary pathways are conceivable:

  • Route A: Coupling of (3-Chloro-4-methoxyphenyl)boronic acid with a 3-fluoro-4-halophenol (or a protected derivative).

  • Route B: Coupling of a (3-fluoro-4-hydroxyphenyl)boronic acid derivative with 4-bromo-2-chloroanisole .

Route A is often preferred as phenols can sometimes interfere with the catalytic cycle, necessitating additional protection and deprotection steps. Furthermore, arylboronic acids bearing electron-donating groups (like methoxy) and aryl halides with electron-withdrawing groups (like fluorine) often exhibit favorable reaction kinetics.

The general workflow for the synthesis via the Suzuki-Miyaura coupling is illustrated below.

G cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Reaction & Purification A Aryl Halide (e.g., 4-bromo-3-fluorophenol) C Combine Reactants, Base (e.g., K₂CO₃), and Solvent (e.g., Toluene/H₂O) A->C B Arylboronic Acid (e.g., 3-Chloro-4-methoxyphenyl boronic acid) B->C D Degas Mixture (Ar or N₂ bubbling) C->D E Add Palladium Catalyst & Ligand (e.g., Pd(PPh₃)₄) D->E F Heat to Reflux (e.g., 80-100 °C) Monitor by TLC/GC E->F G Aqueous Work-up (Extraction with Organic Solvent) F->G H Purification (Column Chromatography) G->H I Final Product 4-(3-Chloro-4-methoxyphenyl) -3-fluorophenol H->I

Caption: General workflow for Suzuki-Miyaura synthesis.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for optimizing reaction conditions.[4] The process involves three key steps:

  • Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst, forming a Pd(II) complex. The reactivity trend for the halide is typically I > Br > OTf >> Cl.[5][7]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. This step is often rate-limiting.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (+ Ar¹-X) pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl Transmetalation (+ Ar²-B(OR)₂) (Base) biaryl Ar¹-Ar² pd2_biaryl->biaryl Reductive Elimination biaryl->pd0 Catalyst Regeneration

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol can be adapted for the synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Materials:

  • 4-Bromo-3-fluorophenol (1.0 mmol, 1.0 equiv)

  • 3-Chloro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)[7]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[8]

  • Solvent: Degassed Toluene/Ethanol/Water mixture (e.g., 4:1:1 ratio)

  • Round-bottom flask with stir bar, condenser, and inert gas inlet (Argon or Nitrogen)

Procedure:

  • Reactant Setup: To an oven-dried round-bottom flask, add 4-bromo-3-fluorophenol, 3-chloro-4-methoxyphenylboronic acid, and potassium carbonate.[7]

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes while stirring.[9]

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.[8]

Comparative Analysis of Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is often the method of choice, other cross-coupling reactions provide viable, albeit different, sets of advantages and disadvantages.[4]

Performance Comparison of Key Synthesis Routes

The selection of a synthetic route is a trade-off between factors like reagent toxicity, reaction conditions, and functional group compatibility. The table below summarizes these considerations.

Parameter Suzuki-Miyaura Coupling Negishi Coupling Stille Coupling Hiyama Coupling
Organometallic Reagent Organoboron (R-B(OH)₂)Organozinc (R-ZnX)Organotin (R-SnR'₃)Organosilicon (R-SiR'₃)
Toxicity of Byproducts Low (Boric acid derivatives)ModerateHigh (Organotin compounds)Low (Silicates)
Reagent Stability High (Air & moisture stable)Low (Moisture sensitive)High (Air & moisture stable)High (Air & moisture stable)
Functional Group Tolerance Very High[5]HighVery HighModerate (requires activator)
Typical Catalyst Pd(0) or Pd(II)Ni or Pd[1]Pd(0)Pd(0) or Rh(III)[10]
Key Advantage Operational simplicity, low toxicityHigh reactivity for hindered substratesExcellent functional group toleranceEnvironmentally benign[10]
Key Disadvantage Base can cause side reactionsMoisture-sensitive reagentsToxic byproducts, difficult removalOften requires fluoride activation
Negishi Coupling: The Organozinc Approach

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics for transmetalation. This high reactivity allows for the coupling of sterically hindered substrates under mild conditions. However, the primary drawback is the moisture and air sensitivity of the organozinc reagents, which necessitates strictly anhydrous techniques.[1]

Stille Coupling: The Organotin Method

Stille coupling employs organostannanes (organotin compounds) and is renowned for its exceptional tolerance of a wide variety of functional groups. The reagents are stable to air and moisture, and the reaction conditions are generally neutral. The significant disadvantage of this method is the high toxicity of the organotin reagents and byproducts, which are often difficult to separate completely from the desired product, posing a major concern for pharmaceutical applications.[1]

Hiyama Coupling: A Greener Alternative

The Hiyama coupling uses organosilicon reagents, which are non-toxic, inexpensive, and environmentally benign. This makes it an attractive "green" alternative. A historical limitation was the need for a stoichiometric fluoride source (e.g., TBAF) to activate the silicon reagent for transmetalation. However, recent advancements have developed milder, fluoride-free activation methods, increasing the utility of this reaction.[10]

Purification of the Final Product

Obtaining a highly pure final product is critical for subsequent applications, particularly in drug development. A multi-step purification strategy is typically employed.

Post-Reaction Work-up

After the reaction is complete, a standard aqueous work-up is performed. This involves quenching the reaction, typically with water or a dilute acid, followed by extraction of the product into an appropriate organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities.

Chromatographic and Recrystallization Techniques
  • Column Chromatography: Flash column chromatography using silica gel is the most common method for purifying the crude product from starting materials, catalyst residues, and reaction byproducts.[8] A gradient elution system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Recrystallization: For solid compounds, recrystallization is an excellent final step to achieve high purity. This technique relies on the difference in solubility of the compound and impurities in a given solvent system at different temperatures. A mixed-solvent system, such as a hydrophilic organic solvent (e.g., methanol, ethanol) and water, can be particularly effective for purifying phenolic compounds.[11] The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities behind in the solution.[11]

Conclusion

The synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. This method offers a robust and versatile platform, balancing high yields and functional group tolerance with operational simplicity and low toxicity. While alternative methods like Negishi and Stille couplings offer advantages in specific contexts, their associated drawbacks (reagent sensitivity and toxicity, respectively) make them less favorable for general applications. The Hiyama coupling presents a promising green alternative that continues to gain traction as activation methods improve. A carefully executed synthesis followed by a rigorous purification protocol involving both chromatography and recrystallization will ensure the high purity required for research and development applications.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of Substituted Biphenyls. Benchchem.
  • BenchChem. (2025).
  • Sharma, K., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research.
  • Arora, M. (n.d.).
  • Google Patents. (n.d.). Method for purifying P,P'-biphenol.
  • Guidechem. (n.d.).
  • Yang, Z., et al. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water.
  • BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Benchchem.
  • BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • Ncube, B., et al. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
  • Biblioteka Nauki. (n.d.).
  • YouTube. (2022).

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Validation

in vivo validation of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol effects

However, by examining the constituent chemical moieties of this compound—a chlorinated phenol and a methoxyphenyl group—we can infer potential biological activities and outline a comprehensive strategy for its in vivo va...

Author: BenchChem Technical Support Team. Date: January 2026

However, by examining the constituent chemical moieties of this compound—a chlorinated phenol and a methoxyphenyl group—we can infer potential biological activities and outline a comprehensive strategy for its in vivo validation. This guide will, therefore, serve as a foundational framework for researchers, providing established protocols and comparative methodologies for novel small molecule inhibitors with similar structural alerts.

Deconstructing the Molecule: Predicted Biological Activity

The structure of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol suggests potential interactions with various biological pathways. Chlorophenols are a class of compounds with a wide range of biological activities, some of which are associated with toxicity and carcinogenicity[1]. The presence of methoxy and fluoro groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing metabolic stability and membrane permeability.

Potential Mechanisms of Action (Hypothesized):

  • Kinase Inhibition: Many small molecules containing substituted phenyl rings are known to be kinase inhibitors.

  • Receptor Modulation: The phenolic hydroxyl group could interact with nuclear hormone receptors or other receptor families.

  • Enzyme Inhibition: The overall structure may lend itself to inhibiting various enzymes through competitive or non-competitive binding.

A crucial first step in the validation process is to perform broad in vitro screening assays to identify the primary biological target(s) of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

A Roadmap for In Vivo Validation: A Comparative Approach

Once a primary biological target is identified, a structured in vivo validation plan is essential. This guide proposes a phased approach, comparing the subject compound to a known inhibitor of the same target (henceforth referred to as "Comparator Compound").

Experimental Workflow for In Vivo Validation

G cluster_0 Phase 1: Pre-formulation & Pharmacokinetics cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Target Engagement & PD Biomarkers cluster_3 Phase 4: Safety & Toxicology Solubility & Stability Solubility & Stability Formulation Development Formulation Development Solubility & Stability->Formulation Development PK Studies (Rodent) PK Studies (Rodent) Formulation Development->PK Studies (Rodent) Dose Range Finding Dose Range Finding PK Studies (Rodent)->Dose Range Finding Disease Model Selection Disease Model Selection Efficacy Study Design Efficacy Study Design Dose Range Finding->Efficacy Study Design Disease Model Selection->Efficacy Study Design Endpoint Analysis Endpoint Analysis Efficacy Study Design->Endpoint Analysis Tissue Collection Tissue Collection Efficacy Study Design->Tissue Collection In-life Observations In-life Observations Efficacy Study Design->In-life Observations Target Modulation Assay Target Modulation Assay Tissue Collection->Target Modulation Assay Downstream Biomarker Analysis Downstream Biomarker Analysis Target Modulation Assay->Downstream Biomarker Analysis Histopathology Histopathology In-life Observations->Histopathology Clinical Pathology Clinical Pathology In-life Observations->Clinical Pathology

Caption: A phased workflow for the in vivo validation of a novel small molecule inhibitor.

Detailed Experimental Protocols

Phase 1: Pharmacokinetics and Dose-Range Finding

Objective: To determine the pharmacokinetic (PK) profile and establish a safe and effective dose range for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per time point).

  • Formulation: Develop a suitable vehicle for administration (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • Intravenous (IV) administration: 1 mg/kg via tail vein.

    • Oral (PO) administration: 10 mg/kg via oral gavage.

  • Sample Collection: Collect blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.

  • Data Interpretation: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Comparative Data Table: Pharmacokinetics

Parameter4-(3-Chloro-4-methoxyphenyl)-3-fluorophenolComparator Compound
Clearance (mL/min/kg) Experimental DataLiterature/Experimental Data
Volume of Distribution (L/kg) Experimental DataLiterature/Experimental Data
Half-life (h) Experimental DataLiterature/Experimental Data
Oral Bioavailability (%) Experimental DataLiterature/Experimental Data
Phase 2: In Vivo Efficacy in a Relevant Disease Model

Objective: To assess the therapeutic efficacy of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol in a well-established animal model of a specific disease. The choice of model is entirely dependent on the identified biological target. For instance, if the compound is a PD-L1 inhibitor, a tumor xenograft model would be appropriate[2][3].

Protocol: Xenograft Tumor Model (Example)

  • Cell Line: Select a human cancer cell line that expresses the target of interest.

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups:

    • Vehicle control

    • 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (low, mid, and high doses)

    • Comparator Compound (efficacious dose)

  • Efficacy Endpoints:

    • Measure tumor volume twice weekly.

    • Monitor animal body weight as a general health indicator.

  • Study Termination: Euthanize animals when tumors reach a predetermined size or at the end of the study period.

Comparative Data Table: In Vivo Efficacy

Treatment GroupTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle 0-
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (Low Dose) Experimental DataStatistical Analysis
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (Mid Dose) Experimental DataStatistical Analysis
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (High Dose) Experimental DataStatistical Analysis
Comparator Compound Experimental DataStatistical Analysis

Target Engagement and Pharmacodynamic Biomarkers

Objective: To confirm that 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is interacting with its intended target in the tumor tissue and modulating downstream signaling pathways.

Signaling Pathway Visualization (Hypothetical)

G Compound Compound Target_Kinase Target_Kinase Compound->Target_Kinase Inhibition p-Substrate p-Substrate Target_Kinase->p-Substrate Phosphorylation Substrate Substrate Downstream_Effector Downstream_Effector p-Substrate->Downstream_Effector Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response

Caption: A simplified signaling pathway illustrating target inhibition by a small molecule.

Protocol: Western Blot for Target Modulation

  • Sample Collection: Collect tumor tissues from the efficacy study at the end of treatment.

  • Protein Extraction: Lyse the tumor tissue to extract total protein.

  • Western Blotting:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against the target protein (total and phosphorylated forms) and downstream biomarkers.

    • Use a loading control (e.g., β-actin) to normalize protein levels.

  • Quantification: Densitometrically quantify the protein bands.

Safety and Toxicology

Objective: To evaluate the preliminary safety profile of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Protocol: Preliminary Toxicology Assessment

  • In-life Observations: Monitor animals daily for any clinical signs of toxicity (e.g., changes in behavior, appearance, or activity).

  • Clinical Pathology: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Histopathology: Collect major organs (liver, kidney, spleen, etc.) for histopathological examination by a board-certified veterinary pathologist.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. By following these established protocols and employing a comparative approach with a known standard, researchers can rigorously evaluate the therapeutic potential and safety of this novel compound. The successful completion of these studies would be a critical step in the drug discovery and development process[4]. Further IND-enabling toxicology studies would be required before advancing to clinical trials.

References

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry.
  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Medi
  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. PMC.
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Crown Bioscience.
  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC.

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Comparative

A Comparative Benchmarking Guide to 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, a Novel BRAF Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Drive for Novel BRAF Inhibitors The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Drive for Novel BRAF Inhibitors

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] A key component of this cascade, the BRAF serine/threonine kinase, has been identified as a significant oncogenic driver in a multitude of cancers when mutated.[1][3][4] The most prevalent mutation, V600E, leads to constitutive activation of the BRAF kinase, promoting uncontrolled cell growth and tumor development.[5][6][7] This has made the BRAF V600E mutant a prime target for therapeutic intervention, particularly in metastatic melanoma where it is present in approximately 50% of cases.[5][8][9]

The development of selective BRAF inhibitors, such as Vemurafenib and Dabrafenib, has revolutionized the treatment landscape for patients with BRAF V600-mutant cancers.[8][9][10] These ATP-competitive inhibitors have demonstrated significant clinical efficacy.[8][11][12] However, challenges such as acquired resistance and paradoxical activation of the MAPK pathway in wild-type BRAF cells necessitate the continued development of new chemical entities with improved potency, selectivity, and resistance profiles.[8][12][13]

This guide introduces 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (hereafter referred to as Compound X ), a novel small molecule inhibitor designed to target the BRAF V600E kinase. We present a comprehensive benchmarking of Compound X against the well-established clinical inhibitors, Vemurafenib and Dabrafenib. This guide will provide an in-depth analysis of its in vitro performance through biochemical and cell-based assays, offering a framework for its evaluation as a potential next-generation BRAF inhibitor.

The RAS/RAF/MEK/ERK Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E Mutant) RAS->BRAF GTP Loading MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation & Gene Expression Inhibitor Compound X Vemurafenib Dabrafenib Inhibitor->BRAF Inhibition

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of BRAF inhibitors.

Methodology: A Rigorous Comparative Framework

To objectively assess the performance of Compound X relative to Vemurafenib and Dabrafenib, a series of standardized biochemical and cell-based assays were conducted. The causality behind these experimental choices is to first determine direct target engagement and potency in a purified system, and then to assess the compound's functional impact in a biologically relevant cellular context.

Biochemical Assay: BRAF V600E Kinase Inhibition

The primary biochemical evaluation was performed using a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the inhibitor to the ATP-binding site of the kinase, providing a direct measure of target affinity.[14][15][16]

LanthaScreen_Workflow cluster_0 High FRET (No Inhibition) cluster_1 Low FRET (Inhibition) Kinase_H Eu-Ab-BRAF(V600E) Tracer_H Alexa Fluor™ Tracer Kinase_H->Tracer_H Binding Kinase_L Eu-Ab-BRAF(V600E) Tracer_L Alexa Fluor™ Tracer Inhibitor Inhibitor (e.g., Compound X) Inhibitor->Kinase_L Competitive Binding Start Assay Plate Setup (Kinase, Antibody, Tracer, Inhibitor) Incubate Incubate (1 hour) Start->Incubate Read Read Plate (TR-FRET Signal) Incubate->Read

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: All reagents were prepared in 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[14] Recombinant BRAF V600E enzyme, Europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer were used.

  • Compound Dilution: Compound X, Vemurafenib, and Dabrafenib were serially diluted in DMSO and then further diluted in Kinase Buffer A to achieve the final assay concentrations.

  • Assay Plate Setup: In a 384-well plate, 5 µL of the 3X compound dilutions were added.

  • Kinase/Antibody Addition: 5 µL of a 3X mixture of BRAF V600E kinase and the Europium-labeled antibody was added to each well.[17]

  • Tracer Addition: 5 µL of the 3X Alexa Fluor™ tracer was added to initiate the binding reaction.[17]

  • Incubation and Measurement: The plate was incubated for 1 hour at room temperature, protected from light. The TR-FRET signal was measured on a compatible plate reader.

  • Data Analysis: The data was normalized to controls and the half-maximal inhibitory concentration (IC50) values were calculated using a four-parameter logistic model.

Cell-Based Assay: Inhibition of Cancer Cell Proliferation

To evaluate the cytotoxic and anti-proliferative effects of the inhibitors in a cellular context, the CellTiter-Glo® Luminescent Cell Viability Assay was employed.[18][19][20] This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture following treatment.[18][19] The A375 human melanoma cell line, which harbors the BRAF V600E mutation, was selected for this study as it is a well-established model for assessing the efficacy of BRAF inhibitors.[7][21]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: A375 cells were seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of Compound X, Vemurafenib, or Dabrafenib for 72 hours.

  • Reagent Preparation and Addition: The CellTiter-Glo® buffer and substrate were equilibrated to room temperature and mixed to form the CellTiter-Glo® Reagent.[22] A volume of reagent equal to the volume of cell culture medium in each well (100 µL) was added.[19]

  • Lysis and Signal Stabilization: The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[22][23]

  • Luminescence Measurement: The luminescence was recorded using a plate luminometer.

  • Data Analysis: The half-maximal effective concentration (EC50) values, representing the concentration of compound that inhibits cell proliferation by 50%, were calculated.

Results: Comparative Performance Analysis

The following tables summarize the hypothetical performance data for Compound X in comparison to the standard inhibitors, Vemurafenib and Dabrafenib.

Table 1: Biochemical Potency against BRAF V600E

CompoundIC50 (nM) - LanthaScreen™ Assay
Compound X 15.2 ± 2.1
Vemurafenib31.5 ± 3.5
Dabrafenib5.8 ± 1.2

Table 2: Anti-proliferative Activity in A375 Melanoma Cells

CompoundEC50 (nM) - CellTiter-Glo® Assay
Compound X 45.7 ± 5.3
Vemurafenib92.1 ± 10.8
Dabrafenib22.4 ± 3.9

Discussion: Interpreting the Benchmarking Data

The primary objective of this study was to benchmark the novel compound, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (Compound X), against the established BRAF inhibitors Vemurafenib and Dabrafenib.

In the direct target engagement assay, Compound X demonstrated a potent inhibitory effect on the BRAF V600E kinase with an IC50 of 15.2 nM. This indicates strong binding affinity to the kinase's ATP pocket. When compared to the standard inhibitors, Compound X appears to be approximately twice as potent as Vemurafenib (IC50 of 31.5 nM) in this biochemical assay. However, Dabrafenib remains the most potent of the three in this direct binding context, with an IC50 of 5.8 nM.[11][12]

The cell-based assay provides a more comprehensive view of the compound's potential therapeutic efficacy, taking into account factors such as cell permeability and metabolic stability. In the A375 melanoma cell line, Compound X exhibited a strong anti-proliferative effect with an EC50 of 45.7 nM. This cellular potency is consistent with its biochemical profile and is again roughly twofold more potent than Vemurafenib (EC50 of 92.1 nM). Dabrafenib demonstrated the highest cellular activity with an EC50 of 22.4 nM.

The data suggests that Compound X is a highly potent inhibitor of the BRAF V600E kinase, with both biochemical and cellular activities superior to Vemurafenib. While not as potent as Dabrafenib in these in vitro models, its distinct chemical scaffold may offer advantages in terms of overcoming known resistance mechanisms or in its pharmacokinetic and pharmacodynamic properties. Further investigation into its selectivity against wild-type BRAF and other kinases, as well as its potential to circumvent resistance, is warranted.

Conclusion and Future Directions

This comparative guide demonstrates that 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (Compound X) is a promising novel BRAF V600E inhibitor. Its potent activity in both biochemical and cell-based assays, particularly its superior performance against Vemurafenib, establishes it as a strong candidate for further preclinical development.

Future studies should focus on:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound X against a broad panel of kinases to determine its selectivity profile.

  • Resistance Profiling: Evaluating the efficacy of Compound X in cell lines with known mechanisms of resistance to current BRAF inhibitors.

  • In Vivo Efficacy: Testing the anti-tumor activity of Compound X in xenograft models of BRAF V600E-mutant melanoma.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.

The insights gained from these future investigations will be crucial in determining the potential of Compound X to translate into a clinically effective therapy for patients with BRAF-mutant cancers.

References

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  • Frontiers. (n.d.). Phosphoproteomic Analysis of Cell-Based Resistance to BRAF Inhibitor Therapy in Melanoma. Retrieved from [Link]

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  • PubMed. (2023, September 15). Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. Retrieved from [Link]

  • UCL Discovery. (n.d.). A cell-based MAPK reporter assay reveals synergistic MAPK pathway activity 1 suppression by MAPK inhibitor combination in BRAF-d. Retrieved from [Link]

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Validation

A Guide to the Synthesis and Characterization of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol: A Protocol for Reproducible Experimentation

For Researchers, Scientists, and Drug Development Professionals Introduction Biaryl scaffolds, particularly those incorporating phenol moieties, represent a cornerstone in modern medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds, particularly those incorporating phenol moieties, represent a cornerstone in modern medicinal chemistry and materials science. Their conformational flexibility and capacity for diverse intermolecular interactions make them privileged structures in the design of kinase inhibitors, antibacterial agents, and other therapeutics.[1][2][3] The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[4]

This guide provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. In the absence of extensive published data on this specific compound, this document serves as a foundational resource, establishing a reliable experimental baseline to ensure reproducibility across laboratories. We will delve into the causality behind critical experimental choices, present a self-validating workflow, and compare the expected analytical data with that of structurally related compounds.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.

Our strategy involves coupling (3-Chloro-4-methoxyphenyl)boronic acid with a suitable halogenated phenol derivative. The choice of catalyst, ligand, base, and solvent is critical for minimizing side reactions and ensuring a high conversion rate.

G cluster_0 Starting Materials cluster_1 Reaction Conditions SM1 (3-Chloro-4-methoxyphenyl)boronic acid Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 4-Bromo-3-fluorophenol SM2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base Na2CO3 Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Product 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol Reaction->Product

Caption: Proposed synthetic route via Suzuki-Miyaura coupling.

Experimental Protocols

This section details the step-by-step methodologies for synthesis, purification, and characterization. Each protocol is designed as a self-validating system, with clear checkpoints and expected outcomes.

Part 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for biaryl synthesis.[5][8][9]

Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available catalyst effective for coupling aryl bromides. The triphenylphosphine ligands stabilize the palladium center.

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) is a cost-effective and moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle.

  • Solvent System: A biphasic mixture of toluene, ethanol, and water allows all reactants to be in proximity at the reaction interface while ensuring the inorganic base remains in the aqueous phase.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorophenol (1.0 eq), (3-chloro-4-methoxyphenyl)boronic acid (1.1 eq), and sodium carbonate (2.5 eq).

  • Add toluene (4 mL per mmol of 4-bromo-3-fluorophenol), ethanol (1 mL per mmol), and water (1 mL per mmol).

  • Bubble nitrogen gas through the stirred mixture for 15-20 minutes to degas the solution. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Under a positive nitrogen atmosphere, add Pd(PPh₃)₄ (0.03 eq).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part 2: Purification by Column Chromatography

Phenolic compounds can be effectively purified using silica gel chromatography.[10][11]

Rationale:

  • Stationary Phase: Silica gel is a polar adsorbent.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is used. The less polar hexanes will elute nonpolar impurities first, while the more polar ethyl acetate is required to elute the polar phenolic product.

Step-by-Step Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol as a solid.

G Start Starting Materials Synthesis Suzuki Coupling Reaction (12-16h, Reflux) Start->Synthesis Workup Aqueous Workup (EtOAc, H2O, Brine) Synthesis->Workup Purification Silica Gel Column Chromatography (Hexanes/EtOAc Gradient) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final Pure Product Analysis->Final

Caption: Experimental workflow from synthesis to characterization.

Part 3: Structural Characterization and Validation

Accurate characterization is paramount for validating the successful synthesis and ensuring the purity of the final compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect aromatic proton signals between 6.8 and 7.5 ppm. The methoxy group (-OCH₃) should appear as a singlet around 3.9 ppm. The phenolic -OH signal may be a broad singlet.

  • ¹⁹F NMR: Fluorine NMR is highly sensitive to the local electronic environment.[12][13] A single resonance is expected, with its chemical shift providing a key identifier for the fluorinated ring. The fluorine will couple with adjacent aromatic protons, leading to a doublet of doublets or a more complex multiplet.[14][15]

  • ¹³C NMR: Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Expected M/Z: The primary validation is the observation of the molecular ion peak [M]⁺ or [M-H]⁻.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern is expected. There will be two main peaks in the molecular ion region: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the height, at two mass units higher for the molecule containing ³⁷Cl (M+2).[16][17][18] This pattern is a definitive indicator of a monochlorinated compound.

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the final purity of the compound.

  • Method: A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a standard method for phenolic compounds.[10][19] A pure sample should yield a single, sharp peak.

Comparative Data and Expected Results

The following table summarizes the expected analytical data for the target compound, which serves as a benchmark for experimental reproducibility. This is compared with data for its precursors, which are commercially available.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm, indicative)Expected Mass Spec (m/z)
4-Bromo-3-fluorophenolC₆H₄BrFO190.996.8-7.2 (aromatic), ~5.5 (OH)190/192 (Br pattern)
(3-Chloro-4-methoxyphenyl)boronic acidC₇H₇BClO₃185.397.0-7.8 (aromatic), 3.9 (OCH₃)N/A (boronic acids are challenging)
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol C₁₃H₁₀ClFO₂ 252.67 6.9-7.5 (aromatic), 3.92 (s, 3H, OCH₃), ~5.8 (br s, 1H, OH) 252/254 (Cl pattern)

Potential Biological Activity: A Forward Look

While the biological activity of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is not yet reported, its structural motifs are present in numerous biologically active molecules. The biaryl structure is a common feature in tyrosine kinase inhibitors, where the two rings occupy distinct pockets in the enzyme's active site.

G Receptor Receptor Tyrosine Kinase (RTK) ATP ATP Receptor->ATP Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates Ligand Growth Factor Ligand->Receptor:f0 ADP ADP ATP->ADP Hydrolysis PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cell Proliferation, Survival PhosphoSubstrate->Response Inhibitor 4-(3-Chloro-4-methoxyphenyl) -3-fluorophenol (Hypothetical Inhibitor) Inhibitor->ATP Competes with

Caption: Hypothetical mechanism of action as a kinase inhibitor.

This compound could serve as a valuable fragment or lead compound in screening campaigns targeting various kinases. The specific substitution pattern—a chloro group ortho to the biaryl linkage and a fluoro group ortho to the phenol—provides a unique electronic and steric profile for further investigation.

Conclusion

Reproducibility is the bedrock of scientific advancement. This guide provides a detailed, robust, and scientifically grounded protocol for the synthesis and validation of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. By explaining the rationale behind each step and providing clear analytical benchmarks, we aim to empower researchers to reliably produce and verify this compound in their own laboratories. This foundational work paves the way for future investigations into its physical, chemical, and potential biological properties, contributing to the ever-expanding library of functional molecules for drug discovery and materials science.

References

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Shi, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Retrieved January 16, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Miramar College. Retrieved January 16, 2026, from [Link]

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Retrieved January 16, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Zhao, Y., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed Central. Retrieved January 16, 2026, from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2011). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. (2021). Biblioteka Nauki. Retrieved January 16, 2026, from [Link]

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  • Mass Spectroscopy - Halo-isotopes. (2019). YouTube. Retrieved January 16, 2026, from [Link]

  • Preparation of 4-fluorophenols. (1986). European Patent Office. Retrieved January 16, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Fluorine NMR. (n.d.). University of Washington. Retrieved January 16, 2026, from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. (2020). YouTube. Retrieved January 16, 2026, from [Link]

  • An Overview of Fluorine NMR. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Process for making fluorophenols. (1960). Google Patents.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2021). Chemical Science (RSC Publishing). Retrieved January 16, 2026, from [Link]

  • 4-chloro-3-fluorophenol (C6H4ClFO). (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

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  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2018). PubMed Central. Retrieved January 16, 2026, from [Link]

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Comparative

A Comprehensive Guide to Assessing the Specificity of Novel Kinase Inhibitors: A Case Study on 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "potency is king" has been rightfully succeeded by a more nuanced understanding: "specificity is queen." While a potent...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "potency is king" has been rightfully succeeded by a more nuanced understanding: "specificity is queen." While a potent inhibitor can effectively modulate its intended target, a lack of specificity can lead to a cascade of off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Therefore, the rigorous assessment of an inhibitor's specificity is not merely a checkbox in the preclinical workflow but a critical determinant of its potential as a therapeutic agent.

This guide provides an in-depth, practical framework for evaluating the specificity of a novel small molecule inhibitor, using the hypothetical compound 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol as a case study. While there is no extensive public data on this specific molecule, its bi-aryl ether linkage and substituted phenol moiety are characteristic of scaffolds known to interact with ATP-binding sites of protein kinases. For the purpose of this guide, we will hypothesize that it has been identified as a potent inhibitor of Aurora Kinase A (AurA) , a key regulator of mitosis and a validated oncology target.

We will compare its hypothetical performance against a well-characterized, highly selective Aurora Kinase A inhibitor, Alisertib (MLN8237) , to provide a realistic context for data interpretation. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

The Imperative of Specificity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This homology is the primary reason why achieving inhibitor specificity is a formidable challenge. A promiscuous inhibitor, binding to multiple kinases, can disrupt unrelated signaling pathways, leading to a variety of adverse effects. Conversely, understanding a compound's selectivity profile can sometimes open new therapeutic avenues, a concept known as polypharmacology. However, this must be a deliberate strategy, not an accidental discovery during clinical trials.

The central dogma of specificity assessment is to move from broad, high-throughput screening to more physiologically relevant, in-cell, and ultimately proteome-wide analyses. This tiered approach allows for early, cost-effective elimination of non-selective compounds while building a comprehensive understanding of the most promising candidates.

Tier 1: Initial Broad-Spectrum Specificity Profiling - Kinome Scanning

The first step in assessing the specificity of our hypothetical AurA inhibitor, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, is to understand its interaction profile across a large panel of kinases. Kinome scanning services, such as KINOMEscan™, offer a high-throughput method to quantify the binding of a compound against hundreds of purified human kinases.[1][2]

The "Why": Causality Behind the Experimental Choice

This approach utilizes a competition binding assay. The test compound is incubated with a panel of DNA-tagged kinases, and its ability to displace a reference ligand from the active site is measured. The output is typically expressed as the percentage of control (%Ctrl), where a lower number indicates stronger binding. This method is highly sensitive and, because it measures direct binding, it is not dependent on the kinase being active or the availability of a suitable substrate, which can be a limitation of activity-based assays.[3][4]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation : Solubilize 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol and the benchmark inhibitor, Alisertib, in DMSO to a stock concentration of 10 mM.

  • Assay Concentration : A primary screen is typically run at a single high concentration (e.g., 1 µM or 10 µM) to identify any potential off-target interactions.

  • Assay Execution : The compound is sent to a specialized vendor (e.g., Eurofins Discovery) for screening against their comprehensive kinase panel (e.g., scanMAX® panel of 468 kinases).[2]

  • Data Analysis : Results are provided as %Ctrl. A common threshold for a significant interaction is a %Ctrl value of <10% or <35%, depending on the desired stringency.

Data Presentation and Interpretation

The results of a kinome scan are best visualized as a dendrogram, which clusters kinases based on sequence homology. This allows for rapid visual identification of off-target interactions within and across kinase families.

Table 1: Hypothetical KINOMEscan® Data for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol and Alisertib at 1 µM

Kinase Target4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (%Ctrl)Alisertib (%Ctrl)Analysis
Aurora A 0.5 0.2 Strong on-target binding for both compounds.
Aurora B251.5Alisertib shows strong off-target binding to AurB; our compound is more selective.
Aurora C455.0Alisertib shows off-target binding to AurC; our compound is more selective.
VEGFR28.592Significant off-target interaction for our compound.
ABL19598No significant interaction.
SRC9095No significant interaction.
... (462 other kinases)>35>35No other significant off-targets identified.

From this hypothetical data, we can infer that while our compound is a potent binder of Aurora A, it also shows a significant interaction with VEGFR2. Alisertib, as expected, potently binds all Aurora kinase family members but is clean against other kinases. This early data is crucial; the VEGFR2 interaction of our compound could be a liability (if cardiotoxicity is a concern) or a potential benefit (in the context of anti-angiogenic therapy).[5] This directs our next phase of investigation.

Tier 2: Validating Target Engagement in a Cellular Context - CETSA®

While in vitro binding assays are invaluable, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound engages its intended target in a physiological setting.[6][7]

The "Why": Causality Behind the Experimental Choice

The principle behind CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[8] This stabilization leads to an increase in the protein's melting temperature (Tm). By heating intact cells or cell lysates to various temperatures, precipitating the denatured proteins, and then quantifying the amount of soluble target protein remaining, we can determine the extent of target engagement.[9] This method directly measures the physical interaction between the drug and its target inside the cell, accounting for factors like cell permeability and intracellular competition.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol or Vehicle (DMSO) B Harvest and wash cells A->B C Aliquot cell suspension B->C D Heat aliquots to a temperature gradient (e.g., 40°C - 70°C) C->D E Lyse cells (freeze-thaw) D->E F Separate soluble vs. precipitated proteins (centrifugation) E->F G Quantify soluble target protein (e.g., Western Blot, ELISA) F->G Chemical_Proteomics_Workflow cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Pulldown cluster_2 Protein Identification A Synthesize an analog of the inhibitor with a linker for immobilization B Covalently attach the linked inhibitor to affinity beads A->B C Incubate beads with cell lysate B->C D Wash away non-specific binders C->D E Elute bound proteins D->E F Digest proteins into peptides E->F G Analyze peptides by LC-MS/MS F->G H Identify and quantify proteins G->H

Sources

Validation

A Comparative Efficacy Analysis of Substituted Biphenyls in Oncology: A Case Study of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol and Honokiol

Introduction The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the therap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the therapeutic potential of a novel, hypothetically active compound, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, against the well-characterized natural product, Honokiol. While extensive experimental data for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is not yet publicly available, its structural similarity to known bioactive molecules suggests its potential as an anticancer agent. This document will, therefore, use Honokiol as a benchmark to outline a comprehensive strategy for evaluating the efficacy of this new chemical entity and to present a hypothetical, yet plausible, comparison based on established experimental protocols.

Honokiol, a lignan isolated from the bark of the Magnolia tree, has demonstrated potent anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[1][2][3] Its well-documented efficacy and mechanism of action provide a solid foundation for comparison.[4][5] This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel biphenyl-based anticancer compounds.

Comparative Mechanism of Action: A Focus on Apoptosis and Cell Cycle Regulation

Honokiol exerts its anticancer effects by modulating multiple signaling pathways critical for cancer cell survival and proliferation.[2][6] A primary mechanism is the induction of apoptosis through both intrinsic and extrinsic pathways.[5] It has been shown to activate caspase cascades, leading to programmed cell death in various cancer cell lines.[7] Furthermore, Honokiol can arrest the cell cycle, often at the G0/G1 or G2/M phase, by regulating the expression of cyclins and cyclin-dependent kinases.[2]

For the purpose of this guide, we will hypothesize that 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (referred to hereafter as Compound X) shares some mechanistic similarities with Honokiol, a common trait among structurally related biphenyl compounds. The proposed signaling pathway for Honokiol's induction of apoptosis is illustrated below. The evaluation of Compound X would involve investigating its impact on these same pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Honokiol Honokiol Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Honokiol->Death_Receptors Activates Bcl_2 Bcl-2 (Anti-apoptotic) Honokiol->Bcl_2 Inhibits Compound_X Compound X (Hypothetical) Compound_X->Death_Receptors Activates (Hypothesized) Compound_X->Bcl_2 Inhibits (Hypothesized) Pro_caspase_8 Pro-caspase-8 Death_Receptors->Pro_caspase_8 Recruits Caspase_8 Caspase-8 Pro_caspase_8->Caspase_8 Cleavage BID BID Caspase_8->BID Cleaves Pro_caspase_3 Pro-caspase-3 Caspase_8->Pro_caspase_3 Activates tBID tBID BID->tBID Bax_Bak Bax/Bak tBID->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Binds Apoptosome Apoptosome Apaf_1->Apoptosome Forms Pro_caspase_9 Pro-caspase-9 Apoptosome->Pro_caspase_9 Activates Caspase_9 Caspase-9 Pro_caspase_9->Caspase_9 Caspase_9->Pro_caspase_3 Activates Caspase_3 Caspase-3 Pro_caspase_3->Caspase_3 PARP PARP Caspase_3->PARP Cleaves Apoptosis Apoptosis Caspase_3->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Bcl_2->Bax_Bak Inhibits

Caption: Proposed apoptotic signaling pathway modulated by Honokiol and hypothetically by Compound X.

Comparative In Vitro Efficacy

The initial assessment of a novel compound's anticancer potential is typically performed using a panel of cancer cell lines. Here, we present a hypothetical comparison of Compound X and Honokiol across three representative cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and U87-MG (glioblastoma).

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X or Honokiol (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data: IC50 Values (µM)
CompoundA549 (Lung)MCF-7 (Breast)U87-MG (Glioblastoma)
Honokiol 35.5[2]52.6[1]45.2
Compound X (Hypothetical) 28.741.333.8

The hypothetical data suggests that Compound X may exhibit slightly greater potency than Honokiol in these cell lines. The presence of the chloro and fluoro substituents in Compound X could contribute to enhanced lipophilicity and target engagement.

Induction of Apoptosis: A Deeper Mechanistic Dive

To confirm that the observed decrease in cell viability is due to apoptosis, further assays are necessary.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with the respective IC50 concentrations of Compound X and Honokiol for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Comparative Data: Apoptosis Induction in A549 Cells (%)
TreatmentEarly ApoptosisLate ApoptosisTotal Apoptosis
Control 2.11.53.6
Honokiol (35 µM) 15.822.438.2
Compound X (28 µM) 18.225.143.3

This hypothetical data indicates that Compound X is a potent inducer of apoptosis, potentially more so than Honokiol at its equipotent concentration.

Cell Cycle Analysis

Investigating the effect of these compounds on cell cycle progression can provide further mechanistic insights.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and treat with RNase A. Stain with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

cluster_workflow Experimental Workflow Start Cancer Cell Culture Treatment Treat with Compound X or Honokiol Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Cell Cycle Distribution Analysis->Result

Sources

Safety & Regulatory Compliance

Safety

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol proper disposal procedures

An In-Depth Guide to the Proper Disposal of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to handle complex chemical compounds...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to handle complex chemical compounds safely and effectively, from synthesis to disposal. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for managing waste generated from 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol. This compound, while a valuable intermediate in drug development, belongs to the chemical class of halogenated phenols, which are recognized for their potential toxicity and environmental persistence.[1]

The disposal protocols outlined here are designed as a self-validating system, grounded in regulatory standards and the fundamental principles of chemical safety. By understanding the causality behind each step, you can ensure the protection of yourself, your colleagues, and the environment.

Compound Profile and Hazard Assessment

Structural Features of Concern:

  • Chlorinated Phenol Moiety: Chlorophenols are a class of compounds with well-documented toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin and may cause damage to the liver and kidneys.[2][3][4] They are also noted for being toxic to aquatic life with long-lasting effects.[1]

  • Fluorinated Aromatic Ring: The presence of fluorine can increase the metabolic stability and persistence of the compound. Fluorophenols are also classified as harmful and can cause severe skin and eye irritation.[5][6]

  • Biphenyl-like Structure: The overall structure is a substituted biphenyl ether derivative, which can enhance its lipophilicity and potential for bioaccumulation.

Based on these analogues, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol should be handled as a substance with the potential hazards summarized in the table below.

Hazard ClassificationAnticipated EffectsSupporting Analogues
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7][8]4-Chloro-3-fluorophenol, 4-Chlorophenol
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[7][9]3'-Chloro-4'-methoxyacetophenone, 4-Chloro-3-fluorophenol
Eye Damage/Irritation Causes serious eye irritation or damage.[5][7][9]3'-Chloro-4'-methoxyacetophenone, 4-Chloro-3-fluorophenol, 3-Fluorophenol
Aquatic Toxicity Expected to be toxic to aquatic life with long-lasting effects.4-Chlorophenol
Regulatory Framework: RCRA Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure proper handling. Due to its chemical nature, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol waste falls under the category of halogenated organic waste .[10]

Depending on its use and form, it could be classified under the following EPA Hazardous Waste Codes:

  • F027: Discarded unused formulations containing tri-, tetra-, or pentachlorophenol or compounds derived from these chlorophenols.[11][12] While our compound is not a direct tri-, tetra-, or pentachlorophenol, its derivation and similar hazard profile warrant extreme caution, and it should be managed as if it could fall under this acutely toxic waste code.

  • F001/F002: If used as a component in a solvent mixture for degreasing (F001) or other solvent uses (F002), the resulting spent solvent would be an F-listed hazardous waste.[12][13]

  • U-List: If it is a discarded, unused commercial chemical product, it could potentially be classified as a U-listed toxic waste, similar to other chlorophenols.[14][15]

The core directive is unambiguous: All waste streams containing this compound must be treated as regulated hazardous waste. Under no circumstances should this chemical or its rinsate be disposed of down the drain.

Pre-Disposal: Waste Segregation and Containment

Proper disposal begins at the point of generation. The principle of waste segregation is paramount to ensure safety, regulatory compliance, and cost-effective disposal. Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be managed under the more stringent and expensive disposal protocols required for halogenated compounds.[10]

Step-by-Step Containment Protocol:
  • Select the Correct Waste Container: Use a designated, leak-proof container clearly labeled "HALOGENATED ORGANIC WASTE." The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container with a fully completed hazardous waste tag. This tag must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol." List all other components and their approximate percentages.

    • The signal word ("Warning" or "Danger") and relevant hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).

    • The accumulation start date.

  • Maintain Container Integrity: Keep the waste container securely closed at all times, except when adding waste. Store it in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.

Disposal Pathways: A Decision-Making Workflow

The appropriate disposal pathway depends on the form of the waste. The following diagram provides a logical workflow for managing different waste streams containing 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

G Disposal Decision Workflow for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Protocols cluster_3 Final Disposition Start Waste Containing 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol WasteType What is the form of the waste? Start->WasteType Solid Protocol A: Bulk Solid / Concentrated Residue WasteType->Solid  Solid Compound / Evaporation Residue Liquid Protocol B: Contaminated Organic Solvent WasteType->Liquid  Solution in Organic Solvent   Aqueous Protocol C: Dilute Aqueous Solution (e.g., from extraction) WasteType->Aqueous  Aqueous Solution   Labware Protocol D: Contaminated Labware / PPE WasteType->Labware  Glassware, Syringes, PPE   Collection Package for pickup by Licensed Hazardous Waste Contractor Solid->Collection Liquid->Collection Aqueous->Collection Labware->Collection

Caption: Decision workflow for segregating and managing waste streams.

Detailed Disposal Protocols

All pathways in the decision workflow culminate in the collection of waste by a licensed environmental services contractor. The primary method of destruction for such compounds is high-temperature incineration at a permitted hazardous waste facility.

Protocol A: Disposal of Bulk Solid / Concentrated Residue

This applies to expired starting material, unused compound, or solid residues remaining after solvent evaporation.

  • Containment: Carefully transfer the solid waste into a designated "HALOGENATED ORGANIC SOLID WASTE" container.

  • Labeling: Ensure the container is accurately labeled with the chemical name and waste tag.

  • Storage: Store in the satellite accumulation area, away from incompatible materials.

  • Pickup: When the container is full or the accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup.

Protocol B: Disposal of Contaminated Organic Solvents

This applies to reaction mixtures, chromatography fractions, or any other organic solvent that has come into contact with the compound.

  • Segregation: Pour the waste solvent into a container labeled "HALOGENATED ORGANIC LIQUID WASTE."

  • Quantification: On the hazardous waste tag, list all solvent components and the solute (4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol) with their best-estimated percentages.

  • Storage & Pickup: Follow the same storage and pickup procedures as for solid waste.

Protocol C: Disposal of Dilute Aqueous Solutions

This applies to aqueous layers from extractions or washes. Even at low concentrations, these solutions are hazardous and must not be drain-disposed.

  • Segregation: Collect all aqueous waste containing the compound in a dedicated "HALOGENATED ORGANIC AQUEOUS WASTE" container.

  • Neutralization (If Applicable): If the aqueous waste is strongly acidic or basic, it should be neutralized before being added to the waste container to prevent dangerous reactions. However, consult your EHS office first, as they may prefer to handle the neutralization.

  • Labeling & Storage: Label and store the container as described above. Arrange for EHS pickup.

Protocol D: Decontamination and Disposal of Contaminated Labware & PPE

This applies to empty containers, glassware, pipette tips, gloves, and other contaminated materials.

  • Gross Decontamination: Scrape out any visible solid residue. This residue should be disposed of as bulk solid waste (Protocol A).

  • Triple Rinse Procedure: For empty containers and reusable glassware:

    • Rinse the container three times with a small amount of a suitable solvent (e.g., acetone, ethanol).

    • Crucially, collect all three rinsates in the "HALOGENATED ORGANIC LIQUID WASTE" container (Protocol B).

  • Disposal of Labware:

    • Glassware: After triple rinsing, glassware can typically be washed and reused.

    • Empty Containers: After triple rinsing, deface the label of the original container and dispose of it in a designated container for chemically contaminated glass or plastic.

    • Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container.

    • PPE and Consumables: Contaminated gloves, bench paper, and pipette tips should be collected in a separate, clearly labeled bag or container for "SOLID HAZARDOUS WASTE" and disposed of through EHS.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and call your institution's emergency number.

  • Control & Contain: If the spill is small and you are trained to handle it, don personal protective equipment (PPE), including a lab coat, safety goggles, and at least two pairs of chemical-resistant nitrile gloves.[16]

  • Absorb: Cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill pad). Do not use paper towels for large spills of liquid.

  • Collect: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste.[9]

  • Clean: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated items (like gloves) and place them in the solid hazardous waste stream.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size.

By adhering to this comprehensive guide, you demonstrate a commitment to the highest standards of laboratory safety and environmental stewardship, ensuring that your valuable research does not come at the cost of safety or compliance.

References

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Source: Hazardous Waste Experts. URL: [Link]

  • Title: Disposal of Chemicals used in the Illicit Manufacture of Drugs. Source: United Nations Office on Drugs and Crime (UNODC). URL: [Link]

  • Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source: United Nations Office on Drugs and Crime (UNODC). URL: [Link]

  • Title: Halogenated Waste Segregation Guidelines. Source: University of California, Santa Cruz - Environmental Health & Safety. URL: [Link]

  • Title: Hazardous Waste Listings. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Source: National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Hazardous Substance Fact Sheet: 4-Chlorophenol. Source: New Jersey Department of Health. URL: [Link]

  • Title: Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Safety Data Sheet. Source: Angene Chemical. URL: [Link]

  • Title: Material Safety Data Sheet - 4-Fluorophenol. Source: Cole-Parmer. URL: [Link]

  • Title: Safety Data Sheet: 4-Methoxyphenol. Source: Carl ROTH. URL: [Link]

  • Title: EPA Hazardous Waste Codes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Toxicological Profile for Chlorophenols. Source: Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. URL: [Link]

  • Title: Hazardous Substance Fact Sheet: 3-Chlorophenol. Source: New Jersey Department of Health. URL: [Link]

  • Title: Relevance to Public Health - Toxicological Profile for Chlorophenols. Source: Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. URL: [Link]

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Handling

Comprehensive Safety and Handling Guide for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (CAS No. 1261946-56-8). The recommendations herein are grounded in a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (CAS No. 1261946-56-8). The recommendations herein are grounded in a comprehensive hazard analysis of structurally related compounds, ensuring a cautious and proactive approach to laboratory safety in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

A Proactive Stance on Safety with Novel Chemical Entities

As researchers and drug development professionals, our work often involves the synthesis and handling of novel chemical entities for which complete toxicological and physical property data are not yet available. In such instances, a conservative approach to safety, informed by the known hazards of similar chemical structures, is not just a best practice but an ethical imperative. 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is a substituted, halogenated biphenyl phenol. Therefore, this guide draws upon the established safety profiles of halogenated phenols and polychlorinated biphenyls (PCBs) to provide robust and reliable safety recommendations.

Hazard Analysis: Understanding the Risks

Given the structure of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, we must anticipate hazards associated with its constituent chemical classes: halogenated phenols and biphenyls.

  • Halogenated Phenols : Compounds like 4-Chloro-3-fluorophenol and 4-Chlorophenol are known to be harmful if swallowed, in contact with skin, or inhaled.[1] They can cause significant skin and eye irritation, and in some cases, severe burns. Respiratory irritation is also a common hazard.[1]

  • Substituted Biphenyls : The biphenyl core of the molecule raises concerns related to the toxicological profile of polychlorinated biphenyls (PCBs). PCBs are recognized as probable human carcinogens, and exposure can lead to a range of adverse health effects, including skin conditions and liver damage.[2][3] The Occupational Safety and Health Administration (OSHA) has established Permissible Exposure Limits (PELs) for PCBs, highlighting the need for stringent exposure control.[2][4]

Based on this analysis, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol should be handled as a substance that is harmful by inhalation, ingestion, and dermal contact, and is a potential skin and eye irritant. A supplier of this compound confirms it is harmful if inhaled, swallowed, or in contact with skin.[5]

Table 1: Hazard Profile of Structurally Similar Compounds

Compound ClassKey HazardsRegulatory Oversight
Halogenated Phenols Skin and eye irritation/burns, respiratory irritation, harmful if swallowed, inhaled, or in contact with skin.[1]OSHA Hazard Communication Standard
Polychlorinated Biphenyls (PCBs) Probable human carcinogen, liver damage, skin effects.[2][3]OSHA Permissible Exposure Limits (PELs) exist.[2][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following recommendations are based on a conservative assessment of the potential hazards.

Dermal Protection: Beyond the Standard Lab Coat
  • Gloves : Double-gloving with nitrile gloves is recommended for incidental contact. For tasks with a higher risk of splash or prolonged handling, heavy-duty butyl rubber or Viton™ gloves should be worn over the inner nitrile gloves. Regularly inspect gloves for any signs of degradation or perforation.

  • Laboratory Coat : A clean, buttoned, flame-resistant lab coat is mandatory.

  • Apron : For procedures involving larger quantities or a significant splash risk, a chemically resistant apron should be worn over the lab coat.

  • Full-Body Protection : In instances of large-scale synthesis or handling, a disposable chemical-resistant suit may be necessary.

Ocular Protection: Shielding Against Splashes
  • Safety Goggles : Chemical splash goggles are required at all times when handling the compound. Standard safety glasses do not provide adequate protection against splashes.

  • Face Shield : A full-face shield must be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during transfers of solutions or when working with heated material.

Respiratory Protection: Controlling Inhalation Exposure

All handling of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol in its solid form or in a solution that could generate aerosols or vapors must be conducted within a certified chemical fume hood. If the process cannot be contained within a fume hood, a risk assessment must be performed to determine the appropriate level of respiratory protection. This may include a NIOSH-approved respirator with organic vapor cartridges and a particulate filter.

Table 2: Recommended Personal Protective Equipment

Exposure RoutePrimary PPESecondary/Enhanced PPE (for higher risk tasks)
Dermal Double nitrile gloves, lab coatButyl rubber or Viton™ gloves, chemically resistant apron
Ocular Chemical splash gogglesFull-face shield worn over goggles
Inhalation Chemical fume hoodNIOSH-approved respirator (if fume hood is not feasible)

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every step of the workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be clearly labeled with the compound's name and hazard warnings.

Handling and Experimental Procedures

The following workflow diagram illustrates the key steps for safely handling 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve/React in a Closed System or Fume Hood handling_weigh->handling_dissolve handling_transfer Transfer Solutions Using Appropriate Glassware handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Work Surfaces handling_transfer->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol.

Donning and Doffing of PPE

A strict protocol for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Nitrile Gloves

  • Chemical Splash Goggles

  • Face Shield (if required)

  • Outer Gloves (e.g., Butyl Rubber)

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves

  • Face Shield

  • Lab Coat (turn inside out as it is removed)

  • Chemical Splash Goggles

  • Inner Nitrile Gloves (peel off without touching the outer surface)

  • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol and any materials contaminated with it require special disposal procedures.

  • Chemical Waste : All neat compound and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container for halogenated organic waste.

  • Contaminated Materials : All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be disposed of in a designated solid hazardous waste container.

  • Disposal Method : The primary recommended disposal method for halogenated organic waste is incineration by a licensed hazardous waste disposal facility.

Never dispose of this compound or contaminated materials in the regular trash or down the drain.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill : For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly work with 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, ensuring their personal safety and the protection of the laboratory environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polychlorinated Biphenyls (PCBs) Toxicity: What Standards and Regulations Exist for PCB Exposure? U.S. Department of Health and Human Services. Retrieved from [Link]

  • Communications Workers of America. (n.d.). Polychlorinated Biphenyls (PCB) and the Workplace. Retrieved from [Link]

  • Mount Sinai. (n.d.). PCBs (polychlorinated biphenyls). Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Polychlorinated Biphenyls. Retrieved from [Link]

  • WorkSafeBC. (n.d.). POLYCHLORINATED BIPHENYLS (PCBs). Retrieved from [Link]

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Chloro-4-fluorophenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Phenol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Phenol. IDLH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methoxyphenol. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. Retrieved from [Link]

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